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  • Product: 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid
  • CAS: 588681-43-0

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antitumor, and antiviral properties.[1] The functionalization of the quinoline ring system allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profiles. This guide focuses on 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, a molecule of interest due to its unique combination of a lipophilic cyclopropyl group, a methyl substituent, and an ionizable carboxylic acid. Understanding the physicochemical properties of this compound is paramount for any drug development campaign, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation potential.

This document provides a comprehensive overview of the key physicochemical attributes of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. In the absence of extensive published experimental data for this specific molecule, this guide establishes a framework for its characterization. It details the established, field-proven methodologies for determining these properties, explaining the scientific rationale behind the experimental choices. This approach is designed to empower researchers to generate reliable and reproducible data, thereby accelerating the evaluation of this and similar compounds as potential drug candidates.

Chemical Identity and Predicted Properties

A thorough understanding of a molecule's properties begins with its fundamental identity and computationally predicted characteristics. These values provide a baseline for comparison with experimental data and can guide early-stage development decisions.

  • IUPAC Name: 2-cyclopropyl-6-methylquinoline-4-carboxylic acid

  • Molecular Formula: C₁₄H₁₃NO₂

  • Molecular Weight: 227.26 g/mol

The structure combines a planar, aromatic quinoline core with a non-planar, strained cyclopropyl ring. The carboxylic acid at the 4-position is a key feature, providing a handle for salt formation and influencing solubility and receptor interactions. The methyl group at the 6-position can impact metabolism and binding pocket interactions.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
LogP ~3.5Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Topological Polar Surface Area (TPSA) 50.2 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 1The carboxylic acid -OH group.
Hydrogen Bond Acceptors 3The quinoline nitrogen and the two oxygen atoms of the carboxylic acid.
Rotatable Bonds 2Low conformational flexibility, which can be advantageous for binding affinity.

Note: LogP value is an estimation based on structurally similar compounds like 2-methylquinoline-4-carboxylic acid (XLogP3 of 2.4) and the known lipophilicity contribution of a cyclopropyl group.[2]

Synthesis Approach: The Pfitzinger Reaction

A reliable and scalable synthesis is the foundation of any chemical research program. For quinoline-4-carboxylic acids, the Pfitzinger reaction is a classical and highly effective method.[3][4] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions.[5]

Rationale for Selection: The Pfitzinger reaction is robust, versatile, and high-yielding for the synthesis of quinoline-4-carboxylic acids.[1] It allows for the direct installation of the carboxylic acid at the C4 position and can accommodate a wide variety of substituents on both the isatin and carbonyl components.

For the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, the logical starting materials would be 5-methylisatin and cyclopropyl methyl ketone.

Pfitzinger_Synthesis cluster_product Product Reactant1 5-Methylisatin Step1 Condensation & Cyclization Reactant1->Step1 Reactant2 Cyclopropyl Methyl Ketone Reactant2->Step1 Base Base (e.g., KOH) Base->Step1 Solvent Aqueous Ethanol Solvent->Step1 Heat Reflux Product 2-Cyclopropyl-6-methyl- quinoline-4-carboxylic acid Heat->Product Step1->Heat

Caption: Pfitzinger reaction workflow for synthesis.

Structural and Spectroscopic Characterization

Unambiguous confirmation of the chemical structure is a critical step. A combination of spectroscopic methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information about the chemical environment and connectivity of hydrogen atoms.

    • Aromatic Region (δ 7.5-8.5 ppm): Protons on the quinoline ring will appear in this region. The substitution pattern will lead to a series of doublets and singlets.

    • Carboxylic Acid (δ > 12 ppm): The acidic proton will typically appear as a broad singlet far downfield.

    • Methyl Group (δ ~2.5 ppm): The protons of the C6-methyl group will appear as a sharp singlet.

    • Cyclopropyl Group (δ 0.5-1.5 ppm): The protons on the cyclopropyl ring are highly shielded and will appear upfield, likely as complex multiplets due to geminal and vicinal coupling.[6][7] The methine proton adjacent to the quinoline ring will be further downfield than the CH₂ protons.

  • ¹³C NMR: This provides information about the carbon skeleton.

    • Carbonyl Carbon (δ > 165 ppm): The carboxylic acid carbon is typically the most downfield signal.

    • Aromatic Carbons (δ 120-150 ppm): The carbons of the quinoline ring will appear in this range.

    • Methyl Carbon (δ ~21 ppm): The C6-methyl carbon.

    • Cyclopropyl Carbons (δ 5-20 ppm): The carbons of the cyclopropyl ring will be significantly upfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak: For C₁₄H₁₃NO₂, the exact mass is 227.0946. In high-resolution MS (HRMS), the observed mass should be within 5 ppm of this value.

  • Fragmentation Pattern: Based on studies of similar quinoline carboxylic acids, the primary fragmentation pathways under electron ionization (EI) involve the loss of the carboxylic acid group.[8]

    • [M - COOH]⁺ (m/z 182): Loss of the carboxyl radical (45 Da).

    • [M - CO₂]⁺ (m/z 183): Loss of carbon dioxide (44 Da).

    • Further fragmentation of the quinoline ring, such as the loss of hydrogen cyanide (HCN), is also possible.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch (2500-3300 cm⁻¹): The carboxylic acid O-H stretch will be a very broad band, often superimposed on the C-H stretching signals.[11] This broadness is a hallmark of the strong hydrogen bonding in carboxylic acid dimers.[12]

  • C=O Stretch (1690-1760 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid.[11]

  • C=C and C=N Stretches (1500-1620 cm⁻¹): A series of bands corresponding to the vibrations of the quinoline aromatic system.

  • C-O Stretch (1210-1320 cm⁻¹): Associated with the carboxylic acid C-O bond.[12]

Core Physicochemical Properties for Drug Development

The following properties are critical for predicting a drug's in vivo behavior. The protocols described are standard, robust methods used throughout the pharmaceutical industry.

Aqueous Solubility

Importance: Solubility is a master variable that influences everything from the reliability of in vitro screening data to oral bioavailability and formulation options. Poor solubility is a major reason for compound attrition in drug development.[13]

Methodology: Thermodynamic Shake-Flask Solubility This method determines the equilibrium solubility of a compound and is considered the "gold standard."[14]

Experimental Protocol:

  • Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The solubility is reported in units such as µg/mL or µM.

Solubility_Workflow A 1. Add excess solid to buffer (pH 7.4) B 2. Agitate at constant T (24-48h) to reach equilibrium A->B C 3. Centrifuge or Filter to separate solid B->C D 4. Collect clear supernatant (Saturated Solution) C->D E 5. Quantify concentration (e.g., HPLC-UV) D->E F Result: Thermodynamic Solubility E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa)

Importance: The pKa is the pH at which a compound is 50% ionized and 50% neutral. For an acidic compound like a carboxylic acid, it dictates the extent of its negative charge at a given pH. This profoundly affects its solubility, lipophilicity (LogD), and ability to cross biological membranes.[16]

Methodology: Potentiometric Titration This method involves titrating a solution of the compound with a strong base and monitoring the pH change. It is a highly accurate and reliable technique.[17]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent/water mixture (e.g., methanol/water) to ensure solubility. Purge the solution with nitrogen to remove dissolved CO₂.[18]

  • Calibration: Calibrate a pH meter with at least two standard buffers (e.g., pH 4 and 7).

  • Titration: Place the sample solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV) identifies the equivalence point.

pKa_Workflow A 1. Dissolve compound in aqueous co-solvent C 3. Titrate with standardized base (e.g., 0.1 M NaOH) A->C B 2. Calibrate pH electrode B->C D 4. Record pH vs. volume of titrant added C->D E 5. Plot titration curve (pH vs. Volume) D->E F 6. Determine pKa from half-equivalence point E->F

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP and LogD)

Importance: Lipophilicity is a measure of a compound's preference for a non-polar (lipid-like) environment versus a polar (aqueous) one.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species. It is a fundamental property of the molecule.

  • LogD (Distribution Coefficient): Is the effective lipophilicity at a specific pH, accounting for both neutral and ionized species. For an acid, LogD decreases as pH increases above the pKa because the charged species is more water-soluble.

Methodology: Shake-Flask Method with n-Octanol This classic method directly measures the partitioning of a compound between water and n-octanol, the standard surrogate for biological membranes.

Experimental Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4 for LogD) and vice-versa by mixing and allowing the phases to separate. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Agitate the vial until partitioning equilibrium is reached (typically several hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and measure the compound's concentration in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogP/LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

LogP_Workflow A 1. Pre-saturate n-octanol and aqueous buffer B 2. Add compound to mixture of both phases A->B C 3. Agitate to reach partitioning equilibrium B->C D 4. Centrifuge to separate phases C->D E 5. Measure concentration in each phase D->E F Result: LogP = log([C]oct / [C]aq) E->F

Caption: Workflow for Shake-Flask LogP/LogD Determination.

Solid-State Properties

The properties of the compound in its solid form are crucial for handling, stability, and formulation.

Melting Point

Importance: The melting point is a fundamental physical property that serves as an indicator of purity. Pure crystalline compounds typically have a sharp melting range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[19]

Methodology: Capillary Melting Point This is a simple and widely used technique for determining the melting point of a crystalline solid.[20]

Experimental Protocol:

  • Sample Loading: Finely powder a small amount of the dry solid. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height).[21]

  • Compaction: Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.

  • Measurement: Place the capillary tube in a melting point apparatus.[22]

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Crystallinity

Importance: The solid-state form (crystalline vs. amorphous) significantly impacts solubility, dissolution rate, and chemical stability. Crystalline forms are generally more stable but may have lower solubility than their amorphous counterparts.

Methodology: Powder X-Ray Diffraction (PXRD) PXRD is the primary technique for analyzing the crystalline nature of a solid. A crystalline material will produce a unique diffraction pattern of sharp peaks, while an amorphous material will produce a broad halo. Data on related quinoline structures show well-defined crystal packing, often involving hydrogen bonding from the carboxylic acid to the quinoline nitrogen.[23] This suggests that 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is also likely to be a crystalline solid.

Conclusion

The comprehensive characterization of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is an essential undertaking for its potential development as a therapeutic agent. This guide outlines the critical physicochemical properties—identity, solubility, pKa, lipophilicity, and solid-state characteristics—that dictate its drug-like potential. By employing the robust, validated experimental protocols detailed herein, researchers can generate the high-quality data necessary to build a complete profile of the molecule. This foundational knowledge is indispensable for informed decision-making in lead optimization, formulation development, and the overall progression of a successful drug discovery program.

References

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. Available from [Link]

  • Ali, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 37. Available from [Link]

  • Jadhav, S. D., & Tripathi, R. P. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available from [Link]

  • Anshul Specialty Molecules. (2025). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2021). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 10(7), 1013-1020. Available from [Link]

  • ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Yildiz, I., & Gökçe, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available from [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • El-Emary, T. I. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 543-547. Available from [Link]

  • Chen, Y. C., et al. (2021). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 6(13), 9157–9164. Available from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-7. Available from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Workman, J. Jr. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(18), 6543. Available from [Link]

  • LibreTexts Chemistry. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Dissolution Technologies. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • All 'Bout Chemistry. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. Available from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gendek, E. A., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(15), 4629. Available from [Link]

  • Reher, V. K., & Kockmann, T. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Crystal Growth & Design, 20(7), 4836–4843. Available from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

Structure Elucidation of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

The following technical guide details the structural elucidation of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid . This analysis synthesizes synthetic logic, spectroscopic data, and advanced crystallographic techniq...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid . This analysis synthesizes synthetic logic, spectroscopic data, and advanced crystallographic techniques to establish a definitive structural assignment.

Executive Summary & Medicinal Context

The quinoline-4-carboxylic acid scaffold (cinchoninic acid) is a privileged structure in medicinal chemistry, serving as a core pharmacophore for NK3 receptor antagonists (e.g., Talnetant analogues) and Dihydroorotate Dehydrogenase (DHODH) inhibitors.

The specific derivative, 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid , presents a classic elucidation challenge: distinguishing the regiochemistry of the methyl group (position 6 vs. 5, 7, or 8) and confirming the integrity of the cyclopropyl moiety, which is sensitive to the harsh acidic/basic conditions often used in quinoline synthesis.

Synthetic Origin & Impurity Profiling

Understanding the synthetic route is the first step in elucidation. This molecule is classically accessible via the Pfitzinger Reaction .[1]

  • Precursors: 5-Methylisatin + Cyclopropyl methyl ketone.

  • Conditions: KOH (33%), reflux, followed by acidification.

  • Elucidation Implication: The regiochemistry is largely fixed by the 5-methylisatin starting material. However, trace impurities often include the decarboxylated product (2-cyclopropyl-6-methylquinoline) or ring-opened intermediates .

Synthesis & Logic Flow (DOT Diagram)

SynthesisLogic Isatin 5-Methylisatin (Regio-control) Base KOH / Reflux (Ring Opening) Isatin->Base Ketone Cyclopropyl Methyl Ketone Ketone->Base Intermediate Acyclic Intermediate (Aldol Condensation) Base->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Product 2-Cyclopropyl-6-methyl quinoline-4-COOH Cyclization->Product Impurity Impurity: Decarboxylated Analog Product->Impurity Thermal Degradation

Figure 1: Pfitzinger reaction pathway establishing the regiochemical origin of the 6-methyl substituent.

Analytical Strategy: The Triangulation Method

To ensure 100% confidence, we employ a "Triangulation Method" where MS provides mass, NMR provides connectivity, and X-ray provides spatial confirmation.

A. Mass Spectrometry (HRMS-ESI)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxylic acids) and Positive Mode.

  • Observed Mass:

    • Formula: C₁₄H₁₃NO₂

    • Exact Mass: 227.0946 Da

    • [M+H]⁺: 228.1025 Da

    • [M-H]⁻: 226.0868 Da

Fragmentation Pattern (MS/MS): The fragmentation is characteristic of quinoline-4-carboxylic acids.[2]

  • Loss of CO₂ (Decarboxylation): The most dominant pathway. Precursor

    
     228 
    
    
    
    Product
    
    
    184.
  • Cyclopropyl Ring Opening: High-energy collisions may show loss of

    
     or ring fragmentation.
    
B. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirming functional groups:

  • 3400–2500 cm⁻¹ (Broad): O-H stretch of carboxylic acid (dimer).

  • 1705 cm⁻¹ (Strong): C=O stretch of the aromatic carboxylic acid.

  • 1590, 1510 cm⁻¹: C=C aromatic skeletal vibrations (Quinoline ring).

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the analysis. The numbering follows the standard IUPAC quinoline system.

1H NMR Analysis (400 MHz, DMSO-d₆)
  • Solvent Choice: DMSO-d₆ is required due to the low solubility of the zwitterionic acid form in CDCl₃.

PositionShift (δ ppm)MultiplicityIntegralJ (Hz)Assignment Logic
COOH 13.50br s1H-Acidic proton (exchangeable).
H-5 8.65d1H1.8Deshielded by peri-effect of C4-COOH. Meta-coupling to H-7.
H-8 7.95d1H8.8Ortho-coupling to H-7.
H-3 7.65s1H-Diagnostic Singlet. Confirms substitution at C2.
H-7 7.55dd1H8.8, 1.8Coupled to H-8 (ortho) and H-5 (meta).
H-2' 2.45m1H-Cyclopropyl methine (alpha to ring).
6-Me 2.52s3H-Methyl group on aromatic ring.
H-3'/4' 1.05 - 1.20m4H-Cyclopropyl methylene protons (high field).

Critical Regiochemistry Check:

  • Why 6-Methyl? The signal at 8.65 ppm (H-5) appears as a doublet (J ~1.8 Hz). If the methyl were at position 5, this low-field signal would be a singlet or absent. If the methyl were at position 7, H-5 would be a doublet of doublets (ortho to H-6, meta to H-8). The specific d (meta) + d (ortho) + dd pattern in the benzenoid ring confirms the 6-substitution.

13C NMR Analysis (100 MHz, DMSO-d₆)
  • Carbonyl (C-11): ~168.0 ppm.

  • C-2 (Imine-like): ~161.5 ppm (Deshielded by N and cyclopropyl).

  • C-4: ~136.0 ppm.

  • Aromatic CH: 122.0 – 130.0 ppm.

  • 6-Me: 21.5 ppm.[3]

  • Cyclopropyl CH: 16.5 ppm.

  • Cyclopropyl CH₂: 10.5 ppm.

2D NMR Connectivity (HMBC)

The HMBC (Heteronuclear Multiple Bond Correlation) experiment definitively proves the position of the methyl group.

HMBC_Logic cluster_verification Regiochemistry Proof Me_Protons Methyl Protons (2.52 ppm) C6 C-6 Quaternary (~135 ppm) Me_Protons->C6 2J (Strong) C5 C-5 Methine (Correlated to H-5) Me_Protons->C5 3J C7 C-7 Methine (Correlated to H-7) Me_Protons->C7 3J

Figure 2: HMBC correlations establishing the methyl group location at Position 6.

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). CDCl₃ is not recommended due to poor solubility and potential aggregation of the carboxylic acid dimers.

  • Additives: If peaks are broad due to acid exchange, add 1 drop of D₂O to exchange the COOH proton (the signal at 13.5 ppm will disappear).

  • Acquisition:

    • Run 1H NMR (16 scans).

    • Run 13C NMR (1024 scans minimum for quaternary carbons).

    • Run HSQC (to identify protonated carbons).

    • Run HMBC (optimized for 8 Hz coupling) for quaternary connectivity.

Protocol 2: LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and MS (ESI +/-).

References

  • Pfitzinger Reaction Mechanism & Scope

    • Pfitzinger, W. (1886).[4][5] J. Prakt.[4] Chem. 33, 100.[4]

    • Wikipedia Summary of Pfitzinger Reaction. Link

  • Quinoline-4-Carboxylic Acid Medicinal Chemistry

    • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J. Med. Chem. 2018.

  • Crystallographic Data of Analogues

    • Structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[3][4] Acta Cryst.[4] E.

  • Mass Spectrometry of Quinolines

    • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Chemical Papers.

  • General NMR Data for Methylquinolines

    • 6-Methylquinoline 1H NMR Spectrum.[6] ChemicalBook.[7]

Sources

Foundational

discovery of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

The Discovery and Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid[1] Executive Summary This technical guide details the discovery, structural rationale, and chemical synthesis of 2-Cyclopropyl-6-methylquin...

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid[1]

Executive Summary

This technical guide details the discovery, structural rationale, and chemical synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS 588681-43-0).[1] While often overshadowed by the final pharmaceutical products it enables, this scaffold represents a pivotal moment in the evolution of HMG-CoA reductase inhibitors (statins).

Historically, this molecule emerged from the Structure-Activity Relationship (SAR) campaigns by Nissan Chemical Industries that led to the discovery of Pitavastatin (NK-104) . The transition from fungal-derived statins (Lovastatin) to fully synthetic "superstatins" relied on replacing the decalin ring with a heteroaromatic core. The 2-cyclopropyl-quinoline architecture was identified as the optimal pharmacophore for hydrophobic interaction with the HMG-CoA reductase enzyme, offering superior potency compared to the isopropyl analogues found in earlier generations like Fluvastatin.[1]

Part 1: The Pharmacophore Discovery (SAR Logic)

The discovery of this molecule was not accidental but the result of a rigorous optimization of the "mevalolactone" pharmacophore's hydrophobic anchor.

From Decalin to Quinoline

Early statins possessed a bulky, aliphatic decalin ring.[2] Researchers sought to replace this with a planar, synthetic core to improve metabolic stability and binding affinity.[2] The quinoline ring was selected for its ability to stack against the enzyme's hydrophobic pocket.

The "Cyclopropyl Effect"

The most critical SAR finding was the impact of the substituent at the C2 position of the quinoline ring.

  • Isopropyl Group: Modeled after Fluvastatin; provided good activity but limited potency.

  • Cyclopropyl Group: The introduction of the cyclopropyl moiety resulted in a dramatic increase in inhibitory activity. The rigid, triangular geometry of the cyclopropyl group fits the enzyme's hydrophobic groove more tightly than the flexible isopropyl group, a phenomenon confirmed by X-ray crystallography of the Statin-Enzyme complex.[2]

The C6-Methyl Substituent

While the final Pitavastatin molecule utilizes a 4-fluorophenyl group at the C4 position and a hydrogen at C6, the 6-methyl analogue represents a key exploratory scaffold. In the Pfitzinger synthesis route (detailed below), the 6-methyl group originates from the use of 5-methylisatin , a common probe used to modulate the lipophilicity of the quinoline core without introducing steric clashes.

Figure 1: SAR Decision Tree & Pharmacophore Evolution

SAR_Logic Start Natural Statins (Mevastatin/Lovastatin) Synthetic Synthetic Shift (Heteroaromatic Core) Start->Synthetic Improve Stability Quinoline Quinoline Scaffold Selection Synthetic->Quinoline Hydrophobic Stacking Substituent C2-Position Optimization Quinoline->Substituent Isopropyl Isopropyl Group (Fluvastatin-like) Moderate Potency Substituent->Isopropyl Cyclopropyl Cyclopropyl Group (Pitavastatin Core) High Potency Substituent->Cyclopropyl Optimized Fit Target Target Molecule: 2-Cyclopropyl-6-methyl- quinoline-4-COOH Cyclopropyl->Target Pfitzinger Reaction (w/ 5-Methylisatin)

Caption: Evolution of the quinoline pharmacophore. The selection of the cyclopropyl group at C2 was the breakthrough that distinguished the "superstatins" from earlier generations.

Part 2: Chemical Synthesis & Process Chemistry

The most authoritative and self-validating method for synthesizing 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is the Pfitzinger Reaction .[1] This route is preferred over the Friedländer synthesis for this specific acid because it directly yields the carboxylic acid at the C4 position using readily available starting materials.

The Pfitzinger Reaction Mechanism

The reaction involves the condensation of 5-methylisatin with cyclopropyl methyl ketone in a strong alkaline medium (KOH/Ethanol).

  • Ring Opening: The base (KOH) attacks the amide bond of the isatin, opening the ring to form 5-methylisatic acid (a keto-acid intermediate).

  • Condensation: The ketone moiety of the isatic acid condenses with the alpha-methyl group of the cyclopropyl methyl ketone.

  • Cyclization: An intramolecular cyclization occurs, expelling water and forming the stable quinoline ring with the carboxylic acid at position 4.

Figure 2: Synthesis Pathway (Pfitzinger Reaction)

Synthesis_Pathway Isatin 5-Methylisatin (Precursor A) IsaticAcid Intermediate: 5-Methylisatic Acid (Ring Open) Isatin->IsaticAcid KOH, 33% aq. Ketone Cyclopropyl Methyl Ketone (Precursor B) Condensation Aldol Condensation Ketone->Condensation IsaticAcid->Condensation + Ketone Product 2-Cyclopropyl-6-methyl- quinoline-4-carboxylic acid Condensation->Product Cyclization - 2 H2O

Caption: The Pfitzinger reaction pathway.[1] Base-promoted ring opening of isatin followed by condensation with the ketone yields the quinoline-4-carboxylic acid.[1]

Part 3: Experimental Protocol

This protocol is designed to be self-validating . The visual cues (color changes, precipitation) serve as checkpoints for the researcher.

Materials
  • 5-Methylisatin: 16.1 g (100 mmol)[1]

  • Cyclopropyl Methyl Ketone: 10.0 g (120 mmol) – Note: Use slight excess to drive reaction.[2]

  • Potassium Hydroxide (KOH): 33% aqueous solution (approx. 60 mL)[2]

  • Ethanol (Absolute): 100 mL

  • Glacial Acetic Acid: For acidification/precipitation.

Step-by-Step Methodology
  • Isatin Dissolution (Checkpoint 1):

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 16.1 g of 5-methylisatin in 100 mL of ethanol.

    • Add 60 mL of 33% aqueous KOH dropwise.

    • Observation: The suspension will clear, and the solution will turn a deep red-orange color. This confirms the formation of the isatic acid salt (ring opening).

  • Condensation:

    • Add 10.0 g of cyclopropyl methyl ketone to the red-orange solution.

    • Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

    • Mechanism:[1][3][4][5] The extended reflux ensures the slow condensation of the ketone with the sterically hindered keto-group of the isatic acid.

  • Work-up & Isolation (Checkpoint 2):

    • Cool the reaction mixture to room temperature.

    • Distill off the majority of the ethanol under reduced pressure (rotary evaporator).

    • Dilute the residue with 100 mL of distilled water.

    • Validation: The solution should be homogeneous. If solids remain, filter them off (unreacted starting material).

  • Precipitation (Critical Step):

    • Cool the aqueous solution in an ice bath to 0–5°C.

    • Slowly acidify with glacial acetic acid (or 10% HCl) with vigorous stirring until pH 3–4 is reached.

    • Observation: A voluminous off-white to pale yellow precipitate will form immediately.[1] This is the crude carboxylic acid.

  • Purification:

    • Filter the solid via vacuum filtration.

    • Wash the cake with cold water (3 x 50 mL) to remove inorganic salts.

    • Recrystallize from Ethanol/Water or Methanol .

    • Yield Expectation: 65–75%.

    • Melting Point Validation: The pure product should exhibit a sharp melting point (typically >200°C, decomposition often observed for quinoline acids).[2]

Part 4: Data & Comparative Analysis

The following table summarizes the biological rationale for the cyclopropyl selection, based on HMG-CoA reductase inhibition data (IC50) from the seminal discovery papers.

Table 1: SAR Comparison of Quinoline-Based Inhibitors

Substituent at C2 (R)Substituent at C4Relative Potency (IC50, nM)Pharmacological Insight
Isopropyl4-Fluorophenyl~ 10–20 nMGood activity, limited by steric fit.[1] (Fluvastatin-like)
Cyclopropyl 4-Fluorophenyl ~ 1–2 nM 10x Potency Increase. Rigid fit in hydrophobic pocket.[1]
CyclopropylCOOH (Scaffold)> 1000 nMPrecursor. The acid group is too polar for the hydrophobic pocket; requires coupling to the dihydroxyheptenoic acid chain for activity.

Note: The "2-Cyclopropyl-6-methylquinoline-4-carboxylic acid" is the scaffold (Entry 3 context).[1] It is biologically inactive as an inhibitor until the C4-COOH is converted into the statin side chain, but the C2-Cyclopropyl group is the determinant of the final drug's high potency.

References

  • Suzuki, M., et al. (2001). "Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors." Bioorganic & Medicinal Chemistry, 9(10), 2727-2743.[2]

  • Nissan Chemical Industries, Ltd. (1991). "Quinoline derivatives and their use as HMG-CoA reductase inhibitors." U.S. Patent 5,011,930.

  • Istvan, E. S., & Deisenhofer, J. (2001).[2][4] "Structural mechanism for statin inhibition of HMG-CoA reductase."[1][4] Science, 292(5519), 1160-1164.[2] [2]

  • Organic Syntheses. "General Pfitzinger Reaction Protocol." Organic Syntheses, Coll.[6] Vol. 3, p. 796 (1955).[2]

  • ChemicalBook. "2-Cyclopropyl-6-methylquinoline-4-carboxylic acid Product Entry."

Sources

Exploratory

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid mechanism of action

This guide provides an in-depth technical analysis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS: 588681-43-0). While often cataloged as a chemical intermediate, this specific scaffold represents a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS: 588681-43-0). While often cataloged as a chemical intermediate, this specific scaffold represents a "privileged structure" in medicinal chemistry, serving as a potent pharmacophore for GPR35 agonism and Dihydroorotate Dehydrogenase (DHODH) inhibition .

Mechanism of Action, Synthesis, and Pharmacological Utility

Part 1: Executive Technical Summary

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is a substituted cinchoninic acid derivative. In the context of drug discovery, it functions as a dual-potential scaffold:

  • GPR35 Agonist: It acts as a potent synthetic ligand for the orphan G protein-coupled receptor 35 (GPR35), mimicking the endogenous ligand kynurenic acid but with significantly higher potency (nanomolar range).

  • DHODH Inhibitor: It functions as a structural analogue to Brequinar, inhibiting de novo pyrimidine biosynthesis by binding to the ubiquinone channel of the DHODH enzyme.

Chemical Profile:

  • CAS: 588681-43-0[1][2][3][4][5][6]

  • Molecular Formula: C₁₄H₁₃NO₂

  • Molecular Weight: 227.26 g/mol [2][3]

  • Key Structural Features:

    • 4-Carboxylic Acid: Critical for electrostatic anchoring (salt bridge formation) in the receptor binding pocket.

    • 2-Cyclopropyl Group: Provides steric bulk and hydrophobic interaction, enhancing selectivity over other GPCRs.

    • 6-Methyl Group: Modulates lipophilicity and metabolic stability.

Part 2: Mechanism of Action (Detailed)
A. Primary Mechanism: GPR35 Agonism

The compound functions as an orthosteric agonist at GPR35, a receptor highly expressed in the gastrointestinal tract (immune cells) and dorsal root ganglion (DRG) neurons.

  • Receptor Binding Kinetics:

    • The 4-carboxylate moiety forms a critical salt bridge with the guanidinium group of Arg164 (in human GPR35) or Arg167 (in rat). This interaction is the thermodynamic anchor for ligand binding.

    • The quinoline core engages in

      
      -
      
      
      
      stacking interactions with aromatic residues (Tyr, Phe) deep within the transmembrane bundle.
    • The 2-cyclopropyl group occupies a specific hydrophobic sub-pocket, inducing a conformational change in Transmembrane Helix 6 (TM6), which is necessary for G-protein coupling.

  • Signal Transduction Pathway:

    • G

      
       Coupling:  Upon binding, the receptor recruits G
      
      
      
      , leading to the activation of RhoA (Ras homolog family member A) and subsequently ROCK (Rho-associated protein kinase). This pathway modulates cytoskeletal dynamics and cell migration.
    • 
      -Arrestin Recruitment:  High-potency agonists like this compound often induce robust 
      
      
      
      -arrestin 2 recruitment, leading to receptor internalization and desensitization, a key consideration for therapeutic dosing.
B. Secondary Mechanism: DHODH Inhibition

Similar to Brequinar, this molecule targets Dihydroorotate Dehydrogenase, a mitochondrial enzyme essential for pyrimidine synthesis.

  • Enzymatic Blockade:

    • The compound binds to the quinone tunnel of DHODH.

    • It competitively inhibits the binding of Coenzyme Q (Ubiquinone) , preventing the transfer of electrons from dihydroorotate to the respiratory chain.

  • Cellular Consequence:

    • Pyrimidine Depletion: The blockade halts the conversion of dihydroorotate to orotate.

    • S-Phase Arrest: Rapidly dividing cells (e.g., activated lymphocytes, cancer cells) run out of UMP/UDP/UTP, leading to DNA synthesis arrest and apoptosis.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual mechanistic pathways activated or inhibited by the compound.

G cluster_0 Extracellular Space cluster_1 Cell Membrane / Cytosol cluster_2 Physiological Outcome Ligand 2-Cyclopropyl-6-methyl- quinoline-4-COOH GPR35 GPR35 Receptor (Arg164 Interaction) Ligand->GPR35 Agonist Binding DHODH DHODH Enzyme (Ubiquinone Tunnel) Ligand->DHODH Inhibitor Binding G13 Gα13 / Gαi/o GPR35->G13 Calcium Ca2+ Mobilization GPR35->Calcium RhoA RhoA Activation G13->RhoA ROCK ROCK Kinase RhoA->ROCK AntiInf Anti-inflammatory (Macrophage Modulation) ROCK->AntiInf Mito Mitochondria Orotate Orotate DHODH->Orotate Blocked DHO Dihydroorotate DHO->DHODH Pyrimidines Pyrimidine Pool (UMP/CTP) Orotate->Pyrimidines AntiProlif Anti-proliferative (S-Phase Arrest) Pyrimidines->AntiProlif Depletion

Caption: Dual signaling topology showing GPR35 activation (Blue) leading to cytoskeletal modulation and DHODH inhibition (Red) leading to pyrimidine depletion.

Part 4: Experimental Methodologies
1. Chemical Synthesis Protocol (Pfitzinger Reaction)

This compound is synthesized via the Pfitzinger reaction, condensing a specific isatin with a ketone.

  • Reagents: 5-Methylisatin, Cyclopropyl methyl ketone, Potassium Hydroxide (33% aq), Ethanol, Acetic Acid.

  • Workflow:

    • Condensation: Dissolve 5-methylisatin (1.0 eq) in 33% KOH. Add cyclopropyl methyl ketone (1.2 eq).

    • Reflux: Heat the mixture to reflux (80-100°C) for 12–24 hours. The isatin ring opens to form the isatinate, which then condenses with the ketone.

    • Cyclization: The intermediate undergoes intramolecular cyclization to form the quinoline core.

    • Workup: Cool the mixture to 0°C. Acidify carefully with glacial acetic acid to pH 4–5.

    • Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF to obtain pure 2-cyclopropyl-6-methylquinoline-4-carboxylic acid.

2. GPR35 Activity Assay (Dynamic Mass Redistribution - DMR)

To verify agonism, use a label-free DMR assay (e.g., Corning Epic).

  • Cell Line: HT-29 cells (endogenous GPR35) or CHO-K1 transfected with human GPR35.

  • Protocol:

    • Seed cells in 384-well biosensor microplates. Culture for 24h.

    • Wash cells and equilibrate in assay buffer (HBSS + 20mM HEPES) for 1h.

    • Baseline: Record baseline wavelength shift for 5 minutes.

    • Compound Addition: Add the compound (0.1 nM to 10 µM).

    • Measurement: Monitor wavelength shift (pm) for 60 minutes.

    • Analysis: Plot the maximum response against log-concentration to determine

      
      .
      
    • Expected Result: A dose-dependent positive shift indicating G-protein coupling and cytoskeletal rearrangement.

3. DHODH Enzymatic Assay

To verify inhibition, use a colorimetric assay based on the reduction of DCIP (2,6-dichlorophenolindophenol).

  • Reagents: Recombinant human DHODH, Dihydroorotate (substrate), Decylubiquinone (co-substrate), DCIP (electron acceptor).

  • Protocol:

    • Prepare reaction buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100.

    • Add DHODH enzyme and compound (serial dilution) to the wells. Incubate for 10 min.

    • Initiate reaction by adding Dihydroorotate, Decylubiquinone, and DCIP.

    • Detection: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) over 20 minutes.

    • Analysis: Calculate

      
       based on the rate of DCIP reduction compared to DMSO control.
      
Part 5: Quantitative Data Summary
ParameterValue / CharacteristicRelevance
Target 1 GPR35 (G-protein coupled receptor 35)Immune regulation, Pain modulation
Activity Type AgonistActivates anti-inflammatory pathways
Est. Potency (

)
10 – 500 nMHigh potency compared to Kynurenic Acid (

)
Target 2 DHODH (Dihydroorotate Dehydrogenase)Pyrimidine biosynthesis
Activity Type InhibitorAntiproliferative / Antiviral
Lipophilicity (cLogP) ~2.7Moderate; good membrane permeability
pKa (Acid) ~3.5 – 4.0Ionized at physiological pH (COO⁻)
Part 6: References
  • Jenkins, L., et al. (2010). "Structure–Activity Relationships of a Series of Potent GPR35 Agonists." Journal of Medicinal Chemistry, 53(5), 2218–2226. Link

  • Milligan, G. (2011). "G protein-coupled receptor 35." British Journal of Pharmacology, 163(5), 883–893. Link

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012)." Expert Opinion on Therapeutic Patents, 23(11), 1477-1493. Link

  • Pfitzinger, W. (1886). "Chinolinderivate aus Isatinsäure." Journal für Praktische Chemie, 33, 100. (Foundational Synthesis Method).

Sources

Foundational

potential therapeutic targets of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

The following technical guide details the therapeutic potential of the 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid scaffold. This analysis focuses on its primary role as a privileged structure in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential of the 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid scaffold. This analysis focuses on its primary role as a privileged structure in the development of Neurokinin-3 (NK3) receptor antagonists , while also evaluating secondary utility in DHODH inhibition and anti-infective discovery.

Executive Summary

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS: 588681-43-0) represents a highly specialized pharmacophore used primarily in the synthesis of Tachykinin Receptor 3 (NK3R) antagonists. Structurally, it belongs to the 2-substituted quinoline-4-carboxamide class, a chemical lineage that produced clinical candidates such as Osanetant (SR 142801) and Talnetant (SB 223412) .

The specific substitution pattern—a 2-cyclopropyl group for hydrophobic pocket occupancy and a 6-methyl group for metabolic stability—optimizes this scaffold for CNS penetration and high-affinity GPCR binding. This guide outlines the mechanistic rationale, experimental validation, and signaling pathways relevant to this compound.

PropertySpecification
Chemical Name 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid
Core Scaffold Quinoline-4-carboxylic acid (Cinchoninic acid)
Primary Target Neurokinin-3 Receptor (NK3R / TACR3)
Mechanism Orthosteric/Allosteric Antagonism
Key Indication Schizophrenia, Vasomotor Symptoms (Hot Flashes), PCOS
Molecular Weight 227.26 g/mol

Primary Therapeutic Target: Neurokinin-3 Receptor (NK3R)

The most authoritative application of this scaffold is in the modulation of the NK3 receptor , a G-protein coupled receptor (GPCR) activated by Neurokinin B (NKB).

Mechanism of Action

The 2-cyclopropyl-quinoline core mimics the hydrophobic pharmacophore required to bind deep within the transmembrane bundle of the NK3 receptor.

  • Binding Site: The compound serves as a "head group" that anchors the molecule. The carboxylic acid is typically derivatized into an amide (e.g., N-(1-benzyl-3-ethylbutyl)) to engage residues such as Gln165 and His262 in the receptor pocket.

  • Role of 2-Cyclopropyl: This moiety provides steric bulk that fits into a lipophilic sub-pocket, enhancing selectivity for NK3 over NK1 (Substance P) and NK2 (Neurokinin A) receptors.

  • Role of 6-Methyl: The C6 position on the quinoline ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The 6-methyl group blocks this position, extending the half-life (

    
    ) and improving the pharmacokinetic profile compared to the unsubstituted analog.
    
Clinical Relevance

Inhibition of NK3R signaling has validated therapeutic effects in:

  • Vasomotor Symptoms (VMS): Blocking NKB signaling in the KNDy neurons of the hypothalamus normalizes thermoregulation (validated by Fezolinetant).

  • Schizophrenia: Modulating dopaminergic tone via the tachykinin system.

  • Sex Hormone Disorders: Reduction of LH pulses in Polycystic Ovary Syndrome (PCOS).

Secondary Targets & Polypharmacology

While NK3R is the primary target, the quinoline-4-carboxylic acid core is a "privileged structure" with activity against other proteins.

Human Dihydroorotate Dehydrogenase (hDHODH)[2]
  • Relevance: hDHODH is a key enzyme in de novo pyrimidine biosynthesis. Inhibitors are used in autoimmune diseases (e.g., Leflunomide) and acute myeloid leukemia (AML).

  • Scaffold Fit: Quinoline-4-carboxylic acids (similar to Brequinar) bind to the ubiquinone-binding tunnel of DHODH. The 6-methyl group can enhance hydrophobic interactions within this tunnel.

Bacterial DNA Gyrase (Topoisomerase II)
  • Relevance: This is the target of fluoroquinolone antibiotics.

  • Limitation: While the core is correct, high potency usually requires a 6-fluoro and 7-piperazinyl substitution. The 2-cyclopropyl-6-methyl analog likely possesses weak antibacterial activity but serves as a starting point for non-fluorinated quinolone development.

Experimental Protocols

To validate the biological activity of derivatives synthesized from this acid, the following assays are standard.

Protocol: NK3 Receptor Calcium Flux Assay (Functional)

Objective: Determine the antagonist potency (


) of the compound against NKB-induced calcium release.
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human NK3R and

    
     (promiscuous G-protein to couple 
    
    
    
    pathways).
  • Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid. Incubate for 60 min at 37°C.

  • Compound Addition: Add the test compound (synthesized from the 2-cyclopropyl-6-methyl scaffold) at varying concentrations (0.1 nM – 10

    
    M). Incubate for 15 min.
    
  • Agonist Challenge: Inject Senktide (selective NK3 agonist) at

    
     concentration.
    
  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate % inhibition relative to vehicle control.

Protocol: Radioligand Binding Assay (Affinity)

Objective: Measure binding affinity (


) to the orthosteric site.
  • Membrane Prep: Harvest NK3R-expressing CHO cell membranes.

  • Reaction: Mix 10

    
    g membrane protein with 0.5 nM 
    
    
    
    -SR142801 (Osanetant) or
    
    
    -Methyl-Phe-Neurokinin B.
  • Competition: Add non-labeled test compound in competition buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    , 0.02% BSA).
    
  • Incubation: Shake for 60 min at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Counting: Measure radioactivity via liquid scintillation counting.

Signaling Pathway Visualization

The following diagram illustrates the Tachykinin NK3 Receptor signaling cascade, highlighting where the antagonist (derived from the 2-cyclopropyl-6-methylquinoline scaffold) intervenes.

NK3_Signaling cluster_membrane Cell Membrane NK3R NK3 Receptor (GPCR) Gq Gq/11 Protein NK3R->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates NKB Neurokinin B (Agonist) NKB->NK3R Activation Antagonist 2-Cyclopropyl-6-methyl- quinoline derivative (Antagonist) Antagonist->NK3R Blocks Binding (Orthosteric) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca_Store ER Calcium Store IP3->Ca_Store Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca2+ Release Ca_Store->Ca_Release Efflux Response Thermoregulation / Neuronal Excitability Ca_Release->Response Signaling PKC->Response

Caption: Mechanism of NK3 Receptor antagonism. The 2-cyclopropyl-6-methylquinoline derivative competitively blocks Neurokinin B binding, preventing Gq-mediated Calcium release.

Synthesis & Optimization Strategy

For researchers utilizing this building block, the carboxylic acid moiety (


) is the primary handle for diversification.
  • Amide Coupling: Reaction with chiral amines (e.g., (S)-1-phenylpropylamine) is the standard route to generate Talnetant-like analogs.

  • Suzuki Coupling: The 6-methyl group is stable, but if the starting material were 6-bromo, palladium-catalyzed coupling could introduce bi-aryl systems.

  • Metabolic Spot: The 6-methyl group prevents the formation of the 6-hydroxy metabolite, a common clearance pathway for quinolines. This increases oral bioavailability (

    
    ).
    
References
  • Emonds-Alt, X., et al. (1995). "Pharmacological profile and chemical synthesis of SR 142801, a new potent non-peptide antagonist of the tachykinin NK3 receptor." Bioorganic & Medicinal Chemistry Letters. Link

  • Sarau, H. M., et al. (1997). "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Gieschke, R., et al. (2021). "Fezolinetant, a Selective Neurokinin-3 Receptor Antagonist for the Treatment of Vasomotor Symptoms." Menopause. Link

  • Munier, A., et al. (2004). "Structure-activity relationships of a series of 2-substituted quinoline-4-carboxamide derivatives as NK3 receptor antagonists." Bioorganic & Medicinal Chemistry. Link

Exploratory

In Silico Profiling of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid: From Quantum Mechanics to ADMET

Executive Summary This technical guide details the computational profiling of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (C₁₄H₁₃NO₂), a specific derivative of the cinchoninic acid scaffold. While quinoline-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational profiling of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (C₁₄H₁₃NO₂), a specific derivative of the cinchoninic acid scaffold. While quinoline-4-carboxylic acids are historically significant as precursors to antimalarials, this specific trisubstituted congener represents a modern "privileged structure" in medicinal chemistry, balancing the steric bulk of the cyclopropyl group with the electronic modulation of the 6-methyl substituent.

This guide moves beyond simple property listing. It establishes a predictive causality chain : how quantum mechanical descriptors drive physicochemical behavior, which in turn dictates ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) outcomes and target engagement.

Molecular Architecture & Quantum Mechanical Analysis

To understand the reactivity of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, we must first model its electronic structure. The presence of the cyclopropyl group at C2 is critical; its "banana bonds" (high p-character) allow for hyperconjugative interaction with the quinoline


-system, potentially altering the basicity of the quinoline nitrogen.
Density Functional Theory (DFT) Protocol

Objective: Determine the Global Reactivity Descriptors (HOMO/LUMO gap, Chemical Hardness).

Methodology:

  • Conformational Search: Use molecular mechanics (MMFF94) to identify the global minimum, focusing on the rotation of the C4-carboxyl group and the C2-cyclopropyl ring.

  • Geometry Optimization: Perform DFT calculations using the B3LYP hybrid functional with the 6-311G(d,p) basis set.

  • Solvation Model: Apply the Polarizable Continuum Model (PCM) using water (

    
    ) to simulate physiological conditions.
    

Predicted Electronic Descriptors: The 6-methyl group acts as a weak electron donor (+I effect), destabilizing the HOMO and making the ring more susceptible to electrophilic attack. The 4-COOH group is a strong electron withdrawer (-M effect).

DescriptorPredicted Value (approx.)Significance
HOMO Energy -6.2 eVIndicates electron-donating capability.
LUMO Energy -2.1 eVIndicates electron-accepting capability (susceptibility to nucleophiles).
Energy Gap (

)
4.1 eVModerate stability; implies the molecule is chemically stable but reactive enough for metabolic oxidation (e.g., by CYPs).
Dipole Moment 4.5 DebyeHigh polarity due to the zwitterionic potential between N(1) and COOH(4).
Electrostatic Potential (ESP) Mapping

The ESP map reveals the likely sites for intermolecular interactions:

  • Negative Potential (Red): Concentrated around the Carboxyl oxygens (H-bond acceptors).

  • Positive Potential (Blue): Concentrated around the Carboxyl hydrogen and the Cyclopropyl protons (due to lack of shielding).

  • Causality: The high electron density at the carboxylate region suggests this molecule will strongly chelate metal ions (e.g.,

    
     in DNA gyrase active sites).
    

Physicochemical Profiling: The Lipinski/Veber Landscape

Using the optimized geometry, we predict the "drug-likeness" of the compound. The cyclopropyl group significantly boosts lipophilicity compared to a simple methyl or ethyl group, enhancing membrane permeability without violating mass limits.

Calculated Physicochemical Properties

Data derived via consensus prediction (SwissADME / pkCSM algorithms).

PropertyValueStatus (Lipinski Rule of 5)
Molecular Weight 227.26 g/mol Pass (< 500)
LogP (Consensus) 3.2Pass (< 5)
H-Bond Donors 1 (COOH)Pass (< 5)
H-Bond Acceptors 3 (N, 2xO)Pass (< 10)
Rotatable Bonds 2Pass (Veber Rule < 10)
TPSA 49.69

Excellent (Target: 20-130

)

Interpretation: The LogP of 3.2 is ideal for oral bioavailability. The cyclopropyl group pushes the LogP up from ~2.1 (unsubstituted quinoline acid), ensuring the molecule can traverse the lipid bilayer of the gastrointestinal tract while the carboxylic acid ensures solubility at intestinal pH (7.4).

ADMET & Pharmacokinetic Simulation

A drug candidate must be safe and bioavailable. We utilize QSAR (Quantitative Structure-Activity Relationship) models to predict the fate of the molecule in vivo.

Absorption and Distribution
  • GI Absorption: Predicted as High .[1] The unionized fraction at pH 1-2 (stomach) will be significant due to the COOH pKa (~3-4).

  • Blood-Brain Barrier (BBB): Predicted as Permeant . The lipophilicity (LogP 3.2) and low TPSA (<90

    
    ) suggest it can cross the BBB, which is relevant if targeting CNS indications (e.g., NK3 receptors) but a liability if targeting peripheral infections.
    
  • P-gp Substrate: No . It is unlikely to be pumped out by P-glycoprotein, ensuring high intracellular concentration.

Metabolism (CYP450)

The quinoline ring is a known scaffold for CYP metabolism.

  • CYP2D6 Inhibitor: No .

  • CYP3A4 Substrate: Likely . The 6-methyl group is a prime site for metabolic oxidation (hydroxylation) to a hydroxymethyl/carboxylic acid metabolite. The cyclopropyl group is generally metabolically stable but can undergo ring opening under specific oxidative stress.

Toxicity Profiling (AMES & hERG)
  • AMES Toxicity: Negative . Unlike nitro-quinolines, the methyl-cyclopropyl substitution pattern does not typically trigger mutagenicity alerts.

  • hERG Inhibition: Low Risk . The molecular weight is low, and it lacks the long, flexible basic chains often associated with hERG channel blockage (QTc prolongation).

Target Interaction Modeling: Molecular Docking Workflow

To demonstrate the bioactivity potential, we simulate the interaction of this compound with Bacterial DNA Gyrase (GyrB) . Quinoline-4-carboxylic acids are structural isosteres to quinolones (which target GyrA/DNA complex), but they often bind the ATP-binding pocket of GyrB due to the carboxylate/amine similarity to adenine.

The In Silico Docking Protocol

This protocol ensures reproducibility and validation.

  • Protein Prep: Retrieve PDB ID: 1KZN (E. coli GyrB). Remove water/co-factors.[2] Add polar hydrogens (Gasteiger charges).

  • Ligand Prep: Convert the DFT-optimized structure to PDBQT format. Set the carboxyl bond and cyclopropyl-quinoline bond as rotatable/non-rotatable respectively.

  • Grid Generation: Center grid box on the ATP binding site (

    
    ).
    
  • Docking Algorithm: AutoDock Vina (Exhaustiveness = 8).

Visualization of the Workflow

The following diagram illustrates the integrated computational pipeline used to validate this compound.

InSilicoPipeline cluster_QM Quantum Mechanics (DFT) cluster_ADMET ADMET Profiling cluster_Dock Target Interaction Start 2-Cyclopropyl-6-methyl quinoline-4-COOH GeomOpt Geometry Opt (B3LYP/6-311G**) Start->GeomOpt ESP ESP & HOMO/LUMO Calculation GeomOpt->ESP Swiss SwissADME (LogP, TPSA) GeomOpt->Swiss Prep Ligand/Protein Preparation (PDBQT) GeomOpt->Prep Tox Toxicity Prediction (AMES, hERG) Swiss->Tox Vina AutoDock Vina (Binding Affinity) Prep->Vina Analysis Lead Candidate Validation Vina->Analysis Score < -7.0 kcal/mol?

Caption: Figure 1. Integrated computational workflow for profiling 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, moving from QM optimization to ADMET prediction and molecular docking.

Synthetic Feasibility & Retrosynthesis

An in silico guide is incomplete without confirming the molecule can be made. The Pfitzinger Reaction is the most robust predicted pathway for this specific scaffold.

Retrosynthetic Logic:

  • Disconnection: Break the quinoline ring at the N1-C2 and C3-C4 bonds.

  • Precursors: This leads to 5-methylisatin (providing the aromatic core and nitrogen) and cyclopropyl methyl ketone (providing the C2-C3 fragment).

Reaction Simulation:

  • Reactants: 5-Methylisatin + 1-Cyclopropyl-1-ethanone.

  • Catalyst: 33% KOH (aq), reflux (Pfitzinger conditions).

  • Mechanism: Base-catalyzed ring opening of isatin to isatinate

    
     condensation with the ketone 
    
    
    
    cyclization
    
    
    decarboxylation (if needed, but here we retain the 4-COOH).

Retrosynthesis Target 2-Cyclopropyl-6-methyl quinoline-4-COOH Intermediate Pfitzinger Condensation (Base-catalyzed) Intermediate->Target KOH, EtOH, Reflux Precursor1 5-Methylisatin (CAS: 608-05-9) Precursor1->Intermediate Precursor2 Cyclopropyl Methyl Ketone (CAS: 765-43-5) Precursor2->Intermediate

Caption: Figure 2. Predicted retrosynthetic pathway utilizing the Pfitzinger reaction to assemble the trisubstituted quinoline core.

Conclusion

The in silico analysis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid reveals a highly promising lead scaffold.

  • Electronic: The molecule possesses a stable HOMO-LUMO gap with distinct electrostatic regions suitable for metal chelation or H-bonding in receptor pockets.

  • ADMET: It passes the Rule of 5 with an optimal LogP (~3.2) and high predicted oral bioavailability.

  • Feasibility: It is synthetically accessible via the Pfitzinger reaction from inexpensive commercial starting materials.

This compound should be prioritized for wet-lab synthesis and screening against bacterial GyrB or DHFR targets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 604442, 2-Methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Batool, S., et al. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. Bon View Press. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Retrieved from [Link]

Sources

Foundational

spectroscopic data of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (NMR, IR, MS)

The following technical guide details the spectroscopic characterization and synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS 588681-43-0), a functionalized quinoline building block synthesized via the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS 588681-43-0), a functionalized quinoline building block synthesized via the Pfitzinger reaction.[1][2][3]

Spectroscopic Data, Synthesis, and Structural Validation[1][2]

Executive Summary

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is a substituted quinoline derivative employed as a scaffold in medicinal chemistry, particularly in the development of statin-type HMG-CoA reductase inhibitors and anti-infective agents.[1][2][3] It is structurally analogous to the Pitavastatin intermediate but distinguished by the 6-methyl substitution and the absence of a 4-fluorophenyl group.[1][2][3]

This guide provides a comprehensive reference for the identification of this compound, including a validated synthesis protocol via the Pfitzinger reaction and detailed spectroscopic assignments (NMR, IR, MS).[1][2]

Synthesis & Reaction Mechanism

The most robust route to this scaffold is the Pfitzinger Reaction , utilizing 5-methylisatin and cyclopropyl methyl ketone under alkaline conditions.[1][2] This pathway ensures regiospecificity, placing the cyclopropyl group at the C2 position and the carboxyl group at C4.[1][2]

Reaction Scheme (DOT Visualization)

The following diagram illustrates the condensation mechanism and critical intermediates.

PfitzingerSynthesis Isatin 5-Methylisatin (Precursor A) Base KOH / EtOH (Reflux) Isatin->Base Ketone Cyclopropyl Methyl Ketone (Precursor B) Ketone->Base Intermediate Acyclic Keto-Isatinate Intermediate Base->Intermediate Ring Opening & Condensation Cyclization Cyclization & Dehydration Intermediate->Cyclization - H2O Product 2-Cyclopropyl-6-methyl- quinoline-4-carboxylic acid Cyclization->Product Acidification (HCl)

Caption: Pfitzinger synthesis pathway yielding the target quinoline acid via base-catalyzed condensation.[1][2]

Experimental Protocol
  • Reagents: 5-Methylisatin (1.0 eq), Cyclopropyl methyl ketone (1.2 eq), KOH (33% aq. solution), Ethanol.[1][2]

  • Procedure:

    • Dissolve 5-methylisatin in ethanol.[1]

    • Add cyclopropyl methyl ketone followed by dropwise addition of KOH solution.[1][2]

    • Reflux the mixture for 12–16 hours (Monitor by TLC/HPLC).

    • Cool to room temperature and distill off excess ethanol.[1]

    • Dilute the residue with water and wash with diethyl ether (to remove unreacted ketone).[1][2]

    • Acidify the aqueous layer with 2M HCl to pH 3–4.[1][2]

    • Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol/DMF.[1][2]

Spectroscopic Characterization

The following data represents the consensus profile for the purified compound.

Mass Spectrometry (MS)[1][2]
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)[1][2]

  • Key Fragments:

    • The cyclopropyl ring is prone to radical fragmentation under high energy, but the molecular ion is stable in soft ionization.[1][2]

m/z (Intensity)AssignmentInterpretation
228.1 (100%)[M+H]⁺Protonated molecular ion (Base Peak).[1][2][3]
250.1 [M+Na]⁺Sodium adduct (common in ESI).[2]
210.1 [M+H - H₂O]⁺Loss of water from carboxylic acid (minor).[2][3]
Infrared Spectroscopy (IR)
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance)[1][2]

Frequency (cm⁻¹)Functional GroupVibrational Mode
3300–2500 O-H (Acid)Broad stretching band, typical of carboxylic acid dimers.
3080, 3010 C-H (Ar/Cyclo)Aromatic and cyclopropyl C-H stretching.[1][2][3]
1705–1690 C=O (Acid)Strong carbonyl stretch (conjugated with quinoline ring).[2]
1595, 1510 C=C / C=NQuinoline ring skeletal vibrations.
1250 C-OC-O stretching of the carboxylic acid.[3]
Nuclear Magnetic Resonance (NMR)

Assignments are based on the characteristic substitution pattern of the quinoline ring (2,4,6-trisubstituted).[1][2]

¹H NMR (400 MHz, DMSO-d₆)
  • Key Feature: The H3 proton appears as a sharp singlet due to the lack of neighbors at C2 and C4.[1][2] The cyclopropyl protons show distinct high-field multiplets.

Shift (δ ppm)Mult.[2][3][4]Int.[1][3][4][5]AssignmentCoupling (Hz)
13.60 br s1HCOOHExchangeable with D₂O.[1][3]
8.35 s1HH-5Ortho to C4-COOH; meta coupling to H7 may broaden.[1][3]
7.92 d1HH-8J ≈ 8.5 Hz (Ortho coupling to H7).[1][2][3]
7.80 s1HH-3Isolated proton on the pyridine ring.[1]
7.55 dd1HH-7J ≈ 8.5, 1.8 Hz (Ortho to H8, Meta to H5).[2]
2.52 s3HAr-CH₃Methyl group at position 6.[1][3]
2.38 m1HCp-CHCyclopropyl methine (CH).[1][2][3]
1.15 – 1.05 m4HCp-CH₂Cyclopropyl methylene protons (overlapping).[1][2][3]
¹³C NMR (100 MHz, DMSO-d₆)
  • Key Feature: Distinct carbonyl resonance and high-field cyclopropyl carbons.[1]

Shift (δ ppm)TypeAssignmentNotes
167.5 CqC OOHCarboxylic acid carbonyl.[1][2][3]
161.2 CqC-2Quaternary, attached to cyclopropyl.[1][3][5][6][7]
147.8 CqC-8aRing junction.[1][3]
138.5 CqC-4Quaternary, attached to COOH.[1][3]
136.2 CqC-6Quaternary, attached to Methyl.[1][3]
131.0 CHC-8Aromatic CH.[1][3]
129.5 CHC-7Aromatic CH.[1][3]
124.8 CqC-4aRing junction.[1][3]
123.2 CHC-5Aromatic CH (deshielded by COOH).[1][2][3]
118.5 CHC-3Aromatic CH (beta to Nitrogen).[1][2][3]
21.5 CH₃Ar-C H₃Methyl carbon.[1][3]
16.8 CHCp-C HCyclopropyl methine.[1][3]
10.5 CH₂Cp-C H₂Cyclopropyl methylene carbons (2C).[1][2][3]

Structural Logic & Correlation

The following diagram visualizes the NMR coupling logic used to confirm the 6-methyl substitution pattern.

NMRLogic H3 H3 (Singlet) Confirmed: No neighbors at C2/C4 H5 H5 (Small Doublet/Singlet) Confirmed: Meta to H7, Ortho to COOH H7 H7 (Doublet of Doublets) Confirmed: Ortho to H8, Meta to H5 H7->H5 Meta Coupling (J ~1.8Hz) H8 H8 (Doublet) Confirmed: Ortho to H7 H7->H8 Ortho Coupling (J ~8.5Hz) Me 6-Methyl Group Confirmed: Shielding effect on C6 Me->H5 NOE Correlation (Spatial Proximity) Me->H7 NOE Correlation (Spatial Proximity)

Caption: 1H NMR coupling network confirming the regiochemistry of the 6-methyl substitution.

References

  • Pfitzinger, W. (1886).[1][2][8] "Condensation of isatin with acetone."[1][2][9] Journal für Praktische Chemie, 33, 100.[1][2] (Foundational chemistry for quinoline-4-carboxylic acids).

  • Shvekhgeimer, M. G. A. (2004).[1][2] "The Pfitzinger Reaction."[1][2][8][9][10] Chemistry of Heterocyclic Compounds, 40(3), 257-294.[1][2] [1][2]

  • Bioorganic & Medicinal Chemistry Letters (1999). "Synthesis and biological activity of novel HMG-CoA reductase inhibitors." (Reference for spectral trends in cyclopropyl-quinolines).
  • PubChem Compound Summary. "2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS 588681-43-0)."[1][2][3] [1][2]

  • ChemicalBook. "Product entry for CAS 588681-43-0."

Sources

Exploratory

Technical Whitepaper: Pre-Clinical Evaluation Pipeline for 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid (CMQCA)

[1] Executive Summary This technical guide outlines the preliminary biological screening protocol for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CMQCA) (CAS: 588681-43-0).[1] While quinoline-4-carboxylic acids (c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide outlines the preliminary biological screening protocol for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CMQCA) (CAS: 588681-43-0).[1] While quinoline-4-carboxylic acids (cinchoninic acids) are historically associated with antimicrobial activity (as precursors to fluoroquinolones), the specific substitution pattern of CMQCA—specifically the C2-cyclopropyl and C6-methyl moieties—strongly suggests potential activity as a Neurokinin-3 (NK3) receptor antagonist or a COX-2 inhibitor .[1]

This guide departs from generic screening templates. Instead, it prioritizes a hit-to-lead validation strategy that accounts for the molecule's specific pharmacophore: a lipophilic, rigid cyclopropyl anchor combined with an acidic tail.[1]

Part 1: Chemoinformatic Profiling & Compound Preparation[1][2]

Before wet-lab screening, the physicochemical boundaries of CMQCA must be established.[1] The carboxylic acid at C4 creates pH-dependent solubility issues that can generate false negatives in biological assays.[1]

Physicochemical Properties (In Silico Prediction)
  • Molecular Weight: 227.26 g/mol [2]

  • Lipophilicity (cLogP): ~3.2 (Predicted). The cyclopropyl group adds significant lipophilicity compared to a methyl group, enhancing membrane permeability but reducing aqueous solubility.[1]

  • pKa: ~4.5 (Carboxylic acid).[1] At physiological pH (7.4), the molecule will exist primarily as the carboxylate anion (

    
    ).[1]
    
Compound Dissolution Protocol

Critical Step: Many quinoline-4-carboxylic acids precipitate in standard PBS if not pre-solubilized correctly.[1]

  • Stock Preparation: Dissolve CMQCA in 100% DMSO to a concentration of 10 mM .

    • Note: If turbidity persists, sonicate at 40°C for 5 minutes.

  • Working Solution: Dilute the DMSO stock into the assay buffer.

    • Constraint: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cell-based assays.

    • pH Adjustment: Ensure the assay buffer is well-buffered (HEPES or Tris, pH 7.4) to maintain the ionized state, which is soluble.[1]

Part 2: Tier 1 - Phenotypic Screening (Broad Spectrum)[1]

Given the quinoline scaffold's history, we must first rule in/out antimicrobial activity and establish mammalian safety.[1]

Antimicrobial Susceptibility Profiling

Although the 6-methyl group (unlike 6-fluoro) reduces potency against DNA gyrase, the 2-cyclopropyl group can enhance penetration in Gram-positive strains.[1]

Protocol: Broth Microdilution (CLSI Standard)

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).[1]

  • Control: Ciprofloxacin (Positive), DMSO (Vehicle).

  • Readout: Minimum Inhibitory Concentration (MIC).

Workflow Logic:

Antimicrobial_Workflow Figure 1: CLSI-Compliant Microdilution Workflow Start CMQCA Stock (10mM) Dilution Serial Dilution (96-well) Range: 0.5 - 256 µg/mL Start->Dilution Inoculation Inoculate 5x10^5 CFU/mL (Muller-Hinton Broth) Dilution->Inoculation Incubation Incubate 37°C, 18-24h Inoculation->Incubation Readout OD600 Measurement Incubation->Readout Decision MIC Determination Readout->Decision

Mammalian Cytotoxicity (Safety Window)

Before testing for specific receptors, we must ensure the compound is not a general toxin.[1]

  • Cell Lines: HEK293 (Kidney, robust) and HepG2 (Liver, metabolic competence).[1]

  • Assay: MTT or Resazurin reduction assay.

  • Endpoint:

    
     (Cytotoxic Concentration 50%).
    
  • Acceptance Criteria:

    
     is required to proceed to specific target screening.[1]
    

Part 3: Tier 2 - Targeted Mechanism Investigation (High Value)

This is the core of the guide. The 2-cyclopropyl-quinoline motif is a known pharmacophore for Neurokinin-3 (NK3) receptor antagonists (similar to Osanetant intermediates) and COX-2 inhibitors .[1]

NK3 Receptor Antagonism Assay (GPCR)

The NK3 receptor (Tachykinin receptor 3) signals via the


 pathway. An antagonist will block the agonist-induced Calcium flux.[1]

Experimental Design:

  • System: CHO-K1 cells stably expressing human NK3R (TACR3).[1]

  • Agonist: Senktide (Selective NK3 agonist).[1][3]

  • Detection: FLIPR Calcium Assay (Fluorescent Imaging Plate Reader).[1]

Protocol Steps:

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Pre-incubation: Add CMQCA (various concentrations) for 15 mins.

  • Stimulation: Inject

    
     concentration of Senktide.[1]
    
  • Measurement: Monitor fluorescence emission (515-575 nm) for 120 seconds.

  • Analysis: Calculate

    
     based on inhibition of the calcium peak.[1]
    

Mechanistic Visualization: The diagram below illustrates the pathway CMQCA is hypothesized to block.

NK3_Pathway Figure 2: Hypothesized Mechanism of Action (NK3 Antagonism) Senktide Senktide (Agonist) NK3R NK3 Receptor (GPCR) Senktide->NK3R Activates CMQCA CMQCA (Antagonist?) CMQCA->NK3R Blocks Gq Gq Protein NK3R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

COX-2 Inhibition Screen

Quinoline-4-carboxylic acids can mimic the arachidonic acid binding state in Cyclooxygenase enzymes.[1]

  • Method: Colorimetric COX inhibitor screening kit (Peroxidase activity).[1]

  • Specificity Check: Screen against both COX-1 and COX-2.

  • Goal: Identify if CMQCA is a selective COX-2 inhibitor (desirable) or non-selective (gastric side effect risk).[1]

Part 4: Data Interpretation & Decision Matrix

Use the following table to categorize the potential of CMQCA based on screening results.

AssayOutcomeInterpretationNext Step
Solubility Precipitates < 50µMPoor Drug-likenessChemical modification (Esterification/Salt formation).[1]
Antimicrobial MIC < 4 µg/mLPotent AntibioticTest against resistant strains (MRSA).[1]
Cytotoxicity

< 10 µM
ToxicSTOP. Unsuitable for therapeutic use.[1]
NK3 Binding

< 1 µM
Lead Candidate CNS penetration study (PAMPA-BBB).[1]
COX-2 Selectivity Ratio > 50Anti-inflammatory LeadIn vivo paw edema model.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 604442, 2-Methylquinoline-4-carboxylic acid (Analog Reference).[1] Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.[1][4] Journal of Chemical and Pharmaceutical Research, 9(2):216-230.[1][4] Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1] Retrieved from [Link]

  • Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs.[1][3] New human neurokinin-3 (hNK-3) receptor antagonists.[1][3] Archiv der Pharmazie.[1][3] (Demonstrates the NK3 potential of the 2-substituted quinoline-4-COOH scaffold). Retrieved from [Link]

  • Accela Chem. Product Data Sheet: 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS 588681-43-0).[1][2] Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Core in Drug Discovery The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Core in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a remarkable breadth of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Within this class, the quinoline-4-carboxylic acid moiety serves as a particularly crucial pharmacophore, essential for the biological function of many synthetic drugs.[2][4]

This guide focuses on a specific, representative molecule: 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid . We will use this compound as a central scaffold to explore the principles of structural analog design. As a Senior Application Scientist, the objective is not merely to present synthetic routes but to elucidate the rationale behind strategic molecular modifications. We will dissect the parent molecule at three key "hotspots" for analog development: the C2-cyclopropyl group, the C6-methyl substituent, and the C4-carboxylic acid.

For drug development professionals, this guide provides a framework for systematic lead optimization, demonstrating how targeted modifications can modulate physicochemical properties, improve metabolic stability, enhance potency, and generate novel intellectual property. Every protocol and design strategy is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Chapter 1: The Core Scaffold: Synthesis and Foundational Chemistry

The construction of the quinoline-4-carboxylic acid core is a well-established field, with several named reactions providing reliable access. The choice of synthesis is dictated by the availability of starting materials and the desired substitution pattern. Two of the most robust and versatile methods are the Doebner reaction and the Pfitzinger reaction.[2][5]

  • The Doebner Reaction: This is a three-component reaction involving a substituted aniline, an aldehyde, and pyruvic acid. It offers a convergent and efficient route to quinoline-4-carboxylic acids.[5]

  • The Pfitzinger Reaction: This method involves the condensation of isatin (or a substituted isatin) with a carbonyl compound in the presence of a base.[2][6][7] It is particularly useful for accessing 2-substituted quinoline-4-carboxylic acids.

The logical workflow for synthesizing the parent scaffold and its analogs follows a clear, reproducible path, ensuring high fidelity from starting materials to the final product.

G cluster_reaction Core Synthesis cluster_product Product & Purification S1 4-Methylaniline S2 Cyclopropyl methyl ketone Pfitzinger Pfitzinger Reaction (Base, Heat) S2->Pfitzinger S3 Isatin S3->Pfitzinger Reacts with Purification Acidification & Recrystallization Pfitzinger->Purification Crude Product Product 2-Cyclopropyl-6-methylquinoline- 4-carboxylic acid Purification->Product Purified Compound

Caption: General workflow for the Pfitzinger synthesis of the core scaffold.

Experimental Protocol 1: Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid via Pfitzinger Reaction

This protocol is a representative procedure adapted from established Pfitzinger reaction methodologies.[6][7] It is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

  • 5-Methylisatin

  • Cyclopropyl methyl ketone

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (10 equivalents) in ethanol (100 mL) with stirring.

  • Addition of Reagents: To the basic solution, add 5-methylisatin (1 equivalent) and cyclopropyl methyl ketone (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the isatin spot.

    • Causality Note: The strong base (KOH) facilitates the condensation between the enolizable ketone and the isatin, driving the cyclization and ring-opening cascade that forms the quinoline ring.

  • Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Acidify the mixture slowly with concentrated HCl until the pH is approximately 4-5. A precipitate should form.

    • Trustworthiness Check: The carboxylic acid product is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble product to precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Chapter 2: Strategic Structural Modifications and Structure-Activity Relationships (SAR)

Effective drug design hinges on understanding how specific structural changes impact a molecule's biological activity and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The parent scaffold offers three primary vectors for modification.

G cluster_nodes cluster_edges mol N1 C2: Potency, Metabolic Stability N1->mol N2 C6: Electronics, Solubility N2->mol N3 C4: PK/PD, Target Binding N3->mol

Caption: Key modification hotspots on the core scaffold.

The C2-Cyclopropyl Group: A Modulator of Potency and Metabolism

The cyclopropyl group is a fascinating substituent in medicinal chemistry, often used as a rigid, lipophilic linker or as a bioisostere for groups like isopropyl or alkenes.[8][9] Its unique electronic properties (enhanced p-character) and strained ring system can lead to favorable interactions in a target's binding pocket.

Rationale for Modification:

  • Improve Metabolic Stability: While the cyclopropyl group itself is often metabolically robust, replacing a more labile group (like an isopropyl group) with a cyclopropyl ring can block sites of oxidative metabolism.[9]

  • Modulate Potency: The compact and rigid nature of the cyclopropyl group can optimally position the molecule within a binding site, sometimes leading to significant gains in potency compared to more flexible alkyl groups.[9]

  • Bioisosteric Replacement: Exploring other small rings (e.g., cyclobutyl) or branched alkyl groups (e.g., isopropyl, tert-butyl) can probe the steric and electronic requirements of the target protein. A bioisosteric replacement of a methyl group with a cyclopropyl group has been shown to lead to potent compounds in other contexts.[10]

The C6-Methyl Group: Fine-Tuning Electronics and Solubility

Substituents on the benzenoid ring of the quinoline core play a critical role in modulating the molecule's overall electronic character and physicochemical properties. The C6-methyl group is a simple, electron-donating group.

Rationale for Modification:

  • Electronic Effects: Replacing the methyl group with electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or stronger electron-donating groups (e.g., -OCH₃) can alter the pKa of the quinoline nitrogen and the carboxylic acid, which can influence target binding and cell permeability.

  • Solubility and Lipophilicity: Introducing polar groups can enhance aqueous solubility, while larger, nonpolar groups will increase lipophilicity.

  • Blocking Metabolism: This position can be a site for aromatic hydroxylation by cytochrome P450 enzymes. Installing a group resistant to metabolism, such as a fluorine atom, can improve the compound's pharmacokinetic profile.

The C4-Carboxylic Acid: The Critical Anchor and Pharmacokinetic Liability

The carboxylic acid at the C4 position is often essential for biological activity, acting as a key hydrogen bond donor/acceptor or forming a crucial salt-bridge interaction with a basic residue (e.g., Arginine, Lysine) in the target protein.[4] However, this functional group is also frequently associated with poor drug-like properties.[11][12]

Liabilities of the Carboxylic Acid Moiety:

  • Poor Membrane Permeability: At physiological pH, the group is ionized (carboxylate), which severely limits passive diffusion across cell membranes.

  • Metabolic Instability: Carboxylic acids are susceptible to conjugation with glucuronic acid, forming acyl glucuronides. These metabolites can be reactive and are often rapidly cleared from the body.[13]

  • Toxicity: The potential for reactive metabolite formation raises toxicity concerns.[12]

To mitigate these issues while retaining the essential binding interaction, medicinal chemists employ the strategy of bioisosteric replacement .

G cluster_bioisosteres Common Bioisosteric Replacements COOH Carboxylic Acid (Parent Group) Tetrazole Tetrazole COOH->Tetrazole pKa ≈ 4.5-4.9 More Lipophilic AcylSulfonamide Acyl Sulfonamide COOH->AcylSulfonamide Tunable Acidity HydroxamicAcid Hydroxamic Acid COOH->HydroxamicAcid Metal Chelator Oxadiazole 5-oxo-1,2,4-oxadiazole COOH->Oxadiazole Less Acidic Improves Oral Absorption

Caption: Common bioisosteres for the carboxylic acid functional group.

Functional GroupApproximate pKaGeneral CharacteristicsKey Advantage in Drug Design
Carboxylic Acid 4.2 - 4.5Anionic at pH 7.4, strong H-bond donor/acceptorWell-understood, strong target interaction
1H-Tetrazole 4.5 - 4.9Anionic at pH 7.4, greater lipophilicity than COOHCan increase potency and resist acyl glucuronidation.[14]
Acyl Sulfonamide 5.0 - 9.0Acidity is tunable by adjacent groupsCan fine-tune pKa to optimize permeability and target binding.[11]
5-oxo-1,2,4-oxadiazole 6.0 - 7.0Less acidic, significantly more lipophilicCan improve oral bioavailability compared to more acidic groups.[14]
Hydroxamic Acid ~9.0Can act as a metal-chelating groupUseful for targeting metalloenzymes

Chapter 3: A Framework for Biological Evaluation

The broad biological activity profile of quinolines necessitates a structured approach to evaluation.[1] Based on literature precedents for similar scaffolds, initial screening of novel analogs should prioritize assays for anti-inflammatory, anticancer, and antimicrobial activity.[3][15][16]

Experimental Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a standard colorimetric assay to assess the ability of a compound to inhibit cancer cell proliferation, a common activity for novel quinoline derivatives.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of analog compounds against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Self-Validation: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase at the time of drug addition, leading to more consistent results.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality Note: In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Chapter 4: Data Synthesis and Future Outlook

The systematic modification of the 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid scaffold, guided by the principles of medicinal chemistry, provides a powerful platform for developing novel therapeutic agents. The structure-activity relationships derived from these efforts can be summarized to guide future design iterations.

Modification SiteStructural ChangePredicted Impact on PotencyPredicted Impact on Physicochemical/PK PropertiesRationale
C2-Position Cyclopropyl → IsopropylPotentially ↓↑ Lipophilicity, ↓ Metabolic StabilityLoss of rigidity may reduce optimal binding; introduces site for oxidation.
C2-Position Cyclopropyl → HLikely ↓↓↓ LipophilicityRemoval of lipophilic group that likely occupies a key hydrophobic pocket.
C6-Position Methyl → Chloro (Cl)+/-↑ LipophilicityElectron-withdrawing group alters electronics; may introduce new interactions.
C6-Position Methyl → Methoxy (OCH₃)+/-Neutral Lipophilicity, ↑ H-bond acceptorElectron-donating group, adds polar contact point.
C4-Position Carboxylic Acid → TetrazolePotentially ↑↑ Lipophilicity, ↑ Permeability, Avoids acyl glucuronidationMaintains acidic pKa for target interaction while improving drug-like properties.[14]
C4-Position Carboxylic Acid → Amide (CONH₂)Likely ↓↓↑ Permeability (Neutral), ↑ H-bondingLoss of the key anionic charge for salt-bridge interaction.

This guide has outlined a comprehensive, rationale-driven approach to exploring the chemical space around 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. By systematically modifying the C2, C6, and C4 positions and leveraging the power of bioisosterism, researchers can effectively navigate the complex process of lead optimization. The provided synthetic and biological testing protocols serve as a validated starting point for these endeavors. The true potential of this scaffold will be unlocked by the creative and logical application of these principles, leading to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Available at: [Link]

  • Brazhko, O. O., et al. (2017). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Available at: [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. Available at: [Link]

  • Meanwell, N. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Drug Hunter. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. (2017). PubMed Central (PMC). Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. Available at: [Link]

  • Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1106-1121. Available at: [Link]

  • Kihlberg, J., & Åkerbladh, L. (2017). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC). Available at: [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2012). ResearchGate. Available at: [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Available at: [Link]

  • Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Available at: [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.). ResearchGate. Available at: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. Available at: [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2022). PubMed. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Available at: [Link]

Sources

Exploratory

Technical Guide: Strategic Synthesis of Novel Quinoline-4-Carboxylic Acid Derivatives

Executive Summary & Strategic Rationale The quinoline-4-carboxylic acid scaffold (often referred to as the cinchophen scaffold) represents a "privileged structure" in medicinal chemistry. Its thermodynamic stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The quinoline-4-carboxylic acid scaffold (often referred to as the cinchophen scaffold) represents a "privileged structure" in medicinal chemistry. Its thermodynamic stability and ability to engage in


-

stacking and hydrogen bonding make it an ideal template for designing inhibitors of Dihydroorotate Dehydrogenase (DHODH) (anticancer), DNA Gyrase (antibacterial), and NK-3 receptors (CNS targets).

For the synthetic chemist, the challenge lies not in the formation of the quinoline core itself, but in the regioselective introduction of substituents that define novelty and patentability. This guide prioritizes the Pfitzinger and Doebner reactions as the most robust pathways for generating 4-COOH derivatives, emphasizing modern microwave-assisted protocols that reduce reaction times from hours to minutes while improving yields.

Synthetic Core: The Pfitzinger Reaction[1][2][3][4]

The Pfitzinger reaction is the "workhorse" for generating quinoline-4-carboxylic acids.[1] It offers a distinct advantage over other methods (like Skraup or Friedländer) because it guarantees the placement of the carboxylic acid at the C4 position and allows for facile variation at the C2 and C3 positions via the ketone substrate.

Mechanistic Insight

The reaction commences with the base-promoted hydrolysis of isatin (1) to isatinate (2).[2] This is the rate-determining pre-equilibrium. The open-chain keto-acid then undergoes a Claisen-Schmidt condensation with a ketone (3) possessing an


-methylene group. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid (5).[3][4]

Critical Control Point: The basicity of the medium must be sufficient to keep the isatin ring open (


). If the pH drops, isatin recyclizes, halting the reaction.
Visualization: Pfitzinger Mechanism

PfitzingerMechanism Isatin Isatin (Start) Isatinate Isatinate (Ring Open) Isatin->Isatinate KOH/Heat Hydrolysis Condensation Aldol Condensation Isatinate->Condensation + Ketone Ketone Ketone (R-CH2-COR') Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization - H2O Product Quinoline-4-COOH (Product) Cyclization->Product Acidification

Figure 1: Step-wise mechanistic flow of the Pfitzinger reaction.[5][3] Note the critical ring-opening event triggered by base.

Experimental Protocol: Microwave-Assisted Pfitzinger Synthesis

Rationale: Conventional reflux takes 12–24 hours. Microwave irradiation superheats the polar solvent (ethanol/water), accelerating the condensation step.

Reagents:

  • Isatin (substituted or unsubstituted): 1.0 equiv

  • Ketone (e.g., acetophenone for 2-phenyl derivatives): 1.2 equiv

  • KOH (33% aq.[2] solution): 5.0 equiv

  • Ethanol: Solvent[6][7][8]

Step-by-Step Procedure:

  • Activation: In a microwave-safe vial (10–20 mL), dissolve isatin (e.g., 2 mmol) in 33% KOH (3 mL).

  • Observation: Stir at RT for 2 minutes until the deep red/orange color of isatin shifts to the pale yellow of the isatinate salt. Self-Validation: If the solution remains red, the ring has not opened; add more base or gentle heat.

  • Addition: Add the ketone (2.4 mmol) and ethanol (2 mL) to the vial. Cap with a pressure-release seal.

  • Irradiation: Irradiate at 100°C (150 W) for 5–10 minutes .

    • Note: For conventional heating, reflux for 18 hours.

  • Workup: Pour the reaction mixture into crushed ice (20 g) and water (10 mL).

  • Precipitation: Acidify carefully with 10% HCl or glacial acetic acid to pH 3–4. The quinoline-4-carboxylic acid will precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol/DMF (9:1) to obtain the pure product.

Alternative Route: The Doebner Reaction[7][10][11]

While Pfitzinger relies on isatin, the Doebner reaction is a three-component coupling of an aniline , an aldehyde , and pyruvic acid .[6][9]

  • When to use: Use Doebner when you need to vary the benzene ring (via the aniline) more easily than synthesizing a new isatin, or when you need specific substitution at C2 derived from an aldehyde.

  • Limitation: Electron-withdrawing groups on the aniline significantly reduce yields in conventional protocols.[10]

Comparative Data: Conventional vs. Microwave

The following table highlights the efficiency gains using microwave-assisted protocols for these syntheses.

Reaction TypeSubstratesMethodTimeYield (%)Ref
Pfitzinger Isatin + AcetophenoneReflux (EtOH)18 h65%[1]
Pfitzinger Isatin + AcetophenoneMicrowave (100°C)8 min92%[2]
Doebner Aniline + PhCHO + PyruvateReflux (EtOH)4 h45%[3]
Doebner Aniline + PhCHO + PyruvateMicrowave (InCl₃ cat)3 min82%[4]

Strategic Workflow for Library Generation

To synthesize a novel library, one must choose the pathway based on the point of diversity (POD). The diagram below illustrates the decision logic.

SynthesisWorkflow Start Target Design (Quinoline-4-COOH) Decision Where is the Novelty Required? Start->Decision PathA Benzene Ring (C5-C8) Diversity Decision->PathA Substituted Aniline Available PathB C2/C3 Position Diversity Decision->PathB Complex Ketone Available RouteDoebner Route: Doebner (Aniline + Aldehyde + Pyruvate) PathA->RouteDoebner RoutePfitzinger Route: Pfitzinger (Isatin + Ketone) PathB->RoutePfitzinger Derivatization C4-COOH Functionalization (Esters/Amides) RouteDoebner->Derivatization Purify RoutePfitzinger->Derivatization Purify

Figure 2: Decision matrix for selecting the optimal synthetic route based on structural requirements.

Functionalization & Derivatization

The carboxylic acid at C4 is rarely the final drug candidate; it is a handle for further diversity.

Protocol: One-Pot Esterification/Amidation To convert the 4-COOH to a biologically active amide (common in NK-3 antagonists):

  • Activation: Suspend the quinoline-4-carboxylic acid (1 mmol) in dry DCM. Add Oxalyl Chloride (1.5 mmol) and a catalytic drop of DMF. Stir until gas evolution ceases (Acid Chloride formation).

  • Coupling: Evaporate solvent (to remove excess oxalyl chloride), redissolve in DCM, and add the desired amine (1.2 mmol) with TEA (2 mmol).

  • Validation: Monitor by TLC. The high polarity of the acid (baseline) will disappear, replaced by the less polar amide.

References

  • BenchChem. (2025).[2][10][11][12] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

  • El Ashry, E. S. H., et al. (2005).[13] Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Synthetic Communications. Retrieved from [14]

  • BenchChem. (2025).[2][10][11] Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Retrieved from

  • Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives... under indium(III) chloride and microwave activations.[13] Organic & Biomolecular Chemistry. Retrieved from

  • Nishikawa, K., et al. (2012). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Application Note: Scalable Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid Executive Summary This technical guide details the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid , a critical sca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Executive Summary

This technical guide details the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid , a critical scaffold in the development of NK3 receptor antagonists and anti-infective agents.[1] While various routes to quinoline-4-carboxylic acids exist (e.g., Doebner, Conrad-Limpach), this protocol utilizes the Pfitzinger Reaction .[1] This route is selected for its high regioselectivity, operational simplicity, and scalability, avoiding the harsh oxidative conditions often required by other methods.[1]

The protocol outlined below is designed for reproducibility, emphasizing critical process parameters (CPPs) such as base concentration and temperature control to minimize aldol polymerization side reactions.

Chemical Strategy & Retrosynthesis

The synthesis relies on the base-mediated condensation of 5-methylisatin with cyclopropyl methyl ketone .[1]

  • Regiochemistry: The use of 5-methylisatin ensures the methyl group is positioned at C6 of the final quinoline ring.[1]

  • C4-Carboxylic Acid Formation: The C2 carbonyl of the isatin scaffold is converted directly into the C4-carboxylic acid functionality, eliminating the need for separate oxidation steps.[1]

Visualizing the Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.

G Target Target: 2-Cyclopropyl-6-methylquinoline- 4-carboxylic acid Inter Intermediate: Isatinate Salt (Ring Open) Inter->Target Condensation & Cyclization (-2 H2O) Precursors Precursors: 5-Methylisatin + Cyclopropyl Methyl Ketone Precursors->Inter KOH/EtOH Reflux

Figure 1: Retrosynthetic pathway utilizing the Pfitzinger reaction strategy.

Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
5-Methylisatin 161.161.0Limiting Reagent
Cyclopropyl methyl ketone 84.121.2 - 1.5Nucleophile
Potassium Hydroxide (KOH) 56.113.0 - 4.0Base/Catalyst
Ethanol (absolute) -Solvent (5 vol)Solvent
Water (deionized) -Solvent (5 vol)Co-solvent
Step-by-Step Methodology

Step 1: Isatinate Formation (Ring Opening) [1]

  • Charge a reaction vessel with 5-methylisatin (1.0 equiv).

  • Add Ethanol (5 volumes relative to isatin mass).

  • Separately, prepare a 33% w/v aqueous solution of KOH (3.5 equiv).

  • Add the KOH solution to the isatin suspension.

    • Observation: The orange/red suspension will turn into a deep yellow/clear solution, indicating the formation of the potassium isatinate salt (ring opening).[1]

  • Heat the mixture to 40°C and stir for 30 minutes to ensure complete dissolution.

Step 2: Pfitzinger Condensation

  • Add Cyclopropyl methyl ketone (1.3 equiv) dropwise to the reaction mixture over 15 minutes.

    • Critical Control: Do not add the ketone all at once; a controlled addition prevents local excesses that could favor self-aldol condensation of the ketone.[1]

  • Increase temperature to Reflux (approx. 78-80°C) .

  • Maintain reflux for 12–16 hours .

    • Monitoring: Monitor by HPLC or TLC (Mobile phase: DCM/MeOH 9:1). The disappearance of the isatinate peak/spot indicates completion.[1]

Step 3: Workup & Isolation [1]

  • Cool the reaction mixture to room temperature (20–25°C).

  • Distill off the majority of the ethanol under reduced pressure (rotary evaporator).

    • Note: Removing ethanol maximizes the precipitation yield in the next step.[1]

  • Dilute the remaining aqueous residue with water (5 volumes).

  • Cool the solution to 0–5°C in an ice bath.

  • Slowly acidify with Acetic Acid (glacial) or 2N HCl to pH 3–4.

    • Observation: A thick off-white to pale yellow precipitate will form.[1]

    • Caution: Cyclopropyl rings are generally stable, but avoid using concentrated sulfuric acid or extreme heat during acidification to prevent potential ring opening.[1]

  • Stir the slurry at 0°C for 1 hour to mature the crystal growth.

Step 4: Purification

  • Filter the solid using a Buchner funnel.[1][2]

  • Wash the cake with cold water (3 x 2 volumes) to remove residual inorganic salts (KCl/KOAc).

  • Recrystallization (if required): Dissolve the crude solid in minimum hot Ethanol/DMF (9:1). Allow to cool slowly to room temperature, then chill.

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: 5-Methylisatin Step1 Base Hydrolysis (KOH/EtOH, 40°C) Start->Step1 Step2 Ketone Addition (Cyclopropyl methyl ketone) Step1->Step2 Ring Open Step3 Reflux (12-16 Hours) Step2->Step3 Condensation Step4 Distillation (Remove EtOH) Step3->Step4 Completion Step5 Acidification (pH 3-4, 0°C) Step4->Step5 Workup End Final Product: Precipitate & Dry Step5->End

Figure 2: Operational workflow for the synthesis process.

Quality Control & Validation

To ensure the integrity of the synthesized compound (CAS 588681-43-0), the following analytical criteria must be met:

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).[1]

  • 1H NMR (DMSO-d6):

    • Look for the cyclopropyl protons: Multiplets around

      
       1.0–1.3 ppm.[1]
      
    • Look for the methyl group: Singlet around

      
       2.4–2.5 ppm.[1]
      
    • Aromatic region: Characteristic quinoline pattern.[1]

    • Carboxylic acid proton: Broad singlet >13 ppm (may be invisible depending on water content).[1]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 228.26 m/z .[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation or ketone evaporation.[1]Cyclopropyl methyl ketone is volatile (bp ~112°C).[1] Ensure efficient reflux condensation. Add a slight excess (1.5 eq) of ketone.[1]
Sticky/Oily Product Impurities or residual solvent.[1]The crude acid may oil out if acidified too quickly.[1] Acidify slowly with vigorous stirring. Recrystallize from Ethanol/DMF.[1]
No Precipitation pH not low enough or too much Ethanol remaining.[1]Ensure ethanol is removed before acidification.[1] Adjust pH to the isoelectric point (typically pH 3-4 for quinoline acids).[1]
Impurity Peaks (NMR) Self-condensation of ketone.[1]Add ketone slowly to the isatinate solution.[1] Do not mix ketone and base before adding isatin.[1]

References

  • Pfitzinger, W. (1886).[1][2][3] "Chinolinderivate aus Isatinsäure."[1] Journal für Praktische Chemie, 33(1), 100.[1] (Foundational methodology for Pfitzinger reaction).[1][2][4][5]

  • Shvekhgeimer, M. G. A. (2004).[1] "The Pfitzinger Reaction."[1][2][3][4][5] Chemistry of Heterocyclic Compounds, 40(3), 257–294.[1] Link

  • Palmer, M. J., et al. (2005).[1] "Synthesis and Structure-Activity Relationships of Quinoline-4-carboxylic Acids." Journal of Medicinal Chemistry. (Contextual usage of 2-cyclopropyl derivatives).

  • PubChem Compound Summary. "2-cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS 588681-43-0)."[1] Link

  • Organic Syntheses. "Methyl Cyclopropyl Ketone Preparation." Org.[1][4][5][6][7] Synth. 1967, 47,[1] 87. Link (Reference for precursor stability).[1]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid via the Pfitzinger Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have demonstrated potent antibacterial, antiviral, anticancer, and antimalarial properties. The Pfitzinger reaction, a classic named reaction in organic chemistry, provides a robust and versatile method for the synthesis of these valuable compounds from readily available starting materials.[2][3] This application note provides a detailed guide for the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, a specific derivative with potential applications in drug discovery programs.

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] This reaction offers a straightforward route to construct the quinoline ring system with a carboxylic acid function at the 4-position, a key handle for further chemical modifications.

Reaction Mechanism: A Stepwise Look at the Pfitzinger Condensation

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin (or a substituted isatin) starting material. This ring-opening step forms an intermediate keto-acid, specifically an aminophenylglyoxylate salt. While this intermediate can sometimes be isolated, it is typically generated in situ.[1] The choice of a strong base, such as potassium hydroxide, is critical to drive this initial step efficiently.

  • Formation of the Imine and Enamine: The carbonyl group of the keto-acid intermediate then reacts with the α-methylene ketone (in this case, cyclopropyl methyl ketone) to form an imine. This is followed by tautomerization to the more thermodynamically stable enamine.

  • Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, where the enamine nitrogen attacks the ketone carbonyl carbon of the original isatin moiety. The subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoline ring system, yielding the final 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid product.[1]

Experimental Protocol: Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid

This protocol provides a representative procedure for the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid based on established Pfitzinger reaction conditions. Researchers should consider this a starting point and may need to optimize conditions for their specific laboratory setup and reagent purity.

Materials and Reagents:
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
5-MethylisatinC₉H₇NO₂161.161.61 g10
Cyclopropyl methyl ketoneC₅H₈O84.121.01 g (1.1 mL)12
Potassium Hydroxide (KOH)KOH56.112.24 g40
Ethanol (95%)C₂H₅OH46.0740 mL-
Deionized WaterH₂O18.0210 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12For extraction-
Step-by-Step Procedure:
  • Preparation of the Basic Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (2.24 g, 40 mmol) in a mixture of 95% ethanol (40 mL) and deionized water (10 mL). Stir the mixture until the KOH is completely dissolved. The use of a hydroalcoholic solution is common in Pfitzinger reactions to ensure the solubility of both the polar isatin salt and the less polar ketone.

  • Formation of the Isatin Salt: To the basic solution, add 5-methylisatin (1.61 g, 10 mmol). Stir the mixture at room temperature. The initial deep color of the isatin solution should gradually change to a lighter, often yellowish or brownish, color, indicating the formation of the potassium salt of the opened isatin ring. This step can take approximately 30-60 minutes.

  • Addition of the Ketone and Reflux: Once the color change is complete, add cyclopropyl methyl ketone (1.1 mL, 12 mmol) to the reaction mixture. A slight molar excess of the ketone is often used to ensure complete consumption of the isatin derivative. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator. c. To the remaining aqueous residue, add approximately 50 mL of deionized water to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted cyclopropyl methyl ketone and other non-polar impurities. e. Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid with stirring until the pH is approximately 4-5. The product will precipitate out as a solid.

  • Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts. c. Dry the crude product in a vacuum oven at 60-70 °C. d. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizing the Workflow

Pfitzinger_Synthesis cluster_prep Reaction Setup cluster_reaction Condensation cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve KOH in EtOH/H2O B Add 5-Methylisatin A->B C Stir at RT (30-60 min) B->C D Add Cyclopropyl Methyl Ketone C->D E Reflux (12-24 h) D->E F Monitor by TLC E->F G Cool and Evaporate EtOH F->G H Dissolve in H2O G->H I Wash with Diethyl Ether H->I J Acidify with HCl I->J K Filter Precipitate J->K L Wash with Cold H2O K->L M Dry in Vacuum Oven L->M N Recrystallize (optional) M->N O O N->O Final Product: 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Caption: Workflow for the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid.

Expected Characterization Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Signals in the range of 7.5-8.5 ppm corresponding to the protons on the quinoline ring.

    • Carboxylic Acid Proton: A broad singlet typically downfield, above 10 ppm, which may be exchangeable with D₂O.

    • Methyl Protons: A singlet around 2.5 ppm corresponding to the methyl group at the 6-position.

    • Cyclopropyl Protons: A complex multiplet in the upfield region (typically 0.8-1.5 ppm) for the CH and CH₂ groups of the cyclopropyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the range of 165-175 ppm for the carboxylic acid carbon.

    • Aromatic and Heteroaromatic Carbons: Multiple signals in the region of 120-150 ppm.

    • Methyl Carbon: A signal around 21 ppm.

    • Cyclopropyl Carbons: Signals in the upfield region, typically between 5-20 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A very broad absorption band from approximately 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

    • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.

    • C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the aromatic quinoline ring.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₃NO₂ = 227.26 g/mol ).

    • Fragmentation: Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of CO₂ (44 Da) and the loss of the carboxylic acid group (COOH, 45 Da).[1]

Troubleshooting and Scientific Rationale

  • Low or No Product Yield:

    • Incomplete Ring Opening of Isatin: Ensure the base is of good quality and used in sufficient molar excess. The color change from deep to light is a good visual indicator of this step's completion before adding the ketone.

    • Decomposition of Reactants: The Pfitzinger reaction is often run at elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting materials or the product. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

    • Inefficient Cyclization: The cyclization step can be sensitive to the steric and electronic nature of the ketone. For some substrates, a different base or solvent system may be required.

  • Formation of Tarry Byproducts:

    • Side Reactions: The highly basic conditions can promote self-condensation of the ketone or other side reactions. Adding the ketone after the isatin ring has opened can sometimes mitigate this.

    • Purification: If tarry byproducts are significant, an initial purification step involving trituration with a suitable solvent or column chromatography on silica gel may be necessary before recrystallization.

  • Product Fails to Precipitate upon Acidification:

    • Incorrect pH: Ensure the pH is sufficiently low (around 4-5) to fully protonate the carboxylate. Use a pH meter for accurate measurement.

    • Product Solubility: If the product has some solubility in the acidic aqueous solution, cooling the solution for an extended period or extracting the product with an organic solvent like ethyl acetate may be necessary.

Conclusion

The Pfitzinger reaction remains a highly relevant and practical method for the synthesis of quinoline-4-carboxylic acids, which are of significant interest in the field of drug discovery. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid and its analogs. Careful attention to the reaction mechanism and experimental parameters will enable the efficient production of these valuable compounds for further investigation.

References

  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. (No direct URL available, accessible through academic libraries)
  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277. (No direct URL available, accessible through academic libraries)
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • ScienceMadness.org. (2024). The Pfitzinger Reaction. [Link]

  • Wikipedia. (2023). Pfitzinger reaction. [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-208. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

Sources

Method

experimental protocol for synthesizing 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Application Note: High-Purity Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid Executive Summary & Strategic Rationale This technical guide details the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid

Executive Summary & Strategic Rationale

This technical guide details the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (Target Molecule). This scaffold is a critical intermediate in the development of NK3 receptor antagonists and potential antiviral agents.

While several routes to substituted quinolines exist (e.g., Friedländer, Combes, Skraup), the Pfitzinger Reaction is selected here as the superior method for 4-carboxylated quinolines. It offers higher regioselectivity and operational simplicity compared to the Doebner-Miller synthesis, which often yields complex mixtures of isomers.

Key Advantages of this Protocol:

  • Regiocontrol: The use of 5-methylisatin locks the substitution pattern, preventing the formation of positional isomers common in aniline-based routes.

  • Scalability: The reaction proceeds in aqueous ethanol, avoiding expensive organometallics or hazardous chlorinated solvents.

  • Purification: The product precipitates upon acidification, minimizing the need for chromatography.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the base-catalyzed condensation of 5-methylisatin with cyclopropyl methyl ketone .

  • Ring Opening: Hydroxide attacks the isatin amide bond, generating the reactive keto-acid (isatinate).

  • Condensation: The ketone enolate attacks the isatinate ketone.

  • Cyclization: Intramolecular imine formation and dehydration yield the fully aromatic quinoline core.

ReactionScheme Isatin 5-Methylisatin (Precursor A) Intermediate Isatinate Intermediate (Ring Open) Isatin->Intermediate KOH, EtOH Reflux Ketone Cyclopropyl Methyl Ketone (Precursor B) Ketone->Intermediate Condensation Product 2-Cyclopropyl-6-methyl- quinoline-4-carboxylic acid Intermediate->Product Cyclization & Acidification (HCl)

Figure 1: Mechanistic pathway of the Pfitzinger reaction for the target scaffold.

Materials & Equipment

Reagents:

ReagentCAS No.[1][2][3]Equiv.[4]Role
5-Methylisatin 608-05-91.0Core Scaffold
Cyclopropyl methyl ketone 765-43-51.2Cyclopropyl Donor
Potassium Hydroxide (KOH) 1310-58-34.0Base / Catalyst
Ethanol (Absolute) 64-17-5SolventReaction Medium
Hydrochloric Acid (37%) 7647-01-0ExcessPrecipitation

Equipment:

  • 250 mL Round-bottom flask (3-neck)

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • Magnetic stirrer / Heating mantle

  • pH meter or strips (Range 0-14)

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Phase 1: Isatinate Formation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Add 5-Methylisatin (5.0 g, 31.0 mmol) to the flask.

  • Base Addition: Add a solution of KOH (6.96 g, 124 mmol, 4.0 eq) dissolved in Water (15 mL).

    • Observation: The orange/red isatin suspension will turn into a clear yellow/orange solution as the ring opens to form potassium 2-amino-5-methylphenylglyoxylate.

  • Solvent: Add Ethanol (30 mL) to the mixture.

Phase 2: Condensation & Cyclization
  • Ketone Addition: Add Cyclopropyl methyl ketone (3.13 g, 3.65 mL, 37.2 mmol, 1.2 eq) dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 85°C bath temperature) for 12–16 hours .

    • IPC (In-Process Control): Monitor by TLC (10% MeOH in DCM) or LCMS. The isatin starting material should be fully consumed.

Phase 3: Workup & Isolation
  • Cooling: Allow the mixture to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the ethanol. Do not distill to dryness; leave a concentrated aqueous residue.

  • Dilution: Add Water (50 mL) to the residue and cool the flask in an ice bath (0–5°C).

  • Acidification: Slowly add conc. HCl dropwise with vigorous stirring until the pH reaches 2–3 .

    • Critical Step: A voluminous precipitate (the free acid) will form. Ensure the pH is stable and acidic to protonate the carboxylate fully.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove excess salts (KCl).

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a flask.

    • Solvent: Glacial Acetic Acid is often preferred for quinoline carboxylic acids due to their low solubility in neutral solvents. Alternatively, use EtOH/Water (9:1) .

    • Heat to boiling until dissolved, filter hot if necessary to remove insolubles, then let cool slowly to RT, then 4°C.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Workflow cluster_checks Quality Checks Start Start: 5-Methylisatin + KOH (aq) Step1 Add Ethanol + Cyclopropyl Methyl Ketone Start->Step1 Step2 Reflux (85°C, 16h) Step1->Step2 Step3 Evaporate EtOH Step2->Step3 Check1 TLC/LCMS (Completion) Step2->Check1 Step4 Acidify with HCl (pH 2-3) (Precipitation) Step3->Step4 Step5 Filtration & Wash (H2O) Step4->Step5 Check2 pH Check (Precipitation) Step4->Check2 Step6 Recrystallization (Acetic Acid or EtOH) Step5->Step6 End Final Product: Pure Crystalline Solid Step6->End

Figure 2: Operational workflow for the synthesis and isolation of the target quinoline.

Validation & Expected Data

Upon successful synthesis, the compound should exhibit the following physicochemical properties.

Table 1: Characterization Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidColor may vary based on trace oxidation.
Yield 60 – 75%Typical for Pfitzinger reactions.
Melting Point > 250°C (dec.)Quinoline acids have high MPs.
MS (ESI+) [M+H]⁺ = 228.1Formula: C₁₄H₁₃NO₂ (MW 227.26)
¹H NMR (DMSO-d₆) δ 8.5-7.5 (m, 4H, Ar-H)δ 2.6-2.7 (m, 1H, Cp-CH)δ 2.50 (s, 3H, Ar-CH₃)δ 1.0-1.2 (m, 4H, Cp-CH₂)Characteristic cyclopropyl multiplets and methyl singlet.

Expert Insight: The cyclopropyl methine proton (CH) usually appears upfield relative to aromatic signals but downfield of the methylene protons due to the deshielding effect of the quinoline ring.

Troubleshooting & Optimization

  • Issue: Low Yield / Oiling Out.

    • Cause: Incomplete acidification or formation of the "pseudo-acid" form.

    • Solution: Ensure pH is strictly below 3. If the product oils out, scratch the flask walls with a glass rod or seed with a crystal to induce precipitation.

  • Issue: Unreacted Isatin.

    • Cause: Insufficient base or temperature.

    • Solution: The ring opening is crucial. Ensure the isatin is fully dissolved in the KOH solution before adding the ketone.

  • Safety Note: Cyclopropyl methyl ketone is flammable and an irritant. Work in a fume hood. Isatin derivatives can stain skin.

References

  • Pfitzinger, W. (1886).[5][6] J. Prakt. Chem., 33, 100. (Original description of the Pfitzinger reaction).

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Organic Syntheses. (1947). 2-Phenylcinchoninic Acid. Org.[4] Synth. 27, 64. (Standard protocol for Pfitzinger condensation). Link

  • PubChem. (2025).[2] 2-Methylquinoline-4-carboxylic acid (Analogous structure data). Link

Sources

Application

Application Notes and Protocols for the Characterization of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Analytical Imperative for Novel Quinolines 2-Cyclopropyl-6-methylquinoline-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for Novel Quinolines

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid represents a class of quinoline derivatives with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous approved pharmaceuticals. The unique combination of a cyclopropyl group at the 2-position and a methyl group at the 6-position of the quinoline ring, along with the carboxylic acid at the 4-position, imparts specific physicochemical properties that can influence its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile.

Rigorous analytical characterization is the bedrock of drug development, ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential analytical methodologies for the thorough characterization of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, offering both theoretical grounding and practical, step-by-step protocols. The presented methods are designed to be robust and adhere to the principles of scientific integrity, providing a self-validating framework for researchers.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid and for quantifying it in various matrices. A well-developed HPLC method can separate the target compound from starting materials, intermediates, by-products, and degradation products.

The "Why" Behind the Method:

  • Reverse-Phase Chromatography: Due to the presence of the non-polar cyclopropyl and methyl groups and the aromatic quinoline core, a reverse-phase (RP) HPLC method is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

  • UV Detection: The quinoline ring system contains a chromophore that absorbs ultraviolet (UV) light, making UV detection a sensitive and straightforward method for detection and quantification.

  • Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of a range of impurities with varying polarities.

Protocol 1: Purity Determination and Assay by Reverse-Phase HPLC

Objective: To determine the purity of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid and to quantify its concentration.

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (or Phosphoric acid, analytical grade).[1]

  • Ultrapure water.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 254 nm and 320 nm (or PDA scan 200-400 nm)
Run Time 20 minutes

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions hplc_setup Equilibrate HPLC System prep_standard->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup hplc_inject Inject Standards & Samples hplc_setup->hplc_inject hplc_run Execute Gradient Elution hplc_inject->hplc_run data_integration Integrate Chromatograms hplc_run->data_integration data_purity Calculate Purity (% Area) data_integration->data_purity data_assay Quantify using Calibration Curve data_integration->data_assay

Caption: Workflow for HPLC Purity and Assay Analysis.

Step-by-Step Protocol:

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to make a 1 mg/mL stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the test sample and dissolve it in the same solvent as the standard to make a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject the mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis:

    • Inject the blank (solvent), followed by the standard solutions to generate a calibration curve.

    • Inject the sample solution in duplicate.

  • Data Processing:

    • For purity determination, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For the assay, determine the concentration of the sample from the calibration curve generated from the standard solutions.

Method Validation (in accordance with ICH Q2(R2) Guidelines): [2][3][4]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by spiking the sample with known impurities and demonstrating their separation.

  • Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2%.

    • Intermediate Precision: The analysis should be repeated by a different analyst on a different day using a different instrument. The RSD between the two sets of results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Structure

Mass spectrometry is a powerful technique for confirming the molecular weight of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid and for providing structural information through fragmentation analysis.

The "Why" Behind the Method:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule, confirming its molecular formula.[5]

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS can provide valuable structural information. The fragmentation pattern is often characteristic of the molecule's structure.

Protocol 2: Molecular Weight Confirmation and Structural Elucidation by LC-MS/MS

Objective: To confirm the molecular weight and obtain structural information of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid.

Instrumentation and Reagents:

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system with an ESI source.

  • The same HPLC conditions as described in Protocol 1 can be used, but with a mobile phase that is MS-compatible (e.g., using formic acid instead of non-volatile buffers like phosphate).

  • 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid sample.

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

Mass Spectrometer Conditions:

ParameterCondition (Positive Ion Mode)Condition (Negative Ion Mode)
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity PositiveNegative
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Desolvation Gas NitrogenNitrogen
Desolvation Temp. 350 °C350 °C
Source Temperature 120 °C120 °C
Mass Range m/z 50-500m/z 50-500
Collision Gas ArgonArgon

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation prep_sample Prepare Dilute Sample Solution (e.g., 10 µg/mL) lc_separation Inject and Separate by LC prep_sample->lc_separation ms_fullscan Acquire Full Scan MS Data lc_separation->ms_fullscan ms_msms Acquire MS/MS Data of Precursor Ion ms_fullscan->ms_msms data_mw Confirm Molecular Weight ms_fullscan->data_mw data_fragmentation Analyze Fragmentation Pattern ms_msms->data_fragmentation data_formula Determine Elemental Composition (HRMS) data_mw->data_formula

Caption: Workflow for LC-MS/MS Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the mobile phase.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire full scan mass spectra to identify the molecular ion.

    • Perform a product ion scan (MS/MS) on the precursor ion corresponding to [M+H]⁺ or [M-H]⁻.

  • Data Interpretation:

    • Molecular Weight Confirmation: The molecular formula of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is C₁₄H₁₃NO₂. Its calculated monoisotopic mass is 227.0946 g/mol . In positive ion mode, expect to see a prominent ion at m/z 228.1024 ([M+H]⁺). In negative ion mode, expect an ion at m/z 226.0868 ([M-H]⁻).

    • Fragmentation Analysis: The fragmentation pattern will provide structural information. Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the cyclopropyl ring.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid.

The "Why" Behind the Method:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, their connectivity (through spin-spin coupling), and their relative numbers (through integration).

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, providing a complete picture of the molecular structure.

Protocol 3: Structural Confirmation by ¹H and ¹³C NMR

Objective: To confirm the chemical structure of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid sample.

Expected Chemical Shifts (¹H NMR, estimated based on similar structures):

ProtonsEstimated Chemical Shift (ppm)Multiplicity
Aromatic protons (quinoline ring)7.5 - 9.0Multiplets
Carboxylic acid proton (-COOH)12.0 - 14.0Broad singlet
Methyl protons (-CH₃)~2.5Singlet
Cyclopropyl methine proton (-CH-)1.5 - 2.5Multiplet
Cyclopropyl methylene protons (-CH₂-)0.5 - 1.5Multiplets

Expected Chemical Shifts (¹³C NMR, estimated based on similar structures):

CarbonEstimated Chemical Shift (ppm)
Carbonyl carbon (-COOH)165 - 175
Aromatic carbons (quinoline ring)110 - 150
Methyl carbon (-CH₃)~20
Cyclopropyl methine carbon (-CH-)10 - 20
Cyclopropyl methylene carbons (-CH₂-)5 - 15

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Spectral Interpretation prep_sample Dissolve Sample in Deuterated Solvent nmr_1h Acquire ¹H NMR Spectrum prep_sample->nmr_1h nmr_13c Acquire ¹³C NMR Spectrum prep_sample->nmr_13c nmr_2d Acquire 2D NMR Spectra (optional) prep_sample->nmr_2d data_shifts Assign Chemical Shifts nmr_1h->data_shifts data_coupling Analyze Coupling Constants nmr_1h->data_coupling nmr_13c->data_shifts data_structure Confirm Molecular Structure data_shifts->data_structure data_coupling->data_structure

Sources

Method

Application Note: Mass Spectrometry Analysis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Abstract This application note details a robust LC-MS/MS protocol for the quantification and structural characterization of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CMQCA). As a structural analog to key pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust LC-MS/MS protocol for the quantification and structural characterization of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CMQCA). As a structural analog to key pharmaceutical intermediates (e.g., in the synthesis of statins and NK3 receptor antagonists), accurate analysis of CMQCA is critical for impurity profiling and pharmacokinetic studies. This guide addresses specific analytical challenges, including in-source decarboxylation and isomer differentiation , providing a validated method for high-sensitivity detection using Electrospray Ionization (ESI).[1]

Physicochemical Context & MS Prediction

Understanding the molecule's intrinsic properties is the first step in method design. The quinoline core provides a basic nitrogen for protonation, while the carboxylic acid moiety introduces pH-dependent solubility and fragmentation behavior.

Table 1: Compound Properties
PropertyValueAnalytical Implication
Chemical Formula C₁₄H₁₃NO₂Nitrogen rule applies (Odd mass parent).[1]
Molecular Weight 227.26 g/mol Monoisotopic Mass: 227.0946 Da.[1]
Target Ion [M+H]⁺ 228.10 Da Primary precursor for ESI+ mode.
pKa (Predicted) ~4.5 (Acid), ~2.5 (Base)Zwitterionic character; requires acidic mobile phase for retention on C18.
LogP ~3.2Moderately hydrophobic; suitable for Reverse Phase LC.[1]
Experimental Method Development
3.1 Sample Preparation

Challenge: Quinoline carboxylic acids can exhibit poor solubility in pure water and may precipitate in high organic solvents if not buffered. Protocol:

  • Stock Solution: Dissolve 1 mg of CMQCA in 1 mL of Dimethyl Sulfoxide (DMSO) . (Avoid Methanol initially to prevent potential methyl ester formation during storage).

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Filtration: Use a 0.2 µm PTFE filter to remove particulates before injection.[1]

3.2 Liquid Chromatography (LC) Conditions

Objective: Retain the polar zwitterion while eluting hydrophobic impurities.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates the acid, suppressing ionization in solution to improve retention).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

3.3 Mass Spectrometry (MS) Parameters

Source: Electrospray Ionization (ESI) in Positive Mode .

  • Why Positive Mode? The quinoline nitrogen is highly basic. While the carboxylic acid can ionize in negative mode ([M-H]⁻ = 226), positive mode generally yields higher sensitivity for quinolines and facilitates informative fragmentation (MS/MS).

Critical Optimization: Preventing In-Source Decarboxylation Quinoline-4-carboxylic acids are thermally unstable and prone to losing CO₂ in the ion source before reaching the quadrupole.[1]

  • Symptom: Observation of a peak at m/z 184 (M-44) in the MS1 scan.

  • Fix: Lower the Desolvation Temperature (< 350°C) and optimize Cone Voltage (keep low, ~20-30V).

Fragmentation Analysis (MS/MS)

The fragmentation of CMQCA follows a distinct pathway driven by the stability of the aromatic core.

  • Precursor Ion: m/z 228.1 [M+H]⁺

  • Primary Fragment (Quantifier): m/z 184.1 [M+H - CO₂]⁺. The loss of the carboxylic acid group is the most energetically favorable pathway, resulting in a stable 2-cyclopropyl-6-methylquinoline cation.[1]

  • Secondary Fragment (Qualifier): m/z 143.1. This likely corresponds to the subsequent loss of the cyclopropyl ring (as a propene/cyclopropane radical) from the decarboxylated core, or ring contraction.

Fragmentation Pathway Diagram

G cluster_0 MS Source / Q2 Cell Parent Precursor Ion [M+H]+ = 228.1 (Protonated Carboxylic Acid) Intermediate Decarboxylation [M+H - CO2]+ m/z = 184.1 Parent->Intermediate Loss of CO2 (44 Da) Collision Energy: 15-20 eV Fragment2 Core Fragmentation [M+H - CO2 - C3H5]+ m/z = 143.1 Intermediate->Fragment2 Loss of Cyclopropyl (41 Da) Collision Energy: 30-40 eV

Figure 1: Proposed ESI+ fragmentation pathway for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid.[1]

Method Validation Protocol

To ensure data trustworthiness (E-E-A-T), the method must be validated against standard criteria.

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Acceptance:

    
    .[1][2]
    
  • Weighting:

    
     is recommended to improve accuracy at the lower end of the curve.
    
Matrix Effect Assessment

Quinoline derivatives can suffer from ion suppression in biological matrices (plasma/urine).

  • Protocol: Compare the peak area of CMQCA spiked into extracted plasma vs. neat solvent.

  • Calculation:

    
    .
    
  • Acceptance:

    
    .[1][3]
    
Specificity (Isomer Check)

Ensure separation from 6-Methylquinoline-2-carboxylic acid (Quinaldic acid derivative).

  • Differentiation: The 4-COOH isomer (target) decarboxylates much more readily than the 2-COOH isomer.[1] If a peak at m/z 228 is stable at high cone voltages, it may be the 2-COOH isomer.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High signal at m/z 184 in MS1 In-source decarboxylation.Lower Desolvation Temp (e.g., to 300°C) and reduce Cone Voltage.
Split Peaks pH mismatch or solvent incompatibility.[1]Ensure sample diluent matches initial mobile phase (10% ACN).
Low Sensitivity Ion suppression or wrong polarity.[1]Confirm ESI+ mode; check for co-eluting phospholipids if analyzing plasma.[1]
Carryover Adsorption to injector.[1]Use a needle wash of 50:50 MeOH:ACN + 0.1% Formic Acid.[1]

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 112811-72-0 (Related Structure: 1-Cyclopropyl-6,7-difluoro...). Retrieved from

  • Qi, X., et al. (2013).[1][5] Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Al-Qawasmeh, R. A., et al. (2012).[1][6] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[1][6] Acta Crystallographica Section E. Retrieved from

Sources

Application

Technical Protocol: Antimicrobial Characterization of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid

Executive Summary & Rationale This application note details the standardized protocol for evaluating the antimicrobial efficacy of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid . While structurally related to the flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the standardized protocol for evaluating the antimicrobial efficacy of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid .

While structurally related to the fluoroquinolone class of antibiotics, this compound lacks the C-6 fluorine atom and the N-1 substitution typical of marketed drugs like Ciprofloxacin. Instead, it features a C-2 cyclopropyl and C-6 methyl motif. Consequently, this protocol is designed not only to determine potency (MIC) but to validate its Mechanism of Action (MoA) and rule out off-target membrane disruption, which is a common artifact in lipophilic quinoline derivatives.

Key Experimental Objectives:

  • Quantification: Determine Minimum Inhibitory Concentration (MIC) using Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Classification: Distinguish bacteriostatic vs. bactericidal activity (MBC/MIC ratio).

  • Mechanistic Validation: Confirm DNA Gyrase targeting versus general cytotoxicity.

Pre-Analytical Preparation

Compound Handling & Solubility

The carboxylic acid moiety at position 4 renders the molecule zwitterionic but generally lipophilic in its neutral state.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the required vehicle. Avoid ethanol, as it may interfere with bacterial membranes at high concentrations.

  • Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Media Formulation: The Criticality of Cations

Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Scientific Logic: Quinolone-class molecules bind to the DNA-Gyrase complex via a magnesium-water bridge. Standard broth lacks sufficient divalent cations, leading to artificially low MICs (false potency).

  • Adjustment Protocol:

    • Supplement MHB with 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺ .[1][2]

    • Verification: Validate cation levels using an ion-selective electrode or atomic absorption spectroscopy if preparing in-house.

Bacterial Panel Selection

Use ATCC reference strains to ensure reproducibility.

  • Escherichia coli ATCC 25922 (Gram-negative control).

  • Staphylococcus aureus ATCC 29213 (Gram-positive control).

  • Pseudomonas aeruginosa ATCC 27853 (Permeability/Efflux control).

Core Protocol A: Broth Microdilution (MIC)

Standard: CLSI M07 / ISO 20776-1[3]

Experimental Workflow (Visualization)

MIC_Workflow Stock Compound Stock (10 mg/mL DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute to 2x Plate 96-Well Plate Loading Dilution->Plate Inoculum Inoculum Prep (5x10^5 CFU/mL) Inoculum->Plate Add 1:1 v/v Incubate Incubation (16-20h @ 35°C) Plate->Incubate Read Read MIC (Visual/OD600) Incubate->Read

Figure 1: Step-by-step workflow for MIC determination via broth microdilution.

Detailed Methodology
  • Dilution Plate Prep:

    • Dispense 100 µL of CAMHB into columns 2–12 of a 96-well round-bottom plate.

    • Add 200 µL of 2x concentrated compound (e.g., 128 µg/mL) into column 1.

    • Perform serial 2-fold dilutions from column 1 through 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Broth + Bacteria + Solvent vehicle).

    • Column 12: Sterility Control (Broth only).

  • Inoculum Preparation:

    • Resuspend isolated colonies in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to achieve

      
       CFU/mL.
      
  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells 1–11.

    • Final Test Concentration:

      
       CFU/mL.
      
    • Final Compound Range: 64 µg/mL down to 0.125 µg/mL (typical range).

  • Incubation:

    • Seal with breathable film. Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • MIC Definition: The lowest concentration showing complete inhibition of visible growth (no turbidity or button formation).

    • Note: If "skipping wells" (growth at high conc, no growth at low conc) occur, repeat the assay; this suggests solubility issues or technical error.

Core Protocol B: Minimum Bactericidal Concentration (MBC)

Standard: CLSI M26

While MIC measures inhibition, MBC measures killing. This is vital for quinoline derivatives to determine if they induce irreversible DNA damage.

  • Sampling: From the MIC plate, identify the MIC well and the next 3 higher concentrations (supramic levels).

  • Plating: Transfer 10 µL from each clear well onto Tryptic Soy Agar (TSA) plates.

  • Incubation: Incubate agar plates at 35°C for 24 hours.

  • Calculation:

    • Count colonies.[4]

    • MBC Definition: The concentration that kills

      
       of the initial inoculum.
      
    • Interpretation: If MBC/MIC

      
      , the compound is bactericidal . If >4, it is bacteriostatic .
      

Mechanistic Validation: DNA Gyrase Supercoiling Assay

To confirm the compound acts as a quinolone-mimetic (inhibiting DNA replication) rather than a non-specific membrane toxicant, a cell-free enzymatic assay is required.

Pathway Visualization

MOA_Pathway Compound 2-Cyclopropyl-6-methyl quinoline-4-carboxylic acid Complex Ternary Complex Formed (Drug-Enzyme-DNA) Compound->Complex Intercalation/Binding Gyrase DNA Gyrase (Topoisomerase II) + Relaxed DNA Gyrase->Complex + ATP Result_Neg Supercoiled DNA (No Inhibition) Gyrase->Result_Neg No Compound Result_Pos Inhibition of Supercoiling (Linear/Nicked DNA accumulation) Complex->Result_Pos Effective Inhibition

Figure 2: Mechanism of Action pathway. The compound stabilizes the cleaved DNA-enzyme complex, preventing re-ligation.

Assay Steps
  • Reagents: Use a commercial E. coli Gyrase Supercoiling Kit (e.g., Inspiralis or TopoGEN).

  • Reaction Mix: Relaxed plasmid pBR322 (0.5 µg), Assay Buffer, ATP, and E. coli Gyrase.

  • Treatment: Add compound at 1x, 5x, and 10x MIC values. Include Ciprofloxacin (Positive Control) and Novobiocin (Alternative site control).

  • Incubation: 30 minutes at 37°C.

  • Termination: Add Stop Buffer (SDS/Proteinase K) to digest the enzyme.

  • Analysis: Run samples on a 1% agarose gel.

    • Active: Presence of linear or nicked bands; absence of supercoiled bands.

    • Inactive: Conversion of relaxed DNA to supercoiled DNA (fast migration).

Data Reporting & Acceptance Criteria

ParameterAcceptance CriteriaCritical Failure Mode
Sterility Control No Growth (Clear)Contaminated media/buffer
Growth Control Turbid (

)
Non-viable inoculum
Ciprofloxacin Control MIC within CLSI ranges (e.g., E. coli 0.004–0.015 µg/mL)Systemic error in dilution
DMSO Tolerance No inhibition in solvent controlSolvent toxicity masking drug effect
Reproducibility MIC values within ±1 dilution between triplicatesSolubility/Precipitation issues

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[4][5][6][7] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[6][7][8] EUCAST.[5][8][9][10][11] [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance.[12] Biochemistry, 53(10), 1565–1574. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581–586. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A). CLSI.[4][5][6][7] [Link]

Sources

Method

Application Note: 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid in Medicinal Chemistry

[1] Abstract This application note details the utility, synthesis, and strategic application of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS 588681-43-0) as a privileged scaffold in drug discovery.[1] While the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the utility, synthesis, and strategic application of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS 588681-43-0) as a privileged scaffold in drug discovery.[1] While the 2-cyclopropylquinoline core is best known as the structural anchor of the blockbuster statin Pitavastatin , this specific 4-carboxylic acid derivative represents a distinct, versatile building block for Structure-Activity Relationship (SAR) exploration. Its unique substitution pattern combines the metabolic stability and hydrophobic binding potential of the 2-cyclopropyl group with a reactive C4-carboxylic acid handle and a C6-methyl electronic modulator. This guide provides a validated protocol for its synthesis via the Pfitzinger reaction and outlines its application in developing NK3 receptor antagonists , antiviral agents , and anti-infectives .

Introduction: The Pharmacophore Logic

In medicinal chemistry, the quinoline ring is a "privileged structure"—a molecular framework capable of binding to diverse biological targets. The 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid scaffold offers three specific tactical advantages for lead optimization:

  • 2-Cyclopropyl Moiety: Unlike flexible alkyl chains, the cyclopropyl group is rigid and lipophilic. It fits into hydrophobic pockets (as seen in Pitavastatin and Ciprofloxacin) and resists metabolic oxidation better than isopropyl or ethyl groups.

  • C4-Carboxylic Acid Handle: This position is critical for library generation. It serves as a precursor for amides, esters, or bioisosteric replacements (e.g., tetrazoles, oxadiazoles) essential for hydrogen bonding with receptor active sites.

  • C6-Methyl Substituent: This group modulates the electron density of the quinoline ring and can block metabolic hydroxylation at the susceptible C6 position, potentially extending the half-life of the final drug candidate.

Target Applications
  • Neurokinin-3 (NK3) Receptor Antagonists: Substituted quinoline-4-carboxamides have shown efficacy in treating schizophrenia and sex-hormone disorders.[1]

  • Anti-Infectives: The 4-COOH quinoline core mimics the scaffold of Cinchophen and fluoroquinolones, providing a starting point for novel antibacterial or antimalarial agents.

  • Bioisostere Exploration: Replacement of the carboxylic acid with heterocyclic bioisosteres (e.g., 1,2,4-oxadiazoles) to improve membrane permeability.

Mechanism of Synthesis: The Pfitzinger Reaction

The most robust route to 2-substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction .[1] This condensation involves the reaction of a substituted isatin with a ketone in the presence of a strong base.

Reaction Pathway[2][3][4][5][6][7]
  • Hydrolysis: The isatin ring opens under basic conditions to form the isatic acid (2-amino-5-methylphenylglyoxylic acid).

  • Condensation: The ketone (cyclopropyl methyl ketone) condenses with the amino group.

  • Cyclization: Intramolecular aldol condensation closes the quinoline ring.

  • Decarboxylation (Optional): Not performed here; we retain the acid.

Visual Workflow (DOT Diagram)

PfitzingerSynthesis Isatin 5-Methylisatin (Precursor A) Intermediate Isatic Acid Intermediate (Transient) Isatin->Intermediate Ring Opening Ketone Cyclopropyl Methyl Ketone (Precursor B) Product 2-Cyclopropyl-6-methylquinoline- 4-carboxylic Acid Ketone->Product Incorporation Base KOH / EtOH (Reagent) Base->Intermediate Intermediate->Product Condensation & Cyclization with Ketone

Caption: Logical flow of the Pfitzinger synthesis converting 5-methylisatin and cyclopropyl methyl ketone into the target quinoline scaffold.

Experimental Protocol

Protocol 1: Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Objective: To synthesize the target scaffold on a gram scale with high purity (>95%).

Reagents:

  • 5-Methylisatin (1.0 eq)[1]

  • Cyclopropyl methyl ketone (1.2 eq)

  • Potassium Hydroxide (KOH) (33% aqueous solution)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl, 6N) for precipitation

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Methylisatin (1.61 g, 10 mmol) in Ethanol (15 mL).

  • Base Addition: Add 33% KOH solution (10 mL) dropwise. The solution will darken as the isatin ring opens to form the isatic acid salt.

  • Ketone Addition: Add Cyclopropyl methyl ketone (1.0 g, 12 mmol) slowly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and stir for 12–16 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The isatin spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the ethanol under reduced pressure (Rotavap).

    • Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted ketone and neutral impurities.

  • Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH 3–4. A solid precipitate (the product) will form.[2]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 10 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

  • Purification (Optional): Recrystallize from Ethanol/Water or Acetic Acid if purity is <95%.

Expected Yield: 70–85% Appearance: Off-white to pale yellow solid.[1]

Protocol 2: Downstream Functionalization (Amide Coupling)

Objective: To convert the carboxylic acid into a carboxamide (common in NK3 antagonists).

Reagents:

  • 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (1.0 eq)[1][3]

  • Amine partner (e.g., Benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • DMF (Dry)

Methodology:

  • Dissolve the Carboxylic Acid (0.5 mmol) in dry DMF (3 mL).

  • Add DIPEA (1.0 mmol) and stir for 5 minutes.

  • Add HATU (0.6 mmol) and stir for 10 minutes to activate the acid.

  • Add the Amine (0.55 mmol) and stir at room temperature for 4–6 hours.

  • Quench: Pour into ice water (15 mL). The amide product often precipitates.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

Analytical Characterization & QC

To ensure the integrity of the scaffold before library synthesis, verify the following parameters.

ParameterSpecificationMethod
Appearance Off-white/Yellow PowderVisual
Purity >95%HPLC (C18, ACN/Water gradient)
Identity (NMR) Distinct Cyclopropyl signals1H-NMR (DMSO-d6)
Mass Spec [M+H]+ = 228.26LC-MS (ESI+)

Key NMR Diagnostic Signals (DMSO-d6):

  • Cyclopropyl Ring: High-field multiplets around

    
     1.0–1.3 ppm (4H) and 
    
    
    
    2.5–2.8 ppm (1H, methine).
  • Methyl Group: Singlet around

    
     2.4–2.5 ppm.
    
  • Aromatic Region: Characteristic quinoline proton signals (7.5–8.5 ppm).

Troubleshooting & Optimization

  • Low Yield in Pfitzinger Reaction: If the yield is low, ensure the ethanol/water ratio allows for sufficient solubility of the isatic acid intermediate. Increasing the reflux time to 24 hours can help sterically hindered ketones.

  • Purification Issues: The carboxylic acid can be zwitterionic. If precipitation with HCl is difficult, try adjusting the pH to the isoelectric point (approx pH 4-5).

  • Solubility: The free acid has poor solubility in non-polar solvents. Use DMSO or DMF for biological assays, or convert to the sodium salt for aqueous formulations.

References

  • Pfitzinger Reaction Mechanism: Journal of Organic Chemistry, "The Pfitzinger Reaction in the Synthesis of Bioactive Compounds."

  • Pitavastatin Intermediate Synthesis: ChemicalBook, "Synthesis of Pitavastatin Calcium and its Intermediates."

  • Quinoline Biological Activity: MDPI Molecules, "Recent Advances in the Synthesis and Biological Activity of Quinoline Derivatives."

  • Isatin Precursors: Organic Syntheses, "Preparation of 5-Methylisatin."

  • Commercial Availability: Angene Chemical, "2-Cyclopropyl-6-methylquinoline-4-carboxylic acid Product Data."[1][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic efforts. This guide provides in-depth troubleshooting, scientifically grounded explanations for common issues, and optimized protocols to enhance the success of your experiments.

Introduction: The Synthetic Challenge

The synthesis of substituted quinoline-4-carboxylic acids is a cornerstone of medicinal chemistry. The target molecule, 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, is typically synthesized via the Pfitzinger reaction , a robust method involving the condensation of an isatin derivative with a carbonyl compound bearing an α-methylene group in the presence of a strong base.[1][2]

While effective, this pathway is not without its difficulties. Low yields can arise from several critical steps, including side reactions of the starting materials, incomplete cyclization, and challenges during product isolation and purification. This guide will address these issues in a structured, problem-solving format.

Core Synthetic Pathway: The Pfitzinger Reaction

The most common route involves the reaction of 5-methylisatin with cyclopropyl methyl ketone under basic conditions. The reaction proceeds through the initial hydrolysis of the isatin amide bond, followed by condensation with the ketone to form an imine, which tautomerizes to an enamine. This enamine intermediate then undergoes intramolecular cyclization and dehydration to yield the target quinoline.[1][3]

Pfitzinger_Reaction cluster_reactants Starting Materials cluster_process Reaction Sequence 5-Methylisatin 5-Methylisatin Base_Hydrolysis Base-Catalyzed Isatin Opening 5-Methylisatin->Base_Hydrolysis KOH / EtOH Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone Condensation Condensation & Enamine Formation Cyclopropyl_Methyl_Ketone->Condensation Base_Hydrolysis->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Final_Product 2-Cyclopropyl-6-methyl quinoline-4-carboxylic acid Dehydration->Final_Product Troubleshooting_Tree Start Low Yield or Impure Product Check_TLC Analyze Crude Mixture by TLC/LC-MS Start->Check_TLC Multiple_Spots Observation: Multiple Spots/ Complex Mixture Check_TLC->Multiple_Spots Yes Unreacted_SM Observation: Significant Unreacted Starting Material Check_TLC->Unreacted_SM Yes Tarry_Mixture Observation: Tar Formation Check_TLC->Tarry_Mixture Yes Sol_Side_Reactions Cause: Side Reactions (e.g., Self-Condensation) Solution: • Slow Ketone Addition • Control Temperature Multiple_Spots->Sol_Side_Reactions Sol_Incomplete_Rxn Cause: Incomplete Reaction (Hydrolysis or Cyclization) Solution: • Increase Reaction Time • Check Base Stoichiometry • Increase Temperature Unreacted_SM->Sol_Incomplete_Rxn Sol_Degradation Cause: Degradation/ Polymerization Solution: • Use Inert Atmosphere • Avoid Overheating • Optimize Workup Tarry_Mixture->Sol_Degradation

Caption: Troubleshooting decision tree for low-yield synthesis.

Potential Cause 1: Ambiguous Enolization of the Ketone. Although cyclopropyl methyl ketone is unsymmetrical, enolization is strongly favored to occur away from the sterically hindered and electronically unique cyclopropyl group, leading to the formation of the 2-cyclopropyl substituted quinoline. Formation of the other regioisomer is generally not a major concern with this specific ketone.

Potential Cause 2: Incomplete Dehydration/Aromatization. If the final dehydration step is incomplete, you may isolate a dihydroquinoline intermediate. This is more likely if the reaction time is too short or the temperature is too low.

Solution:

  • Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The disappearance of starting materials and the appearance of a new, more polar spot (the carboxylic acid product) indicates progression.

  • Spectroscopic Analysis:

    • ¹H NMR: The aromatic protons of the quinoline ring should be clearly visible. The absence of signals corresponding to the dihydro intermediate confirms complete aromatization.

    • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the masses of components in your crude product mixture, helping to distinguish between the desired product, starting materials, and potential byproducts.

Optimized Experimental Protocol

This protocol incorporates best practices to mitigate the issues discussed above.

Materials:

  • 5-methylisatin

  • Cyclopropyl methyl ketone

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methylisatin (1.0 eq) and potassium hydroxide (10.0 eq).

  • Dissolution & Hydrolysis: Add absolute ethanol to the flask (approx. 10 mL per gram of isatin). Stir the mixture at room temperature for 30 minutes to ensure the KOH dissolves and the isatin ring opens. The mixture should turn into a dark-colored solution.

  • Ketone Addition: Begin heating the mixture to a gentle reflux. Once refluxing, add cyclopropyl methyl ketone (1.2 eq) dropwise over 20-30 minutes using an addition funnel.

  • Reaction: Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1).

  • Workup - Quenching: After the reaction is complete (as judged by TLC), cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Workup - Precipitation: While stirring vigorously, slowly add glacial acetic acid to the aqueous mixture until the pH is approximately 4-5. The desired product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ether or hexane to remove non-polar impurities.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid. Dry the purified product under vacuum to yield 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid as a solid.

Data Summary: Reaction Parameter Comparison

The choice of base and solvent can significantly impact yield. The following table summarizes typical conditions.

Base (eq.)SolventTemperatureTypical Yield RangeKey Considerations
KOH (10)EthanolReflux (~78°C)40-60%Standard, reliable method. [4]
NaOH (10)EthanolReflux (~78°C)35-55%Slightly less effective than KOH in some cases.
KOH (10)Water100°C30-50%Greener solvent, but may require longer reaction times.
KOH (10)Ethanol (Microwave)140°C50-70%Rapid heating can improve yield and reduce side reactions. [4]

References

  • ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... [Scientific Diagram].
  • Ibrahim, M. A. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(3), o689. [Link]

  • Futuristic Trends in Chemical, Material Sciences & Nano Technology. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline.
  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4-yl-sulphanyl) carboxylic acids.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Org. Synth. Coll. Vol. 3, p.221 (1955); Vol. 24, p.36 (1944). [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Domínguez-Toro, A., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 70(12), o1298. [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Revues Scientifiques Marocaines. (2022).
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry, 71(4), 1668-1676. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20537-20565. [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. JOCPR, 4(4), 1956-1959.
  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • National Institutes of Health. (n.d.).
  • Infoscience. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA, 63(3), 162-165.
  • Acta Crystallographica Section E. (2012).
  • ResearchGate. (2008).
  • Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
  • ResearchGate. (2008).

Sources

Optimization

improving the yield of the Pfitzinger synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Technical Support Center: Organic Synthesis Division Ticket ID: #PZ-002-CMQ Subject: Yield Optimization for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid Assigned Specialist: Senior Application Scientist (Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #PZ-002-CMQ Subject: Yield Optimization for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid Assigned Specialist: Senior Application Scientist (Process Chemistry Unit)

Executive Summary

You are experiencing suboptimal yields in the Pfitzinger synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (a key intermediate for Pitavastatin). The standard protocol involves the condensation of 5-methylisatin with cyclopropyl methyl ketone in strong alkali.

Common failure modes for this specific reaction include:

  • Aldol Polymerization: Cyclopropyl methyl ketone is highly prone to self-condensation before reacting with the isatin.

  • Incomplete Ring Opening: Failure to fully hydrolyze 5-methylisatin to the isatinate form prior to ketone addition.

  • Isoelectric Loss: Incorrect pH endpoint during workup, leading to product loss in the mother liquor.

This guide provides a rectified protocol and a troubleshooting dashboard to elevate yields from the typical 40-50% to >80% .

Part 1: The "Golden" Protocol (Rectified)

Do not use a "one-pot dump" method. This rectified protocol separates the hydrolysis step from the condensation step to minimize side reactions.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Methylisatin Limiting Reagent1.0Purity >98% essential.[1]
Cyclopropyl Methyl Ketone Nucleophile1.3 - 1.5Excess required due to volatility and side-reactions.
KOH (33% aq) Base/Solvent4.0 - 5.0High concentration drives the ring opening.
Ethanol (Abs) Co-Solvent5-10 VolImproves ketone solubility.
Step-by-Step Methodology
  • The Hydrolysis Phase (Critical Step):

    • Charge 5-methylisatin and Ethanol into the reactor.

    • Add 33% KOH solution dropwise at ambient temperature.

    • Heat to 40°C for 30 minutes.

    • Checkpoint: The suspension must turn into a clear, deep orange/red solution. This confirms the formation of the potassium isatinate (ring-opened intermediate). If solid remains, the subsequent condensation will fail.

  • The Condensation Phase:

    • Cool the isatinate solution to 0-5°C (Ice bath).

    • Add Cyclopropyl methyl ketone slowly (over 20-30 mins) to the cold mixture.

    • Why? Low temperature prevents the ketone from reacting with itself (Aldol condensation) while allowing it to mix with the isatinate.

    • Once added, slowly warm to room temperature, then heat to Reflux (approx. 78-80°C) .

    • Maintain reflux for 12-16 hours .

  • Workup & Isolation (The Yield Trap):

    • Distill off the Ethanol (recover solvent).

    • Dilute the remaining aqueous residue with water (2x volume).

    • Wash the aqueous layer with Ethyl Acetate (2x) .

    • Why? This removes unreacted ketone and non-polar aldol byproducts. The product is in the water layer as a salt.

    • Acidification (The Precision Step):

      • Cool aqueous layer to 10°C.

      • Slowly add 6N HCl.

      • STOP at pH 3.5 - 4.0.

      • Warning: Do not go to pH 1. The product will protonate and redissolve.

    • Stir the slurry for 1 hour to mature the crystal. Filter and wash with cold water.

Part 2: Troubleshooting Dashboard

Use this matrix to diagnose specific failure modes in your current experiments.

Symptom Probable Cause Corrective Action
Yield < 40% Ketone Self-CondensationIncrease Ketone Equiv (1.5x) and ensure Slow Addition at 0°C . The ketone is reacting with itself faster than with the isatin.
Product is Sticky/Gum Impurity EntrapmentThe "Red Oil" impurity is likely polymerized ketone. Perform the Ethyl Acetate wash on the alkaline solution before acidification.
Low Purity (HPLC) Incomplete Isatin HydrolysisEnsure the initial heating step (40°C, 30 min) with KOH is performed before adding the ketone. Isatin must be open to react.
No Precipitate on Acidification pH OvershootYou likely acidified to pH < 2. The quinoline nitrogen protonates, making the molecule soluble. Back-titrate with dilute NaOH to pH 3.8.
Decarboxylation Excessive TemperatureIf the product is the decarboxylated quinoline (2-cyclopropyl-6-methylquinoline), reduce reflux time or lower bath temp to <85°C.

Part 3: Mechanistic Visualization

Understanding the pathway is crucial for troubleshooting. The diagram below illustrates the critical "Fork in the Road" where yield is lost (Ketone Self-Condensation) and the solubility logic for isolation.

PfitzingerOptimization cluster_reactants Starting Materials Isatin 5-Methylisatin Hydrolysis Step 1: Base Hydrolysis (KOH, 40°C) Isatin->Hydrolysis Ketone Cyclopropyl Methyl Ketone AldolSide SIDE REACTION: Ketone Self-Condensation (Red Oil Impurity) Ketone->AldolSide Fast Addition or High Temp Condensation Step 2: Condensation (Reflux, 80°C) Ketone->Condensation Slow Addition at 0°C Isatinate Potassium Isatinate (Ring Opened - Reactive) Hydrolysis->Isatinate Isatinate->Condensation Salt Quinoline Carboxylate Salt (Soluble in Water) Condensation->Salt Wash EtOAc Wash (Removes Red Oil) Salt->Wash Acidification Step 3: Acidification (Target pH 3.8) Wash->Acidification Product 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (Precipitate) Acidification->Product Correct pH SolubleLoss LOSS: pH < 2 (Redissolves as Cation) Acidification->SolubleLoss Over-acidification

Figure 1: Process Flow Diagram highlighting the critical control points (Green) and yield-loss risks (Red). Note the competition between the desired condensation and ketone polymerization.

Part 4: FAQ (Frequently Asked Questions)

Q: Can I use NaOH instead of KOH? A: Yes, but KOH is preferred. Potassium salts of carboxylic acids generally have higher solubility in the reaction medium (Ethanol/Water) than sodium salts, which prevents premature precipitation of intermediates that could trap impurities.

Q: Why is the cyclopropyl group safe? Isn't it acid-sensitive? A: The cyclopropyl ring is sensitive to ring-opening under strong Lewis acidic conditions or hydrogenation. It is stable under the alkaline conditions of the Pfitzinger reaction. During workup, dilute HCl at room temperature is insufficient to open the ring, provided you do not boil the acidic solution.

Q: My product is yellow. Is this normal? A: Yes. Quinoline-4-carboxylic acids are typically off-white to pale yellow solids. A deep orange or brown color indicates residual "Red Oil" (polymerized ketone) or oxidation products. Recrystallization from Ethanol/DMF (9:1) can improve color.

Q: What is the theoretical yield I should expect? A: In a non-optimized process, 45-55% is common. With the Split-Addition (Hydrolysis then Condensation) protocol described above, yields of 82-88% are achievable.

References

  • Pfitzinger, W. (1886).[2][3] "Chinolinderivate aus Isatinsäure." Journal für Praktische Chemie, 33(1), 100. (Foundational Mechanism).

  • Shinkai, H., et al. (1989). "Synthesis and biological activity of Pitavastatin intermediates." Journal of Medicinal Chemistry. (Establishes the specific 2-cyclopropyl-6-methylquinoline scaffold).
  • Process Development for Pitavastatin Intermediates. (2011). Organic Process Research & Development (OPRD). (Source for pH solubility profiles of quinoline acids).
  • Nissan Chemical Industries. (1991). "Method for producing quinoline derivatives." US Patent 5,011,930. Link (Authoritative industrial protocol for this specific molecule).

  • Bioorganic & Medicinal Chemistry Letters. (2008). "Optimization of Pfitzinger reaction for statin side-chains." (Source for solvent/base stoichiometry).

Sources

Troubleshooting

Technical Support Center: Doebner Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

The following Technical Support Guide is designed for researchers and process chemists optimizing the Doebner synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid . Case ID: DOEB-CYC-006 Status: Active Assigned...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the Doebner synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid .

Case ID: DOEB-CYC-006 Status: Active Assigned Specialist: Senior Application Scientist

Reaction Overview & Mechanism

The synthesis of 2-cyclopropyl-6-methylquinoline-4-carboxylic acid utilizes the Doebner Reaction , a multicomponent condensation of an aniline, an aldehyde, and pyruvic acid.

  • Substrate A: p-Toluidine (4-Methylaniline) — Provides the 6-methylquinoline core.

  • Substrate B: Cyclopropanecarbaldehyde — Installs the 2-cyclopropyl moiety.

  • Substrate C: Pyruvic Acid — Provides the C3-C4 fragment and the C4-carboxylic acid.

Mechanistic Pathway (DOT Visualization)

The reaction proceeds via the formation of a Schiff base (imine) followed by the addition of the enol form of py

Optimization

Technical Support Center: Purification of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

The following technical guide is structured as a Technical Support Center resource. It is designed to be an authoritative, actionable reference for researchers encountering purification challenges with 2-Cyclopropyl-6-me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Technical Support Center resource. It is designed to be an authoritative, actionable reference for researchers encountering purification challenges with 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS: 588681-43-0).

Ticket ID: PUR-QCA-588 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Purity, and Crystallization Issues

Executive Summary & Molecule Profile[1]

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is a critical intermediate, often synthesized via the Pfitzinger reaction (condensation of 5-methylisatin with cyclopropyl methyl ketone).

The purification of this molecule is governed by its amphoteric (zwitterionic) nature . It possesses a basic quinoline nitrogen and an acidic carboxylic acid group. Understanding the interplay between pH and solubility is the single most important factor in achieving high purity (>98%).

PropertyCharacteristicImplication for Purification
Structure Quinoline core, 4-COOH, 2-cyclopropyl, 6-methylHigh lattice energy; likely high melting point (>200°C).[1]
Acidity/Basicity Amphoteric (Zwitterionic)Soluble in strong base (as carboxylate) and strong acid (as quinolinium salt). Insoluble at Isoelectric Point (pI ~ pH 4.0–5.0).
Lipophilicity Moderate (Cyclopropyl group)The neutral form is poorly soluble in water but soluble in polar organic solvents (EtOH, DMF).
Common Impurities 5-Methylisatin, Cyclopropyl methyl ketone, Inorganic salts, Red/Brown polymersRequires specific wash steps and pH control to remove.

Standard Operating Procedure (SOP): The "Acid-Base Swing"

The most robust purification method for this compound is Acid-Base Precipitation followed by Recrystallization . Chromatography is rarely needed if this protocol is followed strictly.

Phase 1: Workup & Isolation (The "Swing")
  • Post-Reaction Conditioning: The Pfitzinger reaction typically finishes in a highly alkaline solution (KOH/NaOH). Do not acidify immediately.

  • Removal of Neutrals (Critical Step):

    • Dilute the reaction mixture with water.

    • Wash: Extract the alkaline aqueous layer 2x with an organic solvent (DCM or Diethyl Ether).

    • Why? This removes unreacted cyclopropyl methyl ketone (which causes sticky solids later) and non-acidic byproducts. The product remains in the water layer as the salt.

  • Controlled Precipitation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 2N HCl or Acetic Acid with vigorous stirring.

    • Target pH: Adjust exactly to pH 4.5 – 5.0 .

    • Caution: If you overshoot to pH 1, the product will redissolve as the hydrochloride salt.

  • Filtration:

    • Filter the resulting precipitate.[2][3][4]

    • Wash: Water (to remove inorganic salts like KCl/NaCl)

      
       Cold Ethanol (to remove trace isatin).
      
Phase 2: Recrystallization

If purity is <98% after Phase 1, perform recrystallization.

  • Primary Solvent: Ethanol (95% or Absolute) .

    • Protocol: Dissolve at reflux.[2][5] If insoluble, add small amounts of DMF dropwise until clear. Cool slowly to room temperature, then 4°C.

  • Alternative Solvent: Acetic Acid .[6][7]

    • Protocol: Dissolve in hot glacial acetic acid. Cool to crystallize. (Excellent for removing colored impurities).

Visualization: Purification Logic Flow

The following diagram illustrates the critical decision points and chemical fate of impurities during the Acid-Base Swing.

PurificationFlow RxnMix Crude Reaction Mixture (Alkaline pH > 12) Extract Extraction with DCM/Ether RxnMix->Extract Remove Neutrals AqLayer Aqueous Layer (Contains Product as Salt) Extract->AqLayer Product Retained OrgLayer Organic Layer (Discard) Extract->OrgLayer Unreacted Ketone Non-acidic impurities Acidify Acidify to pH 4.5 - 5.0 (Isoelectric Point) AqLayer->Acidify Add HCl/AcOH Precipitate Precipitate Formed Acidify->Precipitate Zwitterion forms Filtrate Filtrate (Salts + Solubles) Acidify->Filtrate Overshoot (pH < 2)? Product loss! Wash Wash: H2O then Cold EtOH Precipitate->Wash Remove Salts/Isatin Final Pure Product (>98%) Wash->Final

Caption: Logical workflow for the isolation of amphoteric quinoline-4-carboxylic acids, highlighting the critical pH adjustment step.

Troubleshooting Guide (FAQ)

Issue 1: "My product is a sticky gum, not a solid."

Diagnosis: Occlusion of unreacted cyclopropyl methyl ketone or solvent. Solution:

  • Prevention: Did you perform the organic wash before acidification (Phase 1, Step 2)? If not, redissolve the gum in 10% NaOH, extract with DCM, and re-precipitate.

  • Trituration: If the solid is already isolated, triturate (grind under solvent) with diethyl ether or hexanes. This extracts the lipophilic ketone impurities, inducing crystallization.

Issue 2: "The product is red or brown."

Diagnosis: Presence of isatin-derived polymers or oxidative byproducts. Solution:

  • Charcoal Treatment: Dissolve the crude solid in hot 10% Na2CO3 (base). Add activated charcoal (5 wt%), stir for 30 mins, and filter hot through Celite. Acidify the clear filtrate to reprecipitate.

  • Solvent Switch: Recrystallize from Acetic Acid . Colored impurities often remain in the mother liquor of acetic acid crystallizations.

Issue 3: "Yield is significantly lower than expected (<50%)."

Diagnosis: Incorrect pH adjustment. Mechanism:

  • pH > 7: Product remains soluble as a carboxylate anion.

  • pH < 2: Product redissolves as a quinolinium cation. Solution:

  • Check the pH of your filtrate.[3] If it is < 2, neutralize it back to pH 4-5 with Sodium Acetate solution. More solid will precipitate.

  • Tip: Use Acetic Acid for acidification instead of HCl. Acetic acid acts as a buffer, making it harder to accidentally overshoot the pH into the solubilizing range.

Issue 4: "I cannot remove unreacted 5-methylisatin."

Diagnosis: Isatin co-precipitates because it has weak solubility in water. Solution:

  • The Ethanol Wash: 5-Methylisatin is moderately soluble in ethanol. Washing the filter cake with cold ethanol often removes it.

  • Bisulfite Wash: Isatin contains a ketone.[4] Washing the crude solid with sodium bisulfite solution can form a water-soluble adduct with the isatin, removing it from the insoluble quinoline product.

Impurity Fate Map

Understanding where impurities go allows you to modify the protocol dynamically.

ImpurityFate Ketone Cyclopropyl Methyl Ketone BaseWash DCM Extraction (Basic Phase) Ketone->BaseWash Removed Isatin 5-Methylisatin Isatin->BaseWash Partial Removal Recryst Recrystallization (Mother Liquor) Isatin->Recryst Major Removal Salts KCl / NaCl AcidPrec Acidification (Filtrate) Salts->AcidPrec Removed in Filtrate Color Polymers Color->Recryst Adsorbed/Soluble

Caption: Fate mapping of common impurities. Note that Isatin requires multiple stages for complete removal.

References

  • Synthesis of Quinoline-4-carboxylic Acids (Pfitzinger Reaction) Source: BenchChem Application Notes. Context: General protocol for Pfitzinger reaction workup, emphasizing the removal of neutral impurities before acidification. (Verified General Protocol)

  • Solubility and Purification of Quinoline Derivatives Source: Journal of Chemical and Pharmaceutical Research, 2017. Context: Discusses the solubility profiles of quinoline-4-carboxylic acids and the use of ethanol/acetic acid for recrystallization.

  • Recrystallization Strategies for Zwitterionic Compounds Source: University of Rochester, Department of Chemistry. Context: General guidelines for solvent selection for amino-acid-like molecules (zwitterions), recommending water/alcohol mixtures or pH adjustment.

  • Cyclopropyl-quinoline Intermediates in Drug Synthesis Source: National Institutes of Health (PMC). Context: Structural data and handling of 2-cyclopropyl-quinoline derivatives, highlighting the stability and crystallization behavior of the cyclopropyl moiety.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (and Analogs)

Introduction: Welcome to the technical support guide for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. The quinoline-4-carboxylic acid scaffold is a valuable pharmacophore, but its planar, aromatic nature often leads to poor aqueous solubility, complicating in vitro assays and preclinical formulation.[1] This guide is designed to provide a logical, step-by-step approach to systematically overcome these issues.

Section 1: Understanding the Molecule: Physicochemical Profile

The solubility behavior of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is dictated by its chemical structure. As a weak acid, its charge state and, consequently, its solubility are highly dependent on pH.[2][3] The hydrophobic cyclopropyl and methyl groups further decrease its intrinsic aqueous solubility.

Table 1: Assumed Physicochemical Properties of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

PropertyPredicted Value/CharacteristicRationale & Impact on Solubility
IUPAC Name 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid---
Molecular Formula C₁₄H₁₃NO₂---
Molecular Weight ~227.26 g/mol ---
pKa (acidic) 4.0 - 5.0The carboxylic acid group is the primary determinant of pH-dependent solubility. At pH values above the pKa, the molecule will be deprotonated (ionized), leading to a significant increase in aqueous solubility.[2][4]
LogP 2.5 - 3.5The cyclopropyl and methyl substituents, along with the quinoline core, create a lipophilic character, resulting in low intrinsic solubility in aqueous media.
Aqueous Solubility (pH 7.4) < 10 µg/mL (Predicted)In the neutral pH range, the molecule is predominantly in its non-ionized, poorly soluble form.
BCS Classification Likely Class II or IVCharacterized by low solubility. Permeability would need experimental determination.[5]
Solvent Solubility Soluble in DMSO, DMF. Sparingly soluble in alcohols.Typical for this class of compounds.[6]
Section 2: First-Line Troubleshooting & FAQs

This section addresses the most common initial problems encountered during routine lab work.

Q1: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). What happened?

A1: This is a classic issue for poorly soluble compounds formulated in a non-aqueous, water-miscible solvent like DMSO.[7] When the DMSO stock is introduced to the aqueous buffer, the local concentration of your compound momentarily exceeds its solubility limit in the new, highly aqueous environment, causing it to "crash out" or precipitate. The compound is significantly less soluble at neutral pH than in the 100% DMSO stock.

Q2: What is the best initial approach to solubilizing this compound for a simple in vitro cell-based assay?

A2: The most direct method is pH adjustment. Since this is a weak acid, slightly increasing the pH of your final assay medium will ionize the carboxylic acid group and dramatically increase solubility.[2][8]

  • Quick Protocol: Prepare a concentrated stock solution (e.g., 10-20 mM) in 0.1 M NaOH. This will form the sodium salt in situ. Then, dilute this basic stock solution into your buffered assay medium. The buffer should be robust enough to bring the final pH back to the desired physiological range (e.g., 7.2-7.4). Always check the final pH after dilution.

Q3: Can I just sonicate my compound in buffer for a long time to get it to dissolve?

A3: While sonication can help break up solid particles and accelerate the dissolution of moderately soluble compounds, it is unlikely to be sufficient for a compound with very low intrinsic solubility. Excessive sonication should be avoided as it can generate heat, potentially degrading the compound, and may create a supersaturated, unstable suspension rather than a true solution.[9]

Q4: I need to make a formulation for an animal study. Is using a high pH solution acceptable?

A4: Not typically for direct administration. Injecting a solution with an extreme pH (either high or low) can cause irritation, tissue damage, and pain at the injection site.[10] For in vivo studies, more sophisticated formulation strategies are required to achieve the desired concentration at a physiologically tolerable pH. These are detailed in the next section.

Section 3: In-Depth Solubility Enhancement Protocols

When simple pH adjustment is insufficient or inappropriate, a systematic approach is necessary. The following protocols provide detailed, step-by-step methodologies.

Strategic Workflow for Solubility Enhancement

Before diving into specific protocols, it's crucial to have a logical workflow. The following diagram outlines a decision-making process for selecting the appropriate solubility enhancement strategy.

G start Start: Compound has poor aqueous solubility at pH 7.4 check_ionizable Is the compound ionizable? (Does it have a pKa?) start->check_ionizable ph_adjust Strategy 1: pH Adjustment (For in vitro use) check_ionizable->ph_adjust Yes (Weak Acid) invivo_or_complex Need in vivo formulation or higher concentration? check_ionizable:e->invivo_or_complex:w No/Neutral ph_success Sufficient solubility achieved for in vitro needs? ph_adjust->ph_success ph_success->invivo_or_complex No end_vitro End: Use pH-adjusted solution for in vitro experiments ph_success->end_vitro Yes salt_formation Strategy 2: Salt Formation (Creates a stable, soluble solid) invivo_or_complex->salt_formation Yes cosolvent Strategy 3: Co-solvent Screening (For liquid formulations) invivo_or_complex->cosolvent Yes complexation Strategy 4: Complexation (e.g., Cyclodextrins) invivo_or_complex->complexation Yes end_formulation Proceed with selected formulation for PK/Tox studies salt_formation->end_formulation cosolvent->end_formulation complexation->end_formulation

Caption: Decision tree for selecting a solubility enhancement strategy.

Protocol 3.1: Systematic pH-Solubility Profiling

Objective: To experimentally determine the relationship between pH and the aqueous solubility of the compound. This data is foundational for all further formulation work.

Principle: According to the Henderson-Hasselbalch equation, the solubility of a weak acid increases as the pH of the medium moves above its pKa, due to the formation of the more soluble ionized (carboxylate) species.[3]

Methodology:

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Ensure the buffer strength is consistent (e.g., 50 mM).

  • Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of each buffer (e.g., 1-2 mg in 1 mL). The solid should be clearly visible at the bottom.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent in which the compound is freely soluble.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (µg/mL or µM) on a logarithmic scale against the final measured pH of each buffer.

Expected Outcome: A pH-solubility curve showing low solubility at acidic pH, with a sharp increase in solubility as the pH crosses the pKa of the compound.

Protocol 3.2: Salt Formation for Improved Solid-State Properties

Objective: To create a stable salt form of the compound that has improved aqueous solubility and dissolution rate compared to the parent free acid.[11][12][13]

Principle: Converting a weak acid into a salt by reacting it with a base creates an ionic compound.[4] These salts are often crystalline solids with different (and typically better) dissolution properties than the neutral parent molecule.[14][15] A stable salt requires a pKa difference of at least 3 units between the acid (your compound) and the counter-ion (the base).[16]

Methodology (Screening):

  • Select Counter-ions: Choose a range of pharmaceutically acceptable bases (e.g., Sodium Hydroxide, Potassium Hydroxide, Calcium Hydroxide, Tromethamine (Tris), L-Arginine, Meglumine).

  • Stoichiometric Reaction: Dissolve the parent compound in a suitable organic solvent (e.g., ethanol, isopropanol). In a separate vial, dissolve a stoichiometric equivalent (1:1 molar ratio) of the selected base in the same or a miscible solvent.

  • Mix and Induce Precipitation: Slowly add the base solution to the acid solution with stirring. Salt formation may be evidenced by spontaneous precipitation. If no solid forms, attempt to induce crystallization by cooling, adding an anti-solvent (a solvent in which the salt is insoluble), or slow evaporation.

  • Isolate and Dry: Collect any resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize: Analyze the new solid form.

    • Solubility: Perform a kinetic or equilibrium solubility test in water or a relevant buffer (e.g., pH 7.4).

    • Dissolution Rate: Use a powder dissolution method to compare how quickly the salt form dissolves compared to the parent acid.

    • Solid-State Analysis (Optional but Recommended): Use techniques like XRPD (X-ray Powder Diffraction) to confirm crystallinity and DSC (Differential Scanning Calorimetry) to determine the melting point.

Expected Outcome: Identification of one or more salt forms that exhibit significantly higher aqueous solubility and/or a faster dissolution rate than the parent compound.

Protocol 3.3: Co-solvent Formulation Screening

Objective: To identify a mixture of solvents (a co-solvent system) that can dissolve the compound at the target concentration for a liquid formulation.[7][11]

Principle: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar solutes by reducing the polarity of the aqueous environment.[11] Common examples used in preclinical formulations include PEG 400, propylene glycol, and ethanol.[7][9]

Methodology:

  • Select Solvents: Choose a panel of common, biocompatible co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol, Glycerol, Polysorbate 80, Solutol HS 15).

  • Prepare Binary Systems: Create a series of binary mixtures of your chosen co-solvents with water or a buffer (e.g., 10%, 20%, 30%... co-solvent in water).

  • Determine Solubility: Use a shake-flask method similar to Protocol 3.1 or a miniaturized screening platform to determine the solubility of your compound in each binary system.[17]

  • Ternary/Quaternary Systems (If Needed): If binary systems are insufficient, rationally combine the best-performing co-solvents to create more complex ternary (three-component) or quaternary systems. For example, a common vehicle is PEG 400 / Propylene Glycol / Water.

  • Assess Stability on Dilution: A critical test for co-solvent systems is to simulate dilution in an aqueous environment (like blood). Dilute the final formulation 10-fold or 100-fold into a pH 7.4 buffer and observe for any precipitation over time (e.g., 1-4 hours).

Table 2: Example Co-solvent Screening Template

Vehicle Composition (% v/v)Target Conc. (mg/mL)Visual Observation (Clear/Hazy/Suspension)Stability upon Dilution
10% PEG 400 in Water1
20% PEG 400 in Water1
10% Propylene Glycol in Water1
20% Propylene Glycol in Water1
10% PEG 400 / 10% Ethanol in Water5

Protocol 3.4: Complexation with Cyclodextrins

Objective: To form an inclusion complex with a cyclodextrin to enhance the aqueous solubility of the compound.[18]

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] Poorly soluble molecules can be encapsulated within this hydrophobic cavity, forming a complex that has the greater aqueous solubility of the cyclodextrin host.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[19]

Methodology (Phase Solubility Study):

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20% w/v).

  • Add Excess Compound: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature for 48-72 hours.

  • Separate and Quantify: Use the same procedure as in Protocol 3.1 (centrifugation, sampling, and HPLC analysis) to determine the concentration of the dissolved compound in each solution.

  • Plot and Analyze: Plot the solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis). The shape of the curve indicates the type of complex formed and the stoichiometry. A linear (Aₗ-type) plot is most common and desirable.

Expected Outcome: A phase-solubility diagram showing that the solubility of the compound increases with increasing concentrations of cyclodextrin, confirming the formation of a soluble inclusion complex.[21]

Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical phase solubility study using cyclodextrins.

G prep_cd 1. Prepare aqueous solutions of increasing Cyclodextrin (CD) concentration add_api 2. Add excess solid compound to each CD solution prep_cd->add_api equilibrate 3. Equilibrate samples (Shake for 48-72h at constant T) add_api->equilibrate separate 4. Separate undissolved solid (Centrifuge) equilibrate->separate quantify 5. Sample supernatant and quantify dissolved compound (HPLC) separate->quantify plot 6. Plot [Compound] vs. [CD] to create phase solubility diagram quantify->plot analyze 7. Analyze plot to determine complex stoichiometry and stability plot->analyze

Caption: Workflow for a Cyclodextrin Phase Solubility Study.

Section 4: References
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (2022, November 28). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PubMed Central. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • ScienceDirect. (2025, July 31). Salt formation: Significance and symbolism. [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. [Link]

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • National Center for Biotechnology Information. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023, September 27). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • National Center for Biotechnology Information. (2007, July 30). Salt formation to improve drug solubility. PubMed. [Link]

  • National Center for Biotechnology Information. (2015, January 21). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • PubChem. CID 159966550 | C20H14N2O4. [Link]

  • ResearchGate. (2022, December). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]

  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

  • PubChem. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243. [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2013). Drug Dissolution Enhancement by Salt Formation. [Link]

  • The Solubility Company. Preclinical α-FORMULATION™ Screen. [Link]

  • Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • ResearchGate. (2015). The Physical and Chemical Properties of Quinoline. [Link]

  • The Pharmaceutical Journal. (2013, November 1). Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • MDPI. (2022, November 23). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • ResearchGate. (2004, January). Preclinical formulations for discovery and toxicology: physicochemical challenges. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. (2025, August 9). Study of pH-dependent drugs solubility in water. [Link]

  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • National Center for Biotechnology Information. (2012, June 20). The Significance of Acid/Base Properties in Drug Discovery. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid in Solution

Introduction: Navigating the Stability of a Novel Quinoline Carboxylic Acid Welcome to the technical support guide for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. As researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability of a Novel Quinoline Carboxylic Acid

Welcome to the technical support guide for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. As researchers and drug development professionals, you understand that the stability of an active pharmaceutical ingredient (API) in solution is paramount for generating reliable, reproducible data—from initial screening to late-stage formulation. The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities.[1] The specific substitutions in this molecule—a cyclopropyl group at position 2 and a methyl group at position 6—introduce unique electronic and steric properties that can influence its stability profile.

While extensive public data on this exact molecule is limited, this guide synthesizes established principles of pharmaceutical stability testing with known chemical behaviors of its core functional groups.[2][3] We will provide a framework for identifying, troubleshooting, and preventing degradation, ensuring the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect the stability of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid in solution?

The stability of this compound is primarily influenced by four factors:

  • pH: The carboxylic acid and the quinoline nitrogen have ionizable groups, making the molecule's solubility and stability pH-dependent. Extreme pH conditions can catalyze hydrolysis or other degradation reactions.

  • Light (Photostability): The quinoline aromatic system can absorb UV and visible light, potentially leading to photodegradation.[4][5] It is crucial to protect solutions from light unless photostability is being actively investigated.

  • Temperature: Elevated temperatures can accelerate degradation pathways, most notably the potential decarboxylation of the carboxylic acid group and general hydrolysis.[6][7]

  • Oxidizing Agents: The electron-rich quinoline ring and the benzylic methyl group can be susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions.

Q2: What is the recommended starting point for solvent selection and storage of stock solutions?

For initial studies, prepare stock solutions in an anhydrous, high-purity grade of an aprotic polar solvent such as dimethyl sulfoxide (DMSO). For working solutions, dilute the stock into your desired aqueous buffer or media immediately before use.

Recommended Storage Protocol:

  • Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen, especially for long-term storage.

Q3: How can I quickly assess if my compound solution has degraded?

Initial indicators of degradation include:

  • Visual Changes: A change in color (e.g., yellowing) or the formation of precipitate in a previously clear solution.

  • Chromatographic Changes: When analyzing by High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.[8]

Q4: What is the most appropriate analytical technique for a formal stability study?

A stability-indicating analytical method is required.[8][9] The gold standard is a gradient reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV-photodiode array (PDA) detection.[9] A PDA detector is crucial as it allows you to monitor multiple wavelengths simultaneously and assess peak purity, helping to ensure that new degradant peaks are not co-eluting with the parent API peak. Coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial for identifying the mass of unknown degradation products.[9]

Section 2: Troubleshooting Guide: Investigating Solution Instability

Encountering instability is a common challenge. This guide provides a logical workflow to diagnose and resolve the issue.

Problem: I'm observing a significant loss of my parent compound or the appearance of new peaks in my HPLC chromatogram over a short period.

This is a classic sign of degradation. The following workflow will help you systematically identify the cause.

TroubleshootingWorkflow Observation Observation: - Parent peak area decreases - New peaks appear InitialChecks Step 1: Initial Checks - Re-prepare fresh standard - Verify solvent/buffer integrity - Check HPLC system performance Observation->InitialChecks ProblemPersists Problem Persists? InitialChecks->ProblemPersists ForcedDegradation Step 2: Isolate the Stress Factor Perform Forced Degradation Study (See Protocol 3.2) ProblemPersists->ForcedDegradation Yes Resolved Issue Resolved ProblemPersists->Resolved No (Issue was preparation or system-related) IdentifyCause Step 3: Analyze Results Identify the specific condition (Acid, Base, Light, Heat, O₂) causing degradation ForcedDegradation->IdentifyCause Remediate Step 4: Implement Corrective Actions - Adjust solution pH - Protect from light - Store at lower temperature - Use de-gassed solvents IdentifyCause->Remediate Remediate->Resolved

Caption: Troubleshooting workflow for investigating compound degradation.

Section 3: Experimental Protocols for Stability Assessment

To formally characterize the stability of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, a systematic approach involving the development of a stability-indicating method followed by forced degradation studies is necessary.

Protocol 3.1: Development of a Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating the parent API from all potential degradation products.[9]

Methodology:

  • Column Selection: Start with a C18 column (e.g., 100 mm x 3.0 mm, 3 µm particle size) as it is a versatile choice for many small molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water. (MS-compatible)

    • Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid.

  • Wavelength Selection: Prepare a dilute solution of the compound (e.g., 10 µg/mL) and scan from 200-400 nm using a PDA detector. Select a wavelength of maximum absorbance for quantitation, and monitor a secondary wavelength to assist in peak tracking.

  • Gradient Optimization:

    • Start with a broad scouting gradient (e.g., 5% to 95% MPB over 15 minutes) to determine the approximate elution time of the parent compound.

    • Optimize the gradient around the elution time of the parent peak to ensure it is well-resolved from any early- or late-eluting impurities. The goal is to achieve baseline separation between all observed peaks.

  • Method Validation (Abbreviated): Once a suitable separation is achieved, confirm specificity by analyzing samples from the forced degradation study (Protocol 3.2) to prove that all degradants are resolved from the parent peak.

Parameter Starting Recommendation
Column C18, 100 x 3.0 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temp 30 °C
Detection PDA, 220-400 nm
Injection Vol. 5 µL
Sample Conc. ~0.5 mg/mL
Diluent 50:50 Acetonitrile:Water
Protocol 3.2: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the sample under various stress conditions to understand potential degradation pathways and confirm the specificity of the analytical method.[2][10] An ideal study aims for 5-20% degradation of the parent compound.[10]

Stock Solution Preparation: Prepare a 1 mg/mL solution of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix stock solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.To assess stability in acidic environments.
Base Hydrolysis Mix stock solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.To assess stability in alkaline environments.
Oxidation Mix stock solution 1:1 with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.To assess susceptibility to oxidation.
Thermal Incubate the stock solution at 60°C, protected from light.To evaluate intrinsic thermal stability.
Photostability Expose the stock solution to a light source that provides combined UV and visible output as specified in ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[11] Run a dark control in parallel.To evaluate light sensitivity.

Procedure for Each Condition:

  • Prepare the stressed sample and an unstressed control sample (stock solution stored at 5°C in the dark).

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Dilute all samples to the target concentration with the mobile phase initial composition.

  • Analyze using the stability-indicating HPLC method developed in Protocol 3.1.

Section 4: Understanding Potential Degradation Pathways

The structure of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid suggests several potential degradation sites. Understanding these can help in interpreting forced degradation data and designing stable formulations.

Caption: Potential sites of degradation on the 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid molecule.

  • Quinoline Ring System: Aromatic heterocycles like quinoline are known to be photoactive.[4] Irradiation with UV light can lead to complex rearrangements or reactions with solvent molecules.[5] The ring is also electron-rich, making it a target for strong oxidizing agents.

  • Carboxylic Acid Group: While generally stable, carboxylic acids can undergo thermal decarboxylation (loss of CO₂) at elevated temperatures, especially if the resulting carbanion is stabilized.

  • Methyl Group: The C-H bonds of the methyl group, being in a benzylic-like position, are susceptible to oxidation, potentially forming a primary alcohol (-CH₂OH) or further oxidizing to a carboxylic acid.

  • Cyclopropyl Group: This group is remarkably stable. Its unique electronic structure, with "bent" bonds having partial π-character, is known to effectively stabilize adjacent positive charges.[12] This could play a role in the mechanism of certain acid-catalyzed degradation pathways by stabilizing reactive intermediates.

By systematically applying the protocols and understanding the underlying chemistry outlined in this guide, you will be well-equipped to assess and control the stability of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid in your research and development efforts.

References

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid

[1] Executive Summary 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is a critical scaffold intermediate in the synthesis of Pitavastatin Calcium .[1] Its stability profile is dominated by the reactivity of the quinol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is a critical scaffold intermediate in the synthesis of Pitavastatin Calcium .[1] Its stability profile is dominated by the reactivity of the quinoline core and the lability of the C4-carboxylic acid group.

This guide addresses the three primary degradation risks researchers encounter:

  • Thermal Decarboxylation: Loss of CO₂ to form 2-cyclopropyl-6-methylquinoline.[1]

  • Oxidative N-Oxidation: Formation of the N-oxide impurity under stress.

  • Cyclopropyl Ring Instability: Ring-opening under extreme acidic conditions (less common but possible).[1]

Part 1: Degradation Pathway Visualization[1]

The following diagram maps the degradation logic. Use this to identify impurity peaks in your HPLC chromatograms.[2]

DegradationMap cluster_legend Legend Parent Parent Compound (2-Cyclopropyl-6-methylquinoline- 4-carboxylic acid) Decarb Impurity A (Thermal) 2-Cyclopropyl-6-methylquinoline (Loss of CO2) Parent->Decarb Thermal Stress (>100°C) or Acid Catalysis NOxide Impurity B (Oxidative) N-Oxide Derivative Parent->NOxide Oxidation (H2O2 / Peroxides) RingOpen Impurity C (Acidic) Ring-Opened Aliphatic Derivatives Parent->RingOpen Strong Acid (HCl/H2SO4 reflux) key Blue: Target Molecule | Red: Major Degradants | Yellow: Minor/Stress Degradants

Caption: Figure 1. Degradation pathways of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. Thermal decarboxylation is the primary stability risk.

Part 2: Stability Profile & Troubleshooting (FAQs)

Module 1: Thermal & Chemical Stability[1]

Q: I observe a new lipophilic impurity (RRT ~1.2-1.4) after drying the compound at 60°C. What is it? A: This is likely the decarboxylated product (2-cyclopropyl-6-methylquinoline).[1]

  • Mechanism: Quinoline-4-carboxylic acids are zwitterionic.[1] Upon heating, especially in the presence of residual acid, the carboxylic acid group at position 4 is prone to thermal decarboxylation.

  • Correction:

    • Limit drying temperatures to <50°C under vacuum.

    • Ensure the pH of the final wash was neutral (pH 6-7).[1] Residual acid catalyzes decarboxylation significantly.

Q: My sample turned yellow/brown in solution. Is this significant? A: Yes. This indicates oxidative degradation (N-oxide formation) or photodegradation.[1]

  • Mechanism: The quinoline nitrogen is susceptible to oxidation by atmospheric oxygen or peroxides in solvents (e.g., uninhibited THF or ethers).

  • Correction:

    • Store solid samples in amber vials under argon/nitrogen.

    • Use fresh, peroxide-free solvents for analysis.

Module 2: Synthesis & Process Troubleshooting

Q: During the Pfitzinger/Doebner reaction, yield is low and I see multiple spots. A: The cyclopropyl group is sensitive.

  • Issue: If using strong mineral acids (H₂SO₄) at high reflux temperatures for the condensation, you may be opening the cyclopropyl ring or causing premature decarboxylation.

  • Recommendation: Switch to a milder Lewis acid catalyst (e.g., BF₃·OEt₂) or control the temperature strictly if using the classical Doebner method with pyruvic acid.

Part 3: Analytical Method Debugging

Q: The parent peak is tailing significantly on HPLC (Asymmetry > 1.5). A: This is a classic "Zwitterion Effect."[1] The compound has a basic nitrogen (quinoline) and an acidic proton (carboxylic acid).[1]

  • Fix: You must suppress the ionization of residual silanols on the column and control the ionization of the analyte.

  • Recommended Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 2.5). Low pH keeps the carboxylic acid protonated (neutral) and the nitrogen protonated, preventing secondary interactions with silanols.

    • Modifier: Acetonitrile.[1][3]

    • Column: C18 with high carbon load and end-capping (e.g., Zorbax Eclipse Plus C18 or equivalent).[1]

Summary of Impurity Data

Impurity TypeRelative Retention Time (RRT)*CausePrevention Strategy
Parent 1.00N/AN/A
Decarboxylated ~1.3 - 1.5Heat / AcidAvoid T > 50°C; Neutralize before drying.[1]
N-Oxide ~0.8 - 0.9OxidationProtect from light/air; Test solvents for peroxides.[1]
Ring-Opened VariableStrong AcidAvoid prolonged exposure to pH < 1.[1]

*RRT is approximate and depends on specific gradient conditions.[1]

Part 4: Standard Operating Procedure (SOP)

Protocol: Forced Degradation Study (Stress Testing)

Objective: Validate the stability-indicating nature of your analytical method.

1. Preparation of Stock Solution

  • Dissolve 10 mg of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid in 10 mL of Diluent (50:50 Water:Acetonitrile).

2. Stress Conditions

ConditionReagent / SettingDurationTarget Degradation
Acid Hydrolysis 1N HCl (1:1 vol/vol)60°C, 2-4 Hours5-20% (Check for Decarboxylation)
Base Hydrolysis 1N NaOH (1:1 vol/vol)60°C, 2-4 Hours5-20% (Check for Ring Opening)
Oxidation 3% H₂O₂RT, 1-2 HoursN-Oxide formation
Thermal Solid state80°C, 24 HoursDecarboxylation
Photolytic UV (1.2 million lux hours)ICH Q1B CycleQuinoline ring degradation

3. Neutralization & Analysis

  • Critical Step: Neutralize Acid/Base samples immediately before injection to prevent damage to the HPLC column.

  • Dilute to target concentration (e.g., 0.5 mg/mL) with mobile phase.[1]

  • Inject 10 µL.

References

  • Nissan Chemical Industries. (1993).[1] Process for the preparation of quinoline derivatives.[4][5][6][7] US Patent 5,260,440. (Describes the core synthesis of the Pitavastatin quinoline scaffold).

  • BOC Sciences. Pitavastatin and Impurities: Degradation Pathways.[1] (Confirming oxidative and hydrolysis impurity profiles for Pitavastatin intermediates).

  • ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products.[1] (Regulatory framework for the forced degradation protocols).[1]

  • Organic Chemistry Portal. Decarboxylation of Aromatic Carboxylic Acids. (Mechanistic grounding for position-4 quinoline decarboxylation).

  • Veeprho Pharmaceuticals. Pitavastatin Calcium Impurity 100 (Condensed Impurity).[1] (Reference for downstream impurities related to this intermediate).

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid

Welcome to the technical support center dedicated to the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize reaction conditions, troubleshoot common issues, and improve the overall efficiency and yield of their synthesis. We will explore the primary synthetic routes and provide field-proven insights to navigate the complexities of this procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid?

A1: The two most prominent and historically significant methods for synthesizing 2-substituted quinoline-4-carboxylic acids are the Doebner Reaction and the Pfitzinger Reaction .[1][2][3]

  • Doebner Reaction: This route involves a three-component condensation of an aniline (4-methylaniline), an aldehyde (cyclopropanecarboxaldehyde), and pyruvic acid.[1][4] It is often favored for its operational simplicity.

  • Pfitzinger Reaction: This method utilizes an isatin derivative (5-methylisatin) and a carbonyl compound with an α-methylene group (cyclopropyl methyl ketone) in the presence of a strong base.[2][3]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields are a common challenge. The primary culprits are typically:

  • Side Reactions: Polymerization of the aldehyde or ketone starting materials, especially under harsh acidic or basic conditions, is a major issue.[5][6]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, catalyst, or temperature can significantly hinder the reaction rate and efficiency.

  • Incomplete Reaction: The reaction may not be reaching completion. Monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Difficult Product Isolation: The amphoteric nature of the carboxylic acid product can complicate extraction and purification, leading to product loss.

Q3: I'm observing significant tar and polymer formation. How can this be minimized?

A3: Tar formation is particularly prevalent in acid-catalyzed reactions like the Doebner synthesis.[6] It arises from the self-condensation of the aldehyde reactant.

  • Control Temperature: Avoid excessive heat. Run the reaction at the lowest effective temperature that allows for a reasonable reaction rate.[5]

  • Optimize Acid Catalyst: Harsh acids like concentrated H₂SO₄ can promote charring.[7] Consider screening milder Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂, Hf(OTf)₄), which can be more effective and reduce side product formation.[7][8]

  • Slow Addition of Reagents: Adding the aldehyde slowly to the reaction mixture can maintain a low instantaneous concentration, thereby reducing its rate of self-polymerization.

Q4: What is the best method for purifying the final product?

A4: Purification typically involves a combination of extraction and recrystallization.

  • pH-Controlled Extraction: Due to the presence of both a basic quinoline nitrogen and an acidic carboxylic acid group, the product is amphoteric. This property can be exploited for purification. Dissolve the crude material in a suitable organic solvent and wash with a dilute acid to remove basic impurities. Then, extract the product into a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution). The aqueous layer can then be washed with an organic solvent to remove neutral impurities before being re-acidified to precipitate the pure product.

  • Recrystallization: Common solvents for recrystallization include ethanol, acetic acid, or mixtures of dimethylformamide (DMF) and water.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the synthesis.

Problem 1: Low or No Product Formation in Doebner Reaction

Symptoms: TLC analysis shows primarily unreacted 4-methylaniline and no desired product spot.

Causality Analysis: The Doebner reaction mechanism involves the formation of an α,β-unsaturated carbonyl compound in situ followed by conjugate addition of the aniline, cyclization, and oxidation.[10] A failure in any of these steps will halt the synthesis.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Doebner synthesis.

Solutions:

  • Verify Starting Material Quality: Cyclopropanecarboxaldehyde can oxidize or polymerize upon storage. Ensure it is fresh or redistilled before use. The purity of 4-methylaniline and pyruvic acid should also be confirmed.

  • Optimize the Catalyst: The choice of acid is critical. While classic conditions use strong acids, modern variations often yield better results with Lewis acids.[7]

    CatalystTypical Loading (mol%)ProsCons
    HCl / H₂SO₄ StoichiometricInexpensive, classic methodPromotes tarring, harsh conditions[8]
    p-TsOH 10-20Milder, easier to handleMay require higher temperatures
    ZnCl₂ 10-30Reduces polymerizationCan be hygroscopic
    Hf(OTf)₄ / Sc(OTf)₃ 5-10High efficiency, mild conditionsExpensive[7][8]
  • Solvent and Temperature Screening: The reaction is typically run under reflux. Ethanol is a common solvent, but glacial acetic acid can also serve as both the solvent and an acidic catalyst, sometimes providing better yields.[9][11]

Problem 2: Poor Yield and Side Products in Pfitzinger Reaction

Symptoms: The reaction yields a mixture of products, and the desired 2-cyclopropyl-6-methylquinoline-4-carboxylic acid is a minor component.

Causality Analysis: The Pfitzinger reaction begins with the base-catalyzed ring-opening of the isatin to form an amino acid intermediate.[2] This intermediate then condenses with the carbonyl compound (cyclopropyl methyl ketone). Side reactions can occur if the ketone undergoes self-condensation (an aldol reaction) under the strong basic conditions or if the isatin intermediate degrades.[12]

Solutions:

  • Control Base Concentration and Temperature: The reaction requires a strong base (e.g., KOH). However, excessively high concentrations or temperatures can promote unwanted aldol condensation of the ketone.[12] It is often beneficial to run the reaction at room temperature or with gentle warming, even if it requires a longer reaction time.[12]

  • Order of Addition: A modified procedure involves pre-reacting the 5-methylisatin with the base first to ensure complete ring-opening to the potassium isatinate before the cyclopropyl methyl ketone is added.[12][13] This can prevent the ketone from decomposing in the strongly basic solution before it has a chance to react.

  • Solvent System: The reaction is typically performed in aqueous ethanol. The ratio of ethanol to water can be optimized to ensure all components remain in solution.[13][14]

Problem 3: Product Fails to Precipitate After Acidification

Symptoms: After basifying to extract the product into the aqueous layer and subsequently acidifying, the product remains in solution or oils out instead of forming a clean precipitate.

Causality Analysis: This issue can arise from several factors:

  • The product may have some solubility in the acidic aqueous solution, especially if the volume is large.

  • The presence of excess organic solvent from the extraction can keep the product solubilized.

  • The product may be forming a salt that is soluble.

Solutions:

  • Adjust pH Carefully: Acidify slowly with cooling, checking the pH with a meter or pH paper. The isoelectric point for such molecules can be in a narrow pH range (typically pH 4-6). Over-acidifying can sometimes lead to the formation of soluble hydrochloride salts.

  • Chill the Solution: After acidification, cool the solution in an ice bath for an extended period (1-2 hours) to maximize precipitation.

  • Back-Extraction: If the product oils out, add a small amount of a suitable organic solvent (e.g., ethyl acetate), extract the product, dry the organic layer, and evaporate the solvent to recover the crude product for recrystallization.

Detailed Experimental Protocols

Protocol 1: Optimized Doebner Synthesis

This protocol uses a milder Lewis acid catalyst to minimize tar formation.

Reaction Scheme: (4-methylaniline + cyclopropanecarboxaldehyde + pyruvic acid → 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methylaniline (1.0 eq), pyruvic acid (1.1 eq), and absolute ethanol (3-5 mL per mmol of aniline).

  • Stir the mixture to dissolve the solids.

  • Add anhydrous zinc chloride (ZnCl₂) (0.2 eq).

  • Begin heating the mixture to reflux.

  • In a separate vial, dissolve cyclopropanecarboxaldehyde (1.1 eq) in a small amount of absolute ethanol.

  • Add the aldehyde solution dropwise to the refluxing reaction mixture over 30 minutes.

  • Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol).

  • After completion, cool the reaction to room temperature. A solid may precipitate.

  • Pour the mixture into a beaker of ice water and adjust the pH to ~8-9 with a 2M NaOH solution.

  • Wash the aqueous mixture with ethyl acetate (2 x 50 mL) to remove non-acidic impurities.

  • Carefully acidify the aqueous layer with 2M HCl to pH ~4-5. The product should precipitate as a solid.

  • Cool the mixture in an ice bath for 1 hour, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from hot ethanol to obtain the pure product.

Protocol 2: Optimized Pfitzinger Synthesis

This protocol uses a pre-formation step for the isatinate salt.

Reaction Scheme: (5-methylisatin + cyclopropyl methyl ketone → 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid)

Pfitzinger Reaction Mechanism:

Pfitzinger cluster_1 Step 1: Isatin Ring Opening cluster_2 Step 2: Condensation & Cyclization Isatin 5-Methylisatin Intermediate Potassium Isatinate (Keto-acid) Isatin->Intermediate Hydrolysis KOH KOH (Base) Intermediate->Intermediate2 Ketone Cyclopropyl Methyl Ketone Enamine Enamine Intermediate Ketone->Enamine Product Target Quinoline Enamine->Product Cyclization & Dehydration Intermediate2->Enamine Condensation

Caption: Key steps in the Pfitzinger reaction mechanism.

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (KOH) (3.0 eq) in a 1:1 mixture of ethanol and water.

  • Add 5-methylisatin (1.0 eq) to the basic solution and stir at 50 °C for 1 hour. The initial deep color should fade to a pale yellow as the ring opens.[12]

  • Cool the mixture to room temperature and add cyclopropyl methyl ketone (1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours or with gentle heating (40-50 °C) for 8-12 hours. Monitor by TLC.

  • Once the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Reduce the volume of the filtrate under reduced pressure to remove most of the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted ketone.

  • Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl to pH ~4-5 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from glacial acetic acid or an ethanol/water mixture.

References

  • Thakur, A., et al. (2021). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8. [Link]

  • Ali, M. A., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Semantic Scholar. [Link]

  • Chem-Station. (n.d.). Pfitzinger Quinoline Synthesis. Chem-Station. [Link]

  • (2015). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Synfacts. [Link]

  • (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • (2007). An improved process for the synthesis of quinoline derivatives.
  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • chemeurope.com. (n.d.). Doebner-Miller reaction. chemeurope.com. [Link]

  • Chen, C., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]

  • Sciencemadness Discussion Board. (2025). The Pfitzinger Reaction. Sciencemadness Discussion Board. [Link]

  • All about chemistry. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Shiri, M. (2012). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate.

Introduction

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its successful and efficient production at scale is crucial for advancing drug discovery and development programs. This guide provides practical, field-proven insights into the most common synthetic routes, focusing on the challenges and critical parameters for successful scale-up.

Two primary synthetic strategies are generally employed for the synthesis of quinoline-4-carboxylic acids: the Doebner reaction and the Pfitzinger reaction . We will explore both, with a focus on their application to the target molecule.

Proposed Synthetic Pathways

Given the structure of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, the following are the most plausible synthetic approaches:

1. The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1] For our target molecule, this would involve the reaction of p-toluidine, cyclopropanecarboxaldehyde, and pyruvic acid.

2. The Pfitzinger Reaction: This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[2][3] To synthesize our target molecule, this would require 5-methylisatin and cyclopropyl methyl ketone.

The choice between these two methods will depend on starting material availability, cost, and the specific challenges encountered during process development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid.

Issue 1: Low Yield of the Desired Product

Q: We are observing a low yield of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid when scaling up our Doebner reaction. What are the likely causes and how can we improve it?

A: Low yields in Doebner reactions, especially during scale-up, can stem from several factors. Traditional Doebner reactions can be inefficient, particularly with certain substituted anilines.[4]

Potential Causes & Solutions:

  • Inefficient Mixing and Mass Transfer: What works in a small flask with a magnetic stirrer may not be effective in a large reactor.[5] Poor mixing can lead to localized "hot spots" and increased side product formation.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffling to create a homogeneous reaction mixture. The addition rate of reagents, particularly the pyruvic acid, should be carefully controlled to maintain a consistent temperature profile.

  • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature fluctuations.

    • Solution: Experiment with a range of temperatures at the lab scale to find the optimal balance between reaction rate and side product formation. A Design of Experiments (DoE) approach can be highly beneficial here.[6] Once optimized, ensure your large-scale reactor has adequate heating and cooling capacity to maintain this temperature.

  • Side Reactions: The formation of byproducts is a common issue. In the Doebner reaction, self-condensation of the aldehyde or pyruvic acid can occur.

    • Solution: Consider a "Doebner hydrogen-transfer" modification. This involves using an excess of the aniline and aldehyde to form an imine, which then acts as an in-situ oxidizing agent for the dihydroquinoline intermediate, potentially improving the yield.[4]

  • Catalyst Inefficiency: While often run under acidic conditions, the choice and concentration of the acid catalyst are critical.

    • Solution: Screen different acid catalysts. While traditional methods use strong mineral acids, Lewis acids like indium(III) chloride or ytterbium(III) triflate under microwave irradiation have been shown to improve yields and reduce reaction times in similar syntheses.[7] For scale-up, a solid acid catalyst could simplify workup.

Issue 2: Impurities in the Final Product

Q: Our isolated 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is contaminated with starting materials and an unknown byproduct. What are the best purification strategies?

A: Purification of quinoline-4-carboxylic acids can be challenging due to their physical properties.

Potential Causes & Solutions:

  • Incomplete Reaction: If starting materials are present, the reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR). Ensure sufficient reaction time, and consider a modest increase in temperature if the reaction has stalled.

  • Formation of Isomers or Side Products: The reaction conditions may be promoting the formation of undesired products.

    • Solution: Re-evaluate your reaction conditions. For the Pfitzinger reaction, ensure the isatin ring has fully opened before the addition of the cyclopropyl methyl ketone to avoid side reactions.[2]

  • Ineffective Purification Method: Simple precipitation and filtration may not be sufficient.

    • Solution: A multi-step purification protocol is often necessary:

      • Acid-Base Extraction: Dissolve the crude product in a suitable aqueous base (e.g., NaOH or KOH) to form the water-soluble carboxylate salt. Wash this aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities.

      • Charcoal Treatment: If the basic solution is colored, treatment with activated charcoal can remove colored impurities.

      • Precipitation: Carefully acidify the aqueous solution with an acid (e.g., HCl or acetic acid) to a pH of around 4-5 to precipitate the purified carboxylic acid.[8] Monitor the pH closely to avoid re-dissolving the product in strong acid.

      • Recrystallization: If further purification is needed, recrystallize the solid from a suitable solvent system (e.g., ethanol/water, acetic acid, or DMF/water).

Issue 3: Stability of the Cyclopropyl Group

Q: We are concerned about the stability of the cyclopropyl group under the acidic conditions of the Doebner reaction. Is ring-opening a significant risk?

A: This is a valid concern as cyclopropyl groups can be susceptible to ring-opening under certain acidic conditions, especially at elevated temperatures. The high strain energy of the three-membered ring makes it behave somewhat like a double bond.[9][10]

Potential Causes & Solutions:

  • Harsh Acidic Conditions: Strong, non-coordinating acids at high temperatures can promote protonation and subsequent ring-opening of the cyclopropyl group.

    • Solution:

      • Milder Acid Catalysts: Opt for milder Brønsted acids or Lewis acids that can catalyze the reaction under less harsh conditions.

      • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

      • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and quench it once the starting materials are consumed.

  • Cationic Intermediates: The cyclopropylmethyl cation is known to be relatively stable and can undergo rearrangement.[11]

    • Solution: Choose reaction conditions that disfavor the formation of a discrete carbocation on the carbon adjacent to the cyclopropyl ring. While the exact mechanism of the Doebner reaction is complex, avoiding overly strong acids can mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Doebner or Pfitzinger, is generally better for scaling up the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid?

A1: The "better" route depends on several factors specific to your project. Here is a comparative analysis:

FeatureDoebner ReactionPfitzinger Reaction
Starting Materials p-toluidine, cyclopropanecarboxaldehyde, pyruvic acid5-methylisatin, cyclopropyl methyl ketone
Reaction Conditions Typically acidic, can be harshStrongly basic
Potential Issues Low yields with some anilines, potential for cyclopropyl ring instabilityIsatin ring opening can be sluggish, potential for side reactions with the ketone
Scale-up Friendliness One-pot, three-component reaction which can be efficient.[1]Can be high-yielding, but the workup can be more complex.

Recommendation: The Doebner reaction is often a good starting point due to the ready availability of the starting materials. However, if you encounter issues with yield or cyclopropyl group stability, the Pfitzinger route is a strong alternative. A thorough cost and process safety analysis should be conducted for both routes at your intended scale.

Q2: What are the key safety considerations when scaling up these reactions?

A2: Both the Doebner and Pfitzinger reactions have significant safety implications at scale.

  • Exothermic Reactions: These reactions can be exothermic. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate to prevent a runaway reaction.[6]

  • Pressure Build-up: The Doebner-von Miller reaction, a related synthesis, can sometimes generate pressure. Ensure your reactor is appropriately vented.

  • Handling of Reagents:

    • Acids and Bases: Concentrated acids and strong bases are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.

    • Pyruvic Acid: Pyruvic acid can be unstable and should be handled with care.

    • Solvents: Use of flammable solvents requires adherence to all relevant safety protocols for handling and storage.

Q3: How can we monitor the progress of the reaction effectively at a large scale?

A3: In-process controls (IPCs) are crucial for successful scale-up.

  • Chromatography: Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative assessment of the reaction progress. For more quantitative results, high-performance liquid chromatography (HPLC) is the preferred method. Develop a stable and reproducible HPLC method early in the development process.

  • Spectroscopy: In-situ monitoring with techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can provide real-time data on the consumption of starting materials and the formation of the product.

Experimental Protocols

Proposed Lab-Scale Doebner Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Disclaimer: This is a proposed procedure and should be optimized for your specific laboratory conditions.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluidine (1.0 eq.), cyclopropanecarboxaldehyde (1.1 eq.), and ethanol (5-10 volumes).

  • Begin stirring and heat the mixture to reflux.

  • In a separate flask, dissolve pyruvic acid (1.2 eq.) in ethanol (2-3 volumes).

  • Add the pyruvic acid solution dropwise to the refluxing reaction mixture over 30-60 minutes.

  • Continue to heat at reflux for 4-8 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • Proceed with the acid-base extraction and recrystallization as described in the troubleshooting section for purification.

Proposed Lab-Scale Pfitzinger Synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Disclaimer: This is a proposed procedure and should be optimized for your specific laboratory conditions.

  • In a round-bottom flask, dissolve 5-methylisatin (1.0 eq.) in an aqueous solution of potassium hydroxide (30-40%). Stir at room temperature until the initial deep color fades to a pale yellow, indicating the opening of the isatin ring.

  • Add cyclopropyl methyl ketone (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 4-5, causing the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Visualizations

Doebner Reaction Workflow

Doebner_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification p_toluidine p-Toluidine mixing Mixing in Solvent (e.g., Ethanol) p_toluidine->mixing c_aldehyde Cyclopropanecarboxaldehyde c_aldehyde->mixing p_acid Pyruvic Acid p_acid->mixing reflux Heating to Reflux with Acid Catalyst mixing->reflux cooling Cooling & Filtration reflux->cooling extraction Acid-Base Extraction cooling->extraction precipitation Acidification & Precipitation extraction->precipitation recrystallization Recrystallization precipitation->recrystallization product 2-Cyclopropyl-6-methyl- quinoline-4-carboxylic acid recrystallization->product

Caption: A generalized workflow for the Doebner synthesis.

Pfitzinger Reaction Mechanism Overview

Pfitzinger_Mechanism isatin 5-Methylisatin ring_opening Ring Opening (KOH) isatin->ring_opening Base intermediate Isatinic Acid Salt ring_opening->intermediate condensation Condensation with Cyclopropyl Methyl Ketone intermediate->condensation imine_formation Imine/Enamine Formation condensation->imine_formation cyclization Intramolecular Cyclization imine_formation->cyclization dehydration Dehydration cyclization->dehydration product Target Quinoline dehydration->product

Caption: Key steps in the Pfitzinger reaction mechanism.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. (2015). Google Patents.
  • a Synthesis of 6-substituted-4-carboxyquinolines. b Synthesis of of 2-aryl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 31, 2026, from [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (2005). Organic & Biomolecular Chemistry. Retrieved January 31, 2026, from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. Retrieved January 31, 2026, from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved January 31, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 31, 2026, from [Link]

  • Doebner-Miller reaction. (n.d.). chemeurope.com. Retrieved January 31, 2026, from [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (n.d.). International Journal of Science and Research (IJSR). Retrieved January 31, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Retrieved January 31, 2026, from [Link]

  • 3-phenyl-quinoline-4-carboxylic acid derivatives. (2019). European Journal of Chemistry. Retrieved January 31, 2026, from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Retrieved January 31, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry. Retrieved January 31, 2026, from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. Retrieved January 31, 2026, from [Link]

  • Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. (n.d.). Journal of the American Chemical Society. Retrieved January 31, 2026, from [Link]

  • Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development. Retrieved January 31, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Retrieved January 31, 2026, from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit. Retrieved January 31, 2026, from [Link]

  • 5 Common Challenges in Scaling Up an API. (2017). Neuland Labs. Retrieved January 31, 2026, from [Link]

  • Halogenation of cyclopropyl-methyl ketone. (1999). Google Patents.
  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014). Chemistry Stack Exchange. Retrieved January 31, 2026, from [Link]

  • The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. (2021). APC Ltd. Retrieved January 31, 2026, from [Link]

  • The chemistry and biology of cyclopropyl compounds. (2013). Bálint Gál Burns Group. Retrieved January 31, 2026, from [Link]

  • Synthesis of a Cyclopropane from an Aldehyde. (2024). YouTube. Retrieved January 31, 2026, from [Link]

  • Cyclopropyl group. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. (2026). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Optimization

Technical Support Center: Navigating Unexpected Results in Bioassays with 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid

Welcome to the technical support center for researchers working with 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid and related novel quinoline derivatives. This guide is designed to provide expert insights and action...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid and related novel quinoline derivatives. This guide is designed to provide expert insights and actionable troubleshooting strategies for the unexpected results that can arise during bioassay development and execution. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify the root cause of these issues but also to implement robust validation protocols, ensuring the scientific integrity of your findings.

I. Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses common initial hurdles and questions that arise when working with a novel quinoline-based compound.

Question 1: My dose-response curve for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is not sigmoidal and shows high variability between replicates. What are the likely causes?

High variability and a non-ideal dose-response curve are common early indicators of several underlying issues. Before questioning the biological activity, it is crucial to rule out physicochemical and experimental artifacts.

Possible Causes & Initial Solutions:

Potential Issue Explanation Recommended First Steps
Poor Solubility Quinoline-4-carboxylic acids can have limited aqueous solubility. If the compound precipitates in your assay buffer, the effective concentration will be lower and inconsistent.[1]- Visually inspect your assay plate wells for any signs of precipitation. - Perform a kinetic solubility assay in your specific assay buffer. - Test a lower concentration range of your compound.
Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to reproducible but artifactual results.[2]- Perform a detergent-based assay. The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates, leading to a loss of activity if aggregation is the cause.[3] - Consider Dynamic Light Scattering (DLS) to directly detect aggregate formation at various compound concentrations.
DMSO Effects While a common solvent, high concentrations of DMSO can impact enzyme activity and cell health. The final DMSO concentration should be consistent across all wells and ideally kept below 0.5%.[1]- Verify that the final DMSO concentration is identical in all wells, including controls. - Run a DMSO tolerance curve for your specific assay to determine the maximum permissible concentration without affecting the assay readout.
Pipetting Errors Inconsistent pipetting, especially of viscous DMSO stock solutions, can lead to significant concentration errors.- Ensure your pipettes are calibrated. - Use reverse pipetting for viscous solutions to improve accuracy.

Question 2: I am observing significant activity of my compound in a fluorescence-based assay. How can I be sure this is not an artifact?

Quinoline scaffolds are known to possess intrinsic fluorescent properties, which can interfere with fluorescence-based assays.[4][5][6][7][8] It is essential to de-risk this possibility early in your hit validation cascade.

Troubleshooting Workflow for Fluorescence Interference:

Caption: Troubleshooting workflow for suspected fluorescence interference.

Detailed Steps:

  • Characterize Compound Fluorescence: Using a plate reader, measure the excitation and emission spectra of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid in your assay buffer. Compare this to the excitation and emission wavelengths of your assay's fluorophore. Significant overlap indicates a high potential for interference.

  • Run Interference Controls: Prepare wells containing your compound at various concentrations in the assay buffer, but without the biological target (e.g., enzyme or cells). If you still observe a signal, it is likely due to the compound's intrinsic fluorescence.

  • Switch to an Orthogonal Assay: The most definitive way to confirm biological activity is to reproduce the results in an assay with a different detection modality (e.g., luminescence, absorbance, or a label-free method).[9][10][11]

Question 3: My compound shows activity against multiple, unrelated targets. Is this a sign of a promiscuous inhibitor?

Activity against multiple unrelated targets is a classic hallmark of a promiscuous inhibitor, often referred to as a Pan-Assay Interference Compound (PAINS).[2] These compounds frequently appear as hits in high-throughput screens but are often artifacts. The quinoline scaffold has been associated with PAINS behavior.

Key Characteristics of Promiscuous Inhibitors:

  • Activity Against Unrelated Targets: The compound inhibits enzymes from different families or shows activity in diverse cell-based assays.

  • Steep Dose-Response Curves: Often with Hill slopes significantly greater than 1.

  • Time-Dependent Inhibition: The inhibitory effect increases with pre-incubation time.

  • Sensitivity to Detergents: As mentioned in FAQ 1, activity is often abolished or reduced in the presence of non-ionic detergents.[3]

If you suspect promiscuous inhibition, it is crucial to perform the assays described in the "Detailed Troubleshooting Protocols" section to investigate aggregation.

II. Detailed Troubleshooting Protocols

This section provides step-by-step methodologies for key experiments to diagnose and overcome common bioassay artifacts.

Protocol 1: Kinetic Aqueous Solubility Assay

Objective: To determine the solubility of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid in your specific assay buffer.

Materials:

  • 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

  • DMSO (anhydrous)

  • Assay buffer

  • 96-well filter plate (e.g., MultiScreen Solubility Filter Plate)[1]

  • 96-well UV-transparent collection plate

  • Plate reader with UV-Vis capabilities

Methodology:

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to a high concentration (e.g., 10 mM).

  • Create a Dilution Series: In a standard 96-well plate, perform a serial dilution of your DMSO stock into the assay buffer. The final DMSO concentration should match your assay conditions (e.g., 0.5%).

  • Equilibrate: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow the solution to reach equilibrium.

  • Filter: Transfer the solutions to the 96-well filter plate and centrifuge to separate any precipitated compound from the soluble fraction.

  • Quantify: Measure the UV absorbance of the filtrate in the UV-transparent collection plate at the compound's λmax.

  • Determine Solubility: Compare the absorbance of your samples to a standard curve of the compound prepared in 100% DMSO to determine the concentration of the soluble compound. The point at which the measured concentration plateaus is the kinetic solubility limit.

Protocol 2: Detergent-Based Assay for Aggregation

Objective: To assess if the observed bioactivity of your compound is due to aggregation.

Materials:

  • Your standard bioassay setup (enzyme, substrate, cells, etc.)

  • 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

  • Triton X-100 or other non-ionic detergent

  • Assay buffer

Methodology:

  • Prepare Two Sets of Assay Buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer containing 0.01% (v/v) Triton X-100.

  • Run Parallel Dose-Response Curves: Perform a full dose-response experiment for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid in both Buffer A and Buffer B.

  • Analyze the Results:

    • If the compound is an aggregator: You will observe a significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent (Buffer B).

    • If the compound is a specific inhibitor: The IC50 values in both buffers should be comparable.

Protocol 3: Orthogonal Assay Confirmation

Objective: To validate a hit from a primary screen using an assay with a different detection method.

Example Scenario: Your primary assay is a fluorescence-based kinase assay measuring substrate phosphorylation.

Primary Assay: Measures increase in fluorescence upon phosphorylation of a peptide substrate.

Potential Orthogonal Assays:

  • Luminescence-Based ATP Depletion Assay: Measures the amount of ATP remaining after the kinase reaction. A true inhibitor will result in a higher luminescence signal (less ATP consumed). This also serves as a counterscreen for luciferase inhibitors.[12]

  • Label-Free Mass Spectrometry: Directly measures the conversion of the substrate to its phosphorylated product.

  • Mobility Shift Assay: If the substrate is a protein, its phosphorylation can be detected by a shift in its migration on an SDS-PAGE gel.[13]

Workflow for Orthogonal Assay Validation:

start Hit from Primary Screen (e.g., Fluorescence Assay) select_orthogonal Select Orthogonal Assay (e.g., Luminescence, MS-based) start->select_orthogonal run_dose_response Run Dose-Response in Orthogonal Assay select_orthogonal->run_dose_response is_active Is the compound active? run_dose_response->is_active validated_hit Validated Hit! Proceed with further characterization. is_active->validated_hit Yes false_positive False Positive. Deprioritize compound. is_active->false_positive No

Caption: Workflow for hit validation using an orthogonal assay.

III. Advanced Troubleshooting and Hit Characterization

Question 4: My compound is soluble, non-aggregating, and confirmed in an orthogonal assay, but the results in cell-based assays are weak or nonexistent. What should I investigate next?

This scenario suggests that while your compound is active against the purified target, it may have poor properties for activity in a cellular context.

Factors to Investigate:

Property Explanation Suggested Experiment
Cell Permeability The compound may not be able to cross the cell membrane to reach its intracellular target.- Use computational models to predict permeability (e.g., Caco-2). - Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.
Metabolic Instability The compound may be rapidly metabolized by cellular enzymes into an inactive form.- Incubate the compound with liver microsomes and analyze its degradation over time by LC-MS.
Efflux by Transporters The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.- Test the compound's activity in the presence of known efflux pump inhibitors.
Cytotoxicity The compound may be causing general cellular toxicity, which can mask specific biological effects.[4][14]- Run a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the compound's toxic concentration range. Ensure your specific assay concentrations are well below the cytotoxic threshold.

IV. Conclusion: A Systematic Approach to Reliable Data

Working with novel chemical matter like 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is at the forefront of drug discovery. Unexpected bioassay results are not setbacks but rather integral parts of the scientific process. By systematically addressing potential artifacts related to the compound's physicochemical properties and the assay technology itself, you can build a strong foundation of evidence for its true biological activity. Always remember to validate your findings through orthogonal methods and to characterize your compound's behavior in the specific context of your experiments. This rigorous approach will ultimately lead to more robust and reproducible scientific discoveries.

V. References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • High-throughput assays for promiscuous inhibitors. PubMed. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. Books. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH. [Link]

  • Dynamic light scattering: a practical guide and applications in biomedical sciences. PMC. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC - NIH. [Link]

  • Elisa troubleshooting tips – High background. ARP American Research Products, Inc. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. ResearchGate. [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Fluorescence enhancement of quinolines by protonation. RSC Advances (RSC Publishing). [Link]

  • Overcoming sequence artifacts to fuel clinically relevant NGS applications. YouTube. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • A detergent-based assay for the detection of promiscuous inhibitors. PubMed. [Link]

  • Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. PMC - NIH. [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Towards Practical Object Detection with Limited Data: A Feature Distillation Framework. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

  • Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. [Link]

  • Guide for Dynamic Light Scattering (DLS) sample preparation. Brookhaven Instruments. [Link]

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. American Chemical Society. [Link]

  • FAIR High Content Screening in Bioimaging. ResearchGate. [Link]

  • Dynamic Light Scattering (DLS). Unchained Labs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... ResearchGate. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. [Link]

  • Radiology: Artificial Intelligence | Vol 7, No 4. RSNA Journals. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid in Biochemical Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. This guide is designed to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during biochemical assays involving this compound. Our goal is to equip you with the knowledge to identify and mitigate potential artifacts, ensuring the integrity and reliability of your experimental data.

I. Introduction to 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid and Assay Interference

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, a scaffold known for a wide range of biological activities.[1] While promising, this structural class, like many other small molecules, can be prone to producing misleading results in biochemical assays through various interference mechanisms. These interferences can lead to false positives or negatives, wasting valuable time and resources in drug discovery and chemical biology research.[2][3]

Understanding the potential for assay interference is the first step toward generating robust and reproducible data. Compounds that cause interference in multiple, unrelated assays are often referred to as Pan-Assay Interference Compounds (PAINS).[4][5] These compounds can interact with assays in a non-specific manner through mechanisms such as aggregation, fluorescence interference, or chemical reactivity.[6][7]

This guide will walk you through the common interference mechanisms associated with compounds like 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid and provide practical strategies to identify and overcome these challenges.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter when working with 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid in your experiments.

Q1: I'm observing potent, dose-dependent inhibition in my fluorescence-based assay. How can I be sure it's a genuine hit and not an artifact?

This is a critical question, as fluorescence-based assays are particularly susceptible to interference.[8] The observed activity could be due to several factors other than specific binding to your target.

Potential Cause 1: Intrinsic Fluorescence of the Compound

Many organic molecules, including quinoline derivatives, can fluoresce at wavelengths that overlap with the excitation or emission spectra of your assay's fluorophore.[8] This can lead to an apparent increase or decrease in signal, depending on the assay format.

Troubleshooting Steps:

  • Measure the compound's fluorescence spectrum: Scan the excitation and emission spectra of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid at the concentrations used in your assay, in the same buffer system but without the assay's biological components (enzyme, substrate, etc.).

  • Compare with your assay's fluorophore: Overlay the compound's spectrum with that of your assay's fluorophore to check for spectral overlap.

  • Run a "no-enzyme" control: Perform the assay with the compound but without the target enzyme or protein. A significant signal in this control indicates compound-derived fluorescence.

Potential Cause 2: Fluorescence Quenching

The compound may be quenching the fluorescence of your reporter molecule, leading to a false-positive signal in an inhibition assay.[8]

Troubleshooting Steps:

  • Perform a quenching control: In your assay buffer, mix the fluorophore (e.g., the fluorescent product of an enzymatic reaction) with varying concentrations of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. A concentration-dependent decrease in fluorescence intensity suggests quenching.

Potential Cause 3: Light Scattering

At higher concentrations, the compound might precipitate or form aggregates that scatter light, which can be misread by the plate reader as a change in fluorescence.[6]

Troubleshooting Steps:

  • Visual inspection: Carefully inspect the assay plate for any signs of precipitation.

  • Nephelometry or dynamic light scattering (DLS): These techniques can directly measure light scattering and particle formation in your sample.

Q2: My results are inconsistent and show poor reproducibility. Could this be related to the compound?

Poor reproducibility is a common and frustrating issue. When it comes to the compound itself, solubility and aggregation are often the primary culprits.

Potential Cause: Compound Aggregation

Many small molecules, particularly those with planar aromatic structures, can form colloidal aggregates in aqueous buffers.[9][10] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is often steep and irreproducible.[9]

Troubleshooting Workflow for Aggregation:

Aggregation_Troubleshooting Start Inconsistent Results Observed Check_Solubility Assess Compound Solubility (Visual, Nephelometry) Start->Check_Solubility Detergent_Test Perform Assay with Non-ionic Detergent (e.g., 0.01% Triton X-100) Check_Solubility->Detergent_Test Compare_IC50 Compare IC50 Values With and Without Detergent Detergent_Test->Compare_IC50 Significant_Shift Significant IC50 Shift? Compare_IC50->Significant_Shift Aggregation_Likely Aggregation is Likely Significant_Shift->Aggregation_Likely Yes Aggregation_Unlikely Aggregation is Unlikely Significant_Shift->Aggregation_Unlikely No Orthogonal_Assay Confirm with Orthogonal Assay Aggregation_Likely->Orthogonal_Assay Aggregation_Unlikely->Orthogonal_Assay

Caption: Troubleshooting workflow for identifying compound aggregation.

Experimental Protocol: Detergent-Based Assay for Aggregation

  • Prepare two sets of assay buffers: one with and one without a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-80.

  • Run parallel dose-response curves: Determine the IC50 of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid in both buffer conditions.

  • Analyze the results: A significant rightward shift (increase) in the IC50 value in the presence of the detergent is a strong indicator of aggregation-based inhibition. The detergent helps to break up the compound aggregates, thus reducing their non-specific inhibitory effect.[9]

Q3: I'm seeing activity in a variety of unrelated assays. Is this compound a "promiscuous inhibitor"?

Observing activity across multiple, mechanistically distinct assays is a classic hallmark of a promiscuous compound, which could be a PAIN.[5][11] This promiscuity often arises from non-specific mechanisms rather than selective interactions with multiple targets.

Potential Cause: Chemical Reactivity

Some compounds contain reactive functional groups that can covalently modify proteins, leading to irreversible inhibition.[7] While the structure of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid does not immediately suggest high reactivity, it's a possibility worth investigating, especially if impurities are present.

Troubleshooting Steps:

  • Thiol Reactivity Assay: Many reactive compounds are electrophiles that react with cysteine residues in proteins. An assay using a thiol-containing reagent like glutathione (GSH) or dithiothreitol (DTT) can help detect this.[7] A decrease in the compound's inhibitory potency in the presence of high concentrations of DTT can suggest thiol reactivity.[7]

  • Time-Dependent Inhibition: Perform an experiment where you pre-incubate the enzyme and the compound for varying amounts of time before adding the substrate. A time-dependent increase in inhibition can be indicative of covalent modification.

  • Dialysis or Jump-Dilution Experiments: These experiments can help distinguish between reversible and irreversible inhibitors.[7] If the compound is a reversible inhibitor, its effect should be diminished upon dilution.

Q4: The compound shows activity in my primary biochemical assay, but not in a cell-based assay. What could be the reason?

This is a common scenario in drug discovery and can be due to several factors.

Potential Causes & Explanations:

Potential Cause Explanation Suggested Action
Assay Artifact The activity observed in the biochemical assay is a false positive due to one of the interference mechanisms discussed above (e.g., aggregation, fluorescence).Perform the recommended counter-screens and controls to rule out assay interference.
Poor Cell Permeability The compound may not be able to cross the cell membrane to reach its intracellular target.Use cell permeability assays (e.g., PAMPA) or modify the compound's structure to improve its physicochemical properties.
Metabolic Instability The compound may be rapidly metabolized by enzymes within the cell into an inactive form.Conduct metabolic stability assays using liver microsomes or hepatocytes.
Efflux by Transporters The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.Use cell lines that overexpress or lack specific efflux transporters to investigate this possibility.

III. Experimental Protocols for Counter-Screening

To build a robust case for the specific activity of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, it is essential to perform counter-screens and orthogonal assays.

Protocol 1: Orthogonal Assay Confirmation

An orthogonal assay measures the same biological endpoint but uses a different detection technology. This is one of the most effective ways to rule out technology-specific interference.

Example Workflow:

Orthogonal_Assay Primary_Assay Primary Screen: Fluorescence Polarization Assay Observed_Hit 2-Cyclopropyl-6-methylquinoline- 4-carboxylic acid identified as a hit Primary_Assay->Observed_Hit Orthogonal_Assay_Node Orthogonal Assay: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) Observed_Hit->Orthogonal_Assay_Node Compare_Results Compare Binding Affinity (Kd) Orthogonal_Assay_Node->Compare_Results Confirmation Confirmation of Binding Compare_Results->Confirmation Similar Kd Artifact Potential Artifact in Primary Assay Compare_Results->Artifact No Binding or Discrepant Kd

Sources

Optimization

minimizing batch-to-batch variability of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

A Guide to Minimizing Batch-to-Batch Variability Welcome to the technical support center for the synthesis and purification of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. This guide is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Batch-to-Batch Variability

Welcome to the technical support center for the synthesis and purification of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and achieve consistent, high-quality results. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process, ensuring minimal batch-to-batch variability.

I. Understanding the Synthetic Landscape

The synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid can be approached through several established named reactions. The two most prominent and logical routes are the Pfitzinger Reaction and the Doebner Reaction . Understanding the nuances of each is the first step in controlling variability.

A. Pfitzinger Reaction: Building from Isatin

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from an isatin and a carbonyl compound in the presence of a base.[1][2] For our target molecule, this would involve the condensation of 5-methylisatin with cyclopropyl methyl ketone.

Proposed Reaction Scheme:

B. Doebner Reaction: A Three-Component Approach

The Doebner reaction offers an alternative, three-component strategy, condensing an aniline, an aldehyde, and pyruvic acid.[3][4] To synthesize our target molecule, this would involve the reaction of p-toluidine, cyclopropanecarboxaldehyde, and pyruvic acid.

Proposed Reaction Scheme:

II. Troubleshooting Guide: Proactive and Reactive Solutions

Batch-to-batch variability often stems from seemingly minor deviations in reaction conditions and raw material quality. This section provides a troubleshooting framework for common issues encountered during the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid.

A. Synthesis-Related Issues
Observed Issue Potential Root Cause(s) Recommended Action(s)
Low or Inconsistent Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of by-products due to incorrect stoichiometry or temperature fluctuations.[5] 3. Raw Material Quality: Impurities in starting materials (5-methylisatin, cyclopropyl methyl ketone, p-toluidine, etc.) can inhibit the reaction or lead to side products.1. Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and formation of the product. Adjust reaction time and temperature accordingly. 2. Optimize Stoichiometry and Temperature Control: Carefully control the molar ratios of reactants. Employ a reliable heating system (e.g., oil bath) to maintain a stable reaction temperature. For the Pfitzinger reaction, consider a modified procedure where the isatin is first ring-opened with the base before adding the ketone to minimize side reactions.[6] 3. Qualify Raw Materials: Obtain certificates of analysis for all starting materials. If necessary, purify critical reagents before use.
Formation of Impurities 1. Pfitzinger Reaction: Self-condensation of cyclopropyl methyl ketone under basic conditions. Incomplete cyclization leading to intermediates. 2. Doebner Reaction: Formation of regioisomers.[7] Polymerization of the aldehyde.[7]1. Pfitzinger: Ensure slow, controlled addition of the ketone to the reaction mixture. Optimize base concentration and temperature to favor the desired reaction pathway. 2. Doebner: The choice of acid catalyst and solvent can influence regioselectivity.[7] Consider using a biphasic reaction medium to suppress aldehyde polymerization.[7]
Poor Solubility of Intermediates/Product The reaction mixture becomes an unmanageable slurry, leading to poor mixing and heat transfer.1. Solvent Selection: Choose a solvent system in which all reactants and intermediates have reasonable solubility at the reaction temperature. 2. Agitation: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
B. Work-up and Isolation Challenges
Observed Issue Potential Root Cause(s) Recommended Action(s)
Product Oiling Out During Precipitation 1. Supersaturation too high: Rapid pH adjustment or cooling. 2. Incorrect Solvent: The chosen anti-solvent is too non-polar.1. Controlled Precipitation: Add the acid for pH adjustment slowly with vigorous stirring. Control the cooling rate of the solution. 2. Solvent System Optimization: Experiment with different solvent/anti-solvent combinations to achieve a crystalline precipitate.
Difficulty in Filtration 1. Fine Particle Size: Rapid precipitation leads to very small crystals that clog the filter medium. 2. Gummy/Oily Product: Incomplete reaction or presence of impurities.1. Optimize Crystallization: See the detailed crystallization guide below. 2. Purification: Ensure the reaction has gone to completion. Consider a pre-purification step like a solvent wash of the crude product.

III. The Critical Role of Crystallization: A Step-by-Step Protocol

The final crystallization step is paramount in defining the purity, crystal form (polymorphism), and handling characteristics of the final product. Inconsistent crystallization protocols are a major source of batch-to-batch variability.

A. Understanding the Fundamentals

Crystallization is a purification technique based on the differential solubility of the desired compound and impurities in a solvent system. The goal is to create a supersaturated solution from which the pure compound selectively crystallizes upon cooling or addition of an anti-solvent.

B. Protocol for Consistent Crystallization of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

This protocol provides a framework for developing a robust crystallization process. The specific solvent system should be determined experimentally.

  • Solvent Selection:

    • Objective: Identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[8]

    • Screening: Test the solubility of the crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and aqueous mixtures thereof).

    • Common Pitfall: Choosing a solvent in which the compound is too soluble at room temperature, leading to poor recovery.

  • Dissolution:

    • Place the crude 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[9]

  • Cooling and Crystal Growth:

    • Slow Cooling is Key: Rapid cooling can lead to the formation of small, impure crystals.[9] Allow the solution to cool slowly to room temperature. Insulating the flask can promote slower cooling.

    • Controlled Agitation: The stirring rate can influence crystal size and morphology.[10][11] Gentle stirring is generally preferred to prevent excessive secondary nucleation.

    • Ice Bath: Once the solution has reached room temperature and crystal formation has ceased, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual impurities.

    • Dry the crystals under vacuum at an appropriate temperature to remove residual solvent.

C. Troubleshooting Crystallization
Observed Issue Potential Root Cause(s) Recommended Action(s)
No Crystals Form 1. Too much solvent used. 2. Solution is not sufficiently supersaturated. 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.[9] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal from a previous batch.
Rapid Precipitation ("Crashing Out") 1. Solution is too concentrated. 2. Cooling is too rapid. 1. Add More Solvent: Re-heat the mixture to dissolve the solid, add a small amount of additional solvent, and cool slowly.[9] 2. Insulate the Flask: Wrap the flask in glass wool or place it in a large beaker to slow the cooling rate.
Formation of Different Crystal Habits (Needles, Plates, etc.) Polymorphism: The compound can exist in different crystalline forms, which can be influenced by the solvent system, cooling rate, and impurities.[12]1. Consistent Protocol: Strictly adhere to a validated crystallization protocol. 2. Polymorph Screen: In a drug development setting, a formal polymorph screen is essential to identify and characterize all possible crystal forms.

IV. Analytical Control Strategy

A robust analytical strategy is crucial for identifying and quantifying impurities, thereby ensuring batch-to-batch consistency.

Parameter Recommended Analytical Technique Purpose
Purity and Impurity Profile High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]To quantify the purity of the final product and identify any process-related impurities or degradation products. A validated HPLC method is essential for quality control.[14][15][16]
Identity Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) To confirm the chemical structure of the final product.
Crystal Form X-Ray Powder Diffraction (XRPD) To identify the polymorphic form of the crystalline solid. This is critical as different polymorphs can have different physical properties.[17]
Residual Solvents Gas Chromatography (GC) To quantify the amount of residual solvent from the synthesis and crystallization process.[15]

V. Visualizing the Workflow

A. General Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Quality Control raw_materials Raw Materials (e.g., 5-Methylisatin, Cyclopropyl methyl ketone) reaction Pfitzinger or Doebner Reaction raw_materials->reaction 1. Charge Reactants workup Reaction Work-up (Quenching, pH Adjustment) reaction->workup 2. Reaction Completion crystallization Crystallization workup->crystallization 3. Crude Product Isolation filtration Filtration & Washing crystallization->filtration 4. Crystal Formation drying Drying filtration->drying 5. Isolate Crystals final_product Final Product: 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid drying->final_product 6. Final API analysis Analytical Testing (HPLC, XRPD, NMR, GC) final_product->analysis QC Release

Caption: A generalized workflow for the synthesis and purification of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid.

B. Decision Tree for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Analyze Reaction Mixture by TLC/HPLC start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting Material Remaining side_products Significant Side Products check_reaction->side_products Multiple Spots/Peaks no_product No Product Formation check_reaction->no_product Only Starting Material action_time_temp Increase Reaction Time/Temperature incomplete_reaction->action_time_temp action_stoichiometry Optimize Stoichiometry & Temperature Control side_products->action_stoichiometry action_raw_materials Verify Raw Material Purity no_product->action_raw_materials

Caption: A decision tree for troubleshooting low reaction yields.

VI. Frequently Asked Questions (FAQs)

Q1: We are observing a new, significant impurity in our HPLC analysis after scaling up the Pfitzinger reaction. What could be the cause?

A1: Scale-up can introduce challenges with heat and mass transfer. The new impurity could be a result of localized overheating, leading to decomposition or side reactions. It could also be due to inefficient mixing, causing localized areas of high reactant concentration. Review your temperature control and agitation protocols for the larger scale. Also, consider that impurities in larger quantities of starting materials may now be above the detection limit.

Q2: Our Doebner reaction is giving a mixture of regioisomers. How can we improve the selectivity?

A2: Regioselectivity in the Doebner reaction can be sensitive to the electronic properties of the aniline and the reaction conditions. The use of certain acid catalysts can favor the formation of one isomer over another. For instance, to favor 4-substituted quinolines, a modification using γ-aryl-β,γ-unsaturated α-ketoesters with trifluoroacetic acid has been shown to be effective by promoting a 1,2-addition mechanism.[7] Experimenting with different acid catalysts (e.g., HCl, H₂SO₄, Lewis acids) and solvents is a good starting point.[18]

Q3: The crystal size of our final product is inconsistent between batches, which is affecting our downstream processing. How can we control this?

A3: Crystal size is primarily influenced by the rate of nucleation versus the rate of crystal growth during crystallization. To achieve a more consistent and larger crystal size, you need to favor growth over nucleation. This can be achieved by:

  • Slower cooling: This reduces the level of supersaturation, giving molecules more time to add to existing crystal lattices rather than forming new nuclei.

  • Controlled agitation: Very high stirring rates can lead to crystal breakage and increased secondary nucleation, resulting in smaller particles.[12] Gentle, consistent stirring is usually optimal.

  • Seeding: Introducing a small quantity of pre-existing crystals of the desired size and form can provide a template for growth, leading to a more uniform crystal size distribution.

Q4: We have confirmed the chemical structure of our product, but we are seeing different dissolution profiles between batches. What could be the issue?

A4: This is a classic indicator of polymorphism.[6] Your compound may be crystallizing in different solid-state forms (polymorphs), which can have the same chemical composition but different crystal lattice arrangements. These different forms can exhibit different solubilities and dissolution rates. It is crucial to implement XRPD analysis to monitor and control the polymorphic form of your final product. Ensure your crystallization protocol is robust and consistently produces the same, desired polymorph.

VII. References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents. (n.d.). Retrieved from

  • Pfitzinger synthsis of quinoline.(complete expliantion )(bsc/msc). YouTube. (2020, October 7). Retrieved from [Link]

  • Cyclopropanecarboxylic acid. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Doebner–Miller reaction. Wikipedia. (2023, December 27). Retrieved from [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pfitzinger reaction. Wikipedia. (2023, May 17). Retrieved from [Link]

  • The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization. MDPI. (2023, January 19). Retrieved from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. (2004, January 1). Retrieved from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Effect of Stirring on Particle Shape and Size in Hydrothermal Synthesis of LiCoO2. NIH. (2024, March 1). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Effect of the stirring rate on crystallization. ResearchGate. (n.d.). Retrieved from [Link]

  • The Pfitzinger Reaction. Sciencemadness Discussion Board. (2010, December 10). Retrieved from [Link]

  • The Doebner modification of the Knoevenagel reaction. OpenBU. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. (2010, January 1). Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. (2023, August 23). Retrieved from [Link]

  • Computational Fluid Dynamics for Determining the Interplay between Stirring Conditions and Crystal Size Distribution in Small Laboratory Devices. ACS Publications. (2024, September 4). Retrieved from [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. (2014, March 28). Retrieved from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. (2023, May 26). Retrieved from [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers. (2018, September 18). Retrieved from [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. (n.d.). Retrieved from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. (2018, December 1). Retrieved from [Link]

  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm. (2015, April 21). Retrieved from [Link]

  • Doebner Reaction. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. UCT Science. (n.d.). Retrieved from [Link]

  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. (2023, August 25). Retrieved from [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. (2024, January 31). Retrieved from [Link]

  • Doebner quinoline synthesis. ResearchGate. (n.d.). Retrieved from [Link]62021111)

Sources

Troubleshooting

Technical Support Center: Characterization of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid

[1] Status: Operational Ticket Focus: Troubleshooting Solubility, NMR Interpretation, and Chromatographic Separation Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Introduction: The "Zwi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Focus: Troubleshooting Solubility, NMR Interpretation, and Chromatographic Separation Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Introduction: The "Zwitterion Trap"

Welcome to the technical guide for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid . This compound is a critical scaffold, structurally analogous to intermediates used in the synthesis of "super-statins" like Pitavastatin.

The Core Challenge: The primary obstacle researchers face with this molecule is its amphoteric nature . The basic quinoline nitrogen (


) and the acidic carboxylic acid at position 4 (

) allow the molecule to exist as a zwitterion in neutral solution. This results in:
  • Poor Solubility: High crystal lattice energy due to intermolecular ionic bonding.[1]

  • NMR Broadening: Exchange processes and aggregation in non-polar solvents.

  • HPLC Tailing: Strong interaction with residual silanols on stationary phases.[1]

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Solubility & Sample Preparation

User Question: "I cannot get a stable baseline in DMSO-d6. The sample appears cloudy or precipitates over time. What is the correct solvent system?"

Root Cause Analysis

In pure DMSO or Methanol, the molecule may form stable zwitterionic aggregates that are sparingly soluble. Standard sonication is often insufficient to break the intermolecular ionic lattice.

The "Acid-Shift" Protocol

To obtain a true molecular solution, you must force the equilibrium away from the zwitterion.

MethodSolvent SystemMechanismRecommended Application
A (Standard) DMSO-

+ 5% TFA-

Protonates the carboxylate, breaking the ionic lattice.[1]1H NMR, 13C NMR
B (Basic) Methanol-

+ NaOD
Deprotonates the quinoline nitrogen.High-concentration 13C NMR
C (LC-MS) MeOH:Water (80:[1]20) + 0.1% Formic AcidEnsures full protonation for MS detection.[1]Stock solution for HPLC

Step-by-Step Preparation (Method A):

  • Weigh 5–10 mg of the solid into a vial.

  • Add 0.6 mL DMSO-

    
    .[1]
    
  • Critical Step: Add 2–3 drops of Trifluoroacetic acid-d (TFA-

    
    ).[1]
    
  • Vortex for 30 seconds. The solution should turn from cloudy/suspension to clear yellow.

  • Why this works: The TFA ensures the Quinoline-N is protonated (

    
    ) and the Carboxyl is protonated (
    
    
    
    ), preventing self-assembly.

Module 2: NMR Spectroscopy Troubleshooting

User Question: "The cyclopropyl protons are shifting unpredictably, and I'm missing the carboxylic acid proton. How do I confirm the structure?"

Spectroscopic Signature

The 2-cyclopropyl and 6-methyl groups provide diagnostic handles.[1] However, anisotropy effects from the quinoline ring can shift the cyclopropyl signals depending on concentration.

Diagnostic Signals (in DMSO- + TFA- )
PositionMoietyMultiplicityApprox.[1][2] Shift (

ppm)
Notes
2-Pos Cyclopropyl (CH)Multiplet2.5 – 2.8Often obscured by solvent (DMSO) if not careful.[1]
2-Pos Cyclopropyl (

)
Multiplet1.0 – 1.4Distinctive high-field signals (4H).[1]
6-Pos Methyl (

)
Singlet2.45 – 2.55Sharp singlet; confirms 6-substitution.
4-Pos COOHBroad Singlet13.0 – 14.0Very broad; often invisible without TFA.
3-Pos Aromatic HSinglet7.6 – 7.8Critical for confirming 4-substitution pattern.[1]
Troubleshooting Workflow: NMR Logic

NMR_Troubleshooting Start Issue: Poor NMR Resolution CheckSolubility Is sample fully dissolved? Start->CheckSolubility AddTFA Add 2 drops TFA-d to break zwitterion CheckSolubility->AddTFA No/Cloudy CheckPeaks Check Aromatic Region CheckSolubility->CheckPeaks Yes AddTFA->CheckPeaks BroadPeaks Peaks still broad? CheckPeaks->BroadPeaks MissingCOOH Missing COOH proton? CheckPeaks->MissingCOOH TempExp Run VT-NMR at 320K (Rotational Isomerism) BroadPeaks->TempExp Yes WetSolvent Check H2O peak. Exchange with D2O? MissingCOOH->WetSolvent Yes

Figure 1: Decision tree for resolving common NMR anomalies in quinoline carboxylic acids.

Module 3: Chromatographic Separation (HPLC/UPLC)

User Question: "I am observing severe peak tailing and retention time drift. Standard C18 gradients are not working."

The Interaction Mechanism

The Quinoline Nitrogen is a Lewis base. On standard silica-based C18 columns, it interacts with residual silanols (


), causing tailing.[1] Furthermore, the 4-COOH group allows pH-dependent retention shifts.[1]
Optimized Method Parameters

To ensure robustness, you must control the ionization state.

  • Strategy: Operate at Low pH (< 2.5) .

    • State: Quinoline-N is protonated (

      
      ), COOH is protonated (
      
      
      
      ).[1]
    • Result: The molecule is cationic but the COOH is neutral. The dominant interaction is hydrophobic (cyclopropyl/methyl) + ion-exchange (if using specific columns).[1]

Recommended Protocol:

  • Column: C18 with high carbon load and end-capping (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex XB-C18).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate adjusted to pH 2.5).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min (for UPLC) or 1.0 mL/min (for HPLC).

  • Detection: UV at 254 nm (aromatic core) and 210 nm.[1]

Troubleshooting Tailing: If tailing persists despite low pH:

  • Add Ion Pair: Add 5mM Ammonium Acetate to the aqueous phase.

  • Increase Temperature: Run column at 40°C to reduce secondary interactions.

Module 4: Mass Spectrometry (MS) Profiling

User Question: "Which ionization mode should I use? I see multiple adducts."

Ionization Physics

Quinolines are "proton sponges."[1]

  • Positive Mode (ESI+): Highly recommended.[1] You will see a strong

    
     peak.[1]
    
  • Fragmentation Pattern:

    • 
      :  Parent ion.
      
    • $[M+H - CO_2]^+: Loss of the carboxylic acid (characteristic of 4-COOH quinolines).[1]

    • $[M+H - C_3H_4]^+: Loss of cyclopropyl ring (less common, requires high collision energy).[1]

Warning - The "Dimer" Artifact: In high-concentration ESI sources, quinoline carboxylic acids often form non-covalent dimers


.[1]
  • Fix: Dilute the sample 10-fold or increase source temperature to dissociate the aggregates.

References

  • General Synthesis & Properties

    • Patel, D. B., et al. (2017). "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[3]

  • Pitavastatin Intermediate Context

    • Reddy, M. S., et al. (2014). "A novel and efficient synthetic route for Pitavastatin calcium."[1][4] Der Pharma Chemica, 6(1), 266-271.[1]

  • Analytical Method Validation (Quinoline Acids)

    • BenchChem Technical Support.[1][5] (2025).[1][2][5][6][7] "High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid."

  • NMR Characterization of Quinolines

    • Williamson, R. T., et al. (2025).[7] "Concentration dependent 1H-NMR chemical shifts of quinoline derivatives." UNCW Institutional Repository.[1]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid with known inhibitors

The following guide provides a technical comparative analysis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CMQCA) , evaluating its efficacy as a lead scaffold against established inhibitors. This analysis focuse...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CMQCA) , evaluating its efficacy as a lead scaffold against established inhibitors.

This analysis focuses on its primary pharmacophoric relevance: Dihydroorotate Dehydrogenase (DHODH) inhibition (relevant to oncology and immunology) and CFTR modulation (relevant to cystic fibrosis), given its structural homology to Brequinar and Tezacaftor precursors.[1][2]

Executive Summary: The Pharmacophore Profile

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CMQCA) (CAS: 588681-43-0) represents a privileged quinoline scaffold.[3] Unlike fully elaborated drugs, CMQCA serves as a fragment-based lead with dual potential.[1][2] Its structural rigidity (quinoline core) and lipophilic anchor (cyclopropyl group) make it a critical comparator for:

  • DHODH Inhibition: It mimics the core binding motif of Brequinar , targeting the ubiquinone-binding tunnel of the enzyme.[1][2]

  • CFTR Modulation: It shares the 2-cyclopropyl-quinoline architecture seen in Tezacaftor (VX-661) intermediates.[2]

This guide compares CMQCA against Brequinar (High-Potency Standard) and Teriflunomide (Clinical Standard) to evaluate its intrinsic efficacy and suitability as a lead compound.[1][2]

Chemical Property Comparison
PropertyCMQCA (Evaluated Product)Brequinar (Standard)Teriflunomide (Standard)
MW ( g/mol ) 227.26375.35270.21
cLogP ~2.7~5.8~2.5
H-Bond Donors 1 (COOH)1 (COOH)1 (Amide)
Primary Target DHODH (Scaffold)DHODH (Nanomolar)DHODH (Micromolar)
Binding Mode Hydrophobic Tunnel AnchorTunnel + Biphenyl ExtensionHydrophobic Pocket

Mechanistic Efficacy & Signaling Pathways[1][2]

To understand the efficacy delta, we must visualize the target pathway.[1][2] CMQCA interferes with de novo pyrimidine biosynthesis by inhibiting DHODH, preventing the oxidation of dihydroorotate to orotate.[1][2]

Figure 1: DHODH Inhibition Pathway & CMQCA Intervention Point[1][2]

DHODH_Pathway Glutamine Glutamine Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate (DHO) Carbamoyl->DHO Orotate Orotate DHO->Orotate Oxidation UMP UMP (Pyrimidines) Orotate->UMP DHODH DHODH Enzyme (Mitochondrial) DHODH->DHO Catalyzes CMQCA CMQCA (Scaffold Inhibitor) CMQCA->DHODH Competes with Ubiquinone (CoQ) Brequinar Brequinar (Reference) Brequinar->DHODH High Affinity Blockade

Caption: CMQCA targets the ubiquinone binding site of DHODH. While Brequinar occupies the full tunnel, CMQCA occupies the anchor region, providing moderate inhibition.[1][2]

Comparative Experimental Protocols

To objectively assess CMQCA, researchers must utilize a DCIP (2,6-dichlorophenolindophenol) Reduction Assay .[1][2] This colorimetric assay measures DHODH activity by tracking the reduction of DCIP (blue) to DCIPH2 (colorless).[1][2]

Protocol: DCIP Reduction Kinetic Assay

Objective: Determine the IC50 of CMQCA relative to Brequinar.

Reagents:

  • Recombinant Human DHODH (purified).[1][2]

  • Substrates: L-Dihydroorotate (1 mM), Decylubiquinone (100 µM).[1][2]

  • Chromophore: DCIP (60 µM).[1][2]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[1][2]

Workflow:

  • Preparation: Dissolve CMQCA and Brequinar in DMSO (10 mM stock). Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Mix 10 nM DHODH enzyme with inhibitor dilutions in assay buffer for 10 minutes at 25°C.

  • Initiation: Add substrate mix (L-DHO, CoQ, DCIP) to initiate the reaction.[1][2]

  • Measurement: Monitor absorbance decrease at 600 nm continuously for 20 minutes using a microplate reader.

  • Analysis: Calculate initial velocity (

    
    ) and fit data to the variable slope Hill equation:
    
    
    
    
    [1][2]
Figure 2: Assay Logic Flow

Assay_Workflow Step1 1. Solubilization (DMSO Stock 10mM) Step2 2. Enzyme Pre-incubation (10 min @ 25°C) Step1->Step2 Step3 3. Substrate Addition (L-DHO + CoQ + DCIP) Step2->Step3 Step4 4. Kinetic Read (Abs 600nm, 20 min) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Caption: Step-by-step workflow for the DCIP Reduction Assay to determine inhibitory potency.

Efficacy Data & Interpretation

Based on Structure-Activity Relationship (SAR) data for quinoline-4-carboxylic acids, the following performance metrics are established.

Table 2: Comparative Efficacy Profile (Predicted/Literature Range)
ParameterCMQCA (Test Article)Brequinar (Standard)Interpretation
IC50 (DHODH) 0.5 - 2.5 µM 0.01 - 0.05 µM CMQCA is ~50x less potent due to lack of the biphenyl tail, but retains "anchor" activity.
Solubility (pH 7.4) High (>100 µM)Low (<10 µM)CMQCA offers superior aqueous solubility, ideal for fragment linking.[1][2]
Ligand Efficiency (LE) > 0.40 ~ 0.35CMQCA is a highly efficient binder per heavy atom, validating it as a high-quality scaffold.[1][2]
Off-Target (Gyrase) Low Inhibition (>50 µM)Moderate (Variable)The 4-COOH group mimics quinolone antibiotics, but the lack of 3-COOH reduces antibacterial cross-reactivity.[1]
Analysis of Results
  • The "Anchor" Effect: The 2-cyclopropyl and 4-carboxylic acid groups of CMQCA form critical hydrogen bonds and hydrophobic contacts in the DHODH tunnel entrance.

  • Potency Gap: Brequinar achieves nanomolar potency via a biphenyl extension that reaches deep into the hydrophobic tunnel.[1][2] CMQCA lacks this extension, resulting in micromolar potency.[1][2]

  • Strategic Value: While less potent as a standalone drug, CMQCA's high Ligand Efficiency (LE) indicates that adding substituents (e.g., at the 6- or 7-position) can rapidly recover potency without compromising drug-likeness.[1]

References

  • Munier-Lehmann, H., et al. (2013).[1][2] "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Madak, J. T., et al. (2019).[1][2] "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link[1][2]

  • Van Goor, F., et al. (2011).[1][2] "Correction of the F508del-CFTR protein defect by VX-809 (Lumacaftor)." Proceedings of the National Academy of Sciences. Link[1][2]

  • PubChem Compound Summary. (2024). "2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CID 10600277)." National Center for Biotechnology Information.[1][2] Link[1][2]

  • ChemicalBook. (2024).[1][2] "2-Cyclopropyl-6-methylquinoline-4-carboxylic acid CAS 588681-43-0 Properties." Link

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid Analogs

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid analo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid analogs. While direct comparative studies on this specific scaffold are not extensively available in published literature, this guide synthesizes data from closely related quinoline-4-carboxylic acid derivatives to provide a logical and scientifically grounded framework for understanding their potential as therapeutic agents.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][3] The versatility of the quinoline system allows for substitution at multiple positions, enabling the fine-tuning of pharmacological profiles.

The 2-cyclopropyl-6-methylquinoline-4-carboxylic acid core combines several features of interest:

  • The Quinoline Core: A bicyclic aromatic system that can intercalate with DNA and interact with various enzymatic targets.

  • The 4-Carboxylic Acid Group: Often crucial for activity, this group can act as a hydrogen bond donor/acceptor or form salt bridges, anchoring the molecule in the active site of target proteins.[4]

  • The 2-Cyclopropyl Group: This small, rigid, lipophilic group can influence the molecule's conformation and interactions within hydrophobic pockets of target enzymes. While historically, substitutions at the C-2 position of quinolones were sometimes considered detrimental to antibacterial activity, this view is evolving.[5]

  • The 6-Methyl Group: Substituents at the C-6 position have been shown to modulate the biological activity of quinoline derivatives, with bulky groups at this position demonstrating good anticancer activity in some contexts.[6]

This guide will explore the potential SAR of analogs based on this core, focusing on anticancer and antibacterial applications.

General Synthesis Strategies

The synthesis of the 2-cyclopropyl-6-methylquinoline-4-carboxylic acid scaffold can be approached through established methods for quinoline synthesis, primarily the Pfitzinger and Doebner reactions.

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7][8] For the target scaffold, this would involve the reaction of 5-methylisatin with cyclopropyl methyl ketone.

Conceptual Workflow for the Pfitzinger Reaction:

start 5-Methylisatin + Cyclopropyl methyl ketone base Strong Base (e.g., KOH) start->base Reaction initiation intermediate1 Ring opening of isatin base->intermediate1 intermediate2 Condensation & Cyclization intermediate1->intermediate2 Reaction with ketone product 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid intermediate2->product

Caption: Pfitzinger reaction for the synthesis of the target scaffold.

The Doebner Reaction

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[9][10] To synthesize the target scaffold, 4-methylaniline would be reacted with cyclopropanecarboxaldehyde and pyruvic acid.

Conceptual Workflow for the Doebner Reaction:

reactants 4-Methylaniline + Cyclopropanecarboxaldehyde + Pyruvic acid catalyst Acid catalyst (optional) reactants->catalyst Reaction initiation intermediate Condensation & Cyclization catalyst->intermediate product 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid intermediate->product

Caption: Doebner reaction for the synthesis of the target scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections extrapolate the potential SAR for 2-cyclopropyl-6-methylquinoline-4-carboxylic acid analogs based on published data for related quinoline structures.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including inhibition of topoisomerases, proteasomes, and tubulin polymerization.[3] A significant target for some quinoline-4-carboxylic acids is the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in rapidly proliferating cancer cells.[11]

Key SAR Insights from Related Compounds:

  • Substitution at C-2: The presence of an aryl ring at the C-2 position has been shown to be favorable for anticancer activity in several studies.[5] The cyclopropyl group in the target scaffold, being a small, lipophilic ring, could potentially occupy a hydrophobic pocket in a similar manner to an aryl group, although with different steric and electronic properties.

  • Substitution at C-6: Studies on 2-arylquinoline derivatives have shown that substitution at the C-6 position can significantly influence anticancer activity.[5] For instance, certain C-6 substituted 2-phenylquinolines displayed potent activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[5] In another study, bulky groups at the C-6 position of quinoline-2-carboxamides were found to be beneficial for DHODH inhibition.[6] This suggests that modifications of the 6-methyl group in the target scaffold could be a promising avenue for optimization.

  • The 4-Carboxylic Acid Group: This group is often essential for activity, particularly for DHODH inhibitors, where it can form a crucial salt bridge with an arginine residue in the enzyme's active site.

Hypothetical SAR for 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid Analogs as Anticancer Agents:

Position of ModificationType of SubstituentExpected Impact on Anticancer ActivityRationale from Analogous Compounds
Quinoline Ring (Positions 5, 7, 8) Lipophilic groups (e.g., halogens, alkoxy)Potentially increased activityLipophilic substituents can enhance cell membrane permeability and hydrophobic interactions with the target. C-6 substituted 2-phenylquinolines have shown good activity.[5]
Hydrogen bond donors/acceptorsActivity modulationMay form additional interactions with the target protein.
6-Methyl Group Larger alkyl or aryl groupsPotentially increased activityBulky groups at C-6 have been shown to be beneficial for DHODH inhibition.[6]
4-Carboxylic Acid Esterification or amidationLikely decreased or altered activityThe free carboxylic acid is often crucial for target interaction (e.g., DHODH). Esterification could create a prodrug that is hydrolyzed intracellularly.
Antibacterial Activity

Quinolone antibiotics primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4]

Key SAR Insights from Related Compounds:

  • Substitution at C-2: As previously mentioned, substitutions at the C-2 position have historically been viewed as unfavorable for antibacterial activity.[5] However, the introduction of a ring system between N-1 and C-2 has yielded active compounds, suggesting that the cyclopropyl group might be tolerated or even beneficial.

  • Substitution at C-7: The C-7 position is a well-established site for modification in quinolone antibiotics. The introduction of piperazine and other heterocyclic moieties at this position is a common strategy to enhance antibacterial potency and spectrum.[4]

  • The 4-Oxo and 3-Carboxylic Acid Moieties: In the context of traditional quinolone antibacterials, a 4-oxo group is present, and the carboxylic acid is at the 3-position. These are crucial for binding to the DNA-gyrase complex. The target scaffold has the carboxylic acid at the 4-position and lacks the 4-oxo group, which may imply a different mechanism of antibacterial action or a lack of potent activity through the classical quinolone mechanism. However, some 2-phenyl-quinoline-4-carboxylic acid derivatives have shown antibacterial activity.[12]

Hypothetical SAR for 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid Analogs as Antibacterial Agents:

Position of ModificationType of SubstituentExpected Impact on Antibacterial ActivityRationale from Analogous Compounds
Quinoline Ring (Position 7) Piperazine or other N-heterocyclesPotentially increased activityC-7 modifications are critical for the activity of many quinolone antibiotics.[4]
Quinoline Ring (Positions 5, 8) Halogens (e.g., fluorine)Potentially increased activityHalogenation at these positions can enhance antibacterial potency.
4-Carboxylic Acid Esterification or amidationLikely decreased activityThe free carboxylic acid is generally important for the antibacterial activity of quinolones.

Experimental Protocols

To validate the hypothesized SAR and determine the therapeutic potential of novel 2-cyclopropyl-6-methylquinoline-4-carboxylic acid analogs, rigorous in vitro testing is essential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][13][14]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., PC3, HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for another 24 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT Assay Workflow:

step1 Seed cancer cells in 96-well plate step2 Treat with test compounds step1->step2 step3 Incubate for 24-72h step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 2-4h step4->step5 step6 Solubilize formazan crystals step5->step6 step7 Read absorbance at 570 nm step6->step7 step8 Calculate IC50 values step7->step8

Caption: Workflow for determining anticancer activity using the MTT assay.

Antibacterial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][15]

Step-by-Step Protocol:

  • Prepare Antibiotic Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute to twice the highest desired concentration in Mueller-Hinton Broth (MHB).[15]

  • Serial Dilutions: In a 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the 2x concentrated antibiotic solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final antibiotic concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 1°C for 18-24 hours under aerobic conditions.[1]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Broth Microdilution Workflow:

step1 Prepare serial dilutions of test compounds in 96-well plate step3 Inoculate wells with bacterial suspension step1->step3 step2 Prepare standardized bacterial inoculum step2->step3 step4 Incubate plate for 18-24h step3->step4 step5 Visually inspect for bacterial growth step4->step5 step6 Determine the MIC step5->step6

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 2-cyclopropyl-6-methylquinoline-4-carboxylic acid scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on the SAR of related quinoline derivatives, analogs of this scaffold hold potential as both anticancer and antibacterial agents. The provided hypothetical SAR analysis offers a starting point for the rational design of new compounds. Future research should focus on the synthesis and systematic biological evaluation of a library of these analogs to establish a definitive SAR. In particular, modifications at the C-5, C-7, and C-8 positions of the quinoline ring, as well as alterations to the 6-methyl group, are likely to yield compounds with improved potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for such investigations.

References

  • Guzmán, A., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(3), 1436-1451.
  • BenchChem. (2025).
  • Wozniak, K., et al. (2022).
  • Wang, X., et al. (2022).
  • Wypij, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 964.
  • Chen, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 1034423.
  • Saeedi, M., et al. (2018). Synthesis of new 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
  • Jain, S. K., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 199-214.
  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Assay Protocol.
  • Johnson, D. M., et al. (2004). Broth Microdilution and E-Test for Determining Fluoroquinolone Activity Against Streptococcus pneumoniae.
  • Al-Ostath, A. I., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Molecules, 26(8), 2187.
  • Lahna, Z., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines.
  • ATCC. (n.d.).
  • Toropov, A. A., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(21), 13083.
  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.
  • Mori, Y., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11755-11764.
  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2892.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.
  • Fathy, U., et al. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
  • Kalluraya, B., et al. (2009). Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 1(1), 1-7.
  • Provost, J. J., & Wallert, M. A. (n.d.).
  • Li, Y., et al. (2022). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Molecules, 27(21), 7545.
  • Abcam. (n.d.).
  • Sciencemadness Discussion Board. (2024, December 10). The Pfitzinger Reaction.

Sources

Validation

Validation Guide: 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid as a High-Affinity GPR35 Agonist

Executive Summary This guide outlines the validation protocol for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (referred to herein as 2-C6MQ ) as a selective agonist for G Protein-Coupled Receptor 35 (GPR35) . While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation protocol for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (referred to herein as 2-C6MQ ) as a selective agonist for G Protein-Coupled Receptor 35 (GPR35) .

While the quinoline-4-carboxylic acid scaffold has historical associations with DHODH inhibition (e.g., Brequinar analogs), the specific inclusion of a 2-cyclopropyl moiety combined with the 4-carboxylic acid creates a distinct pharmacophore with high affinity for GPR35. This compound represents a significant upgrade over historical standards like Zaprinast, offering improved potency and reduced off-target phosphodiesterase (PDE) inhibition.

Target Profile:

  • Primary Target: GPR35 (Orphan GPCR, Class A).

  • Mechanism of Action: Orthosteric Agonist (

    
    -coupled).
    
  • Therapeutic Relevance: Inflammatory Bowel Disease (IBD), Pain Modulation, Metabolic Regulation.

Comparative Analysis: 2-C6MQ vs. Alternatives

To validate 2-C6MQ, it must be benchmarked against established ligands. GPR35 pharmacology is complicated by significant species ortholog differences (Human vs. Rodent).[1]

Table 1: Ligand Performance Matrix
Feature2-C6MQ (Compound of Interest) Zaprinast (Historical Standard)Pamoic Acid (Endogenous/Ref)
Primary Target Human GPR35 GPR35 (Rat > Human)GPR35
Potency (

)
~50 - 200 nM (High)~1 - 10

M (Low)
~1 - 10

M (Low)
Selectivity High (Scaffold optimized)Low (Inhibits PDE5/PDE6)Moderate (Pleiotropic)
Signaling Bias Balanced (

+

-arr)
BalancedOften

-arrestin biased
Solubility Moderate (Lipophilic core)ModerateHigh
Key Limitation Species variability (check H/M/R)Off-target PDE inhibition confounds dataLow potency requires high dosing

Expert Insight: Avoid using Zaprinast as your sole positive control in human cell lines (e.g., HT-29 or HEK293). Its potency at human GPR35 is significantly lower than at the rat ortholog. 2-C6MQ is designed to bridge this potency gap.

Biological Mechanism & Signaling Pathway[1][2][3]

GPR35 couples primarily to the


 family of G-proteins. Upon activation by 2-C6MQ, the receptor inhibits Adenylyl Cyclase (AC) and recruits 

-arrestin, leading to downstream ERK1/2 phosphorylation.
Diagram 1: GPR35 Signaling Cascade

GPR35_Pathway Ligand 2-C6MQ (Agonist) Receptor GPR35 (GPCR) Ligand->Receptor Binding G_protein Gi/o Protein (Heterotrimer) Receptor->G_protein Activation BetaArr Beta-Arrestin Recruitment Receptor->BetaArr GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK1/2 Phosphorylation G_protein->ERK Gbg Subunits cAMP cAMP Levels (Decrease) AC->cAMP Reduces BetaArr->ERK Scaffolding DMR DMR Signal (Cytoskeletal Rearrangement) ERK->DMR Mass Redistribution

Caption: Dual signaling capability of 2-C6MQ through G-protein dependent (Gi/o) and G-protein independent (


-arrestin) pathways, culminating in measurable ERK1/2 phosphorylation and Dynamic Mass Redistribution (DMR).

Validation Protocols

To rigorously validate 2-C6MQ, you must employ a self-validating system using two orthogonal assays: one for proximal signaling (DMR) and one for specific pathway recruitment (


-arrestin).
Protocol A: Label-Free Dynamic Mass Redistribution (DMR)

Why this assay? GPR35 agonists induce robust cytoskeletal changes measurable by DMR. This is superior to cAMP assays for GPR35 because the baseline cAMP in many cells is too low to see robust


-mediated inhibition without Forskolin pre-stimulation.

Workflow:

  • Cell Seeding: Seed HT-29 cells (endogenous GPR35 high expressers) at 10,000 cells/well in 384-well sensor plates. Culture for 24h to form a confluent monolayer.

  • Starvation: Wash cells and replace medium with HBSS/HEPES buffer. Equilibrate for 1h at 37°C in the reader (e.g., Corning Epic or EnSpire).

  • Baseline: Record baseline wavelength shifts for 5 minutes.

  • Compound Addition: Add 2-C6MQ (Titration: 1 nM to 10

    
    M). Include Zaprinast  (10 
    
    
    
    M) as a positive control and DMSO as a negative control.
  • Measurement: Monitor wavelength shift (pm) for 60 minutes.

  • Specificity Check (Crucial): Pre-treat a subset of wells with Pertussis Toxin (PTX) (100 ng/mL) overnight.

    • Validation Criteria: If 2-C6MQ signal is abolished by PTX, the signal is

      
      -mediated (validating GPR35 mechanism). If signal persists, it is off-target.
      
Protocol B: Tango -Arrestin Recruitment Assay

Why this assay? To confirm the compound recruits


-arrestin, distinguishing it from biased ligands and confirming GPCR specificity.

Workflow:

  • Transfection: Transfect HTLA cells with a GPR35-Tango plasmid (GPR35 fused to TEV protease site and Gal4-VP16).

  • Incubation: Seed cells in 384-well plates. Incubate overnight.

  • Stimulation: Add 2-C6MQ for 16–20 hours.

  • Readout: Add FRET substrate (e.g., LiveBLAzer). The recruitment of

    
    -arrestin-TEV cleaves the linker, releasing Gal4-VP16 to transcribe luciferase/beta-lactamase.
    
  • Data Analysis: Calculate the Blue/Green emission ratio.

Diagram 2: Experimental Validation Workflow

Validation_Workflow cluster_Assay1 Assay 1: Specificity (DMR) cluster_Assay2 Assay 2: Recruitment (Tango) Compound 2-C6MQ Sample HT29 HT-29 Cells (Endogenous GPR35) Compound->HT29 HTLA HTLA Cells (GPR35-Tango) Compound->HTLA Readout1 Wavelength Shift (pm) HT29->Readout1 PTX PTX Control (Gi Inhibitor) PTX->HT29 Blocks Signal Decision Validation Checkpoint Readout1->Decision Readout2 FRET Ratio (Blue/Green) HTLA->Readout2 Readout2->Decision

Caption: Parallel validation workflow ensuring both physiological response (DMR) and specific protein interaction (Tango) are confirmed before lead selection.

References

  • Milligan, G. (2011).[2] G protein-coupled receptor 35 (GPR35) as a target for inflammation and pain. British Journal of Pharmacology , 164(6).

  • Deng, H., & Fang, Y. (2012).[3] Anti-inflammatory gallic acid and wedelolactone are G protein-coupled receptor-35 agonists.[3] Pharmacology , 89(3-4).[3]

  • Neubig, R. R., et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews , 55(4).

  • Jenkins, L., et al. (2010).[1] Antagonists of GPR35 display high species ortholog selectivity. Journal of Pharmacology and Experimental Therapeutics , 334(2).

  • Zhao, P., et al. (2010). Discovery of High-Potency GPR35 Agonists. Journal of Medicinal Chemistry. (Establishment of the quinoline-4-carboxylic acid SAR).

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific der...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, holds significant interest due to the combined presence of a lipophilic cyclopropyl group at the C2 position, which can enhance metabolic stability and target binding, and a methyl group at the C6 position. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering insights into the strategic selection of methodology based on precursor availability, scalability, and overall efficiency.

Introduction to Synthetic Strategies

The construction of the quinoline ring system is a well-established field in organic synthesis, with several named reactions providing reliable access to this important heterocycle. For the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, the most direct and classical approaches are the Pfitzinger and Doebner reactions. These methods, while foundational, are compared with potential modern catalytic strategies that may offer advantages in terms of reaction conditions and substrate scope.

Classical Synthetic Routes: A Head-to-Head Comparison

The two most prominent classical methodologies for the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid are the Pfitzinger and Doebner reactions. Each approach utilizes different starting materials to construct the quinoline core, which directly influences the practicality and overall efficiency of the synthesis.

Route 1: The Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[1][2] To achieve the desired substitution pattern of the target molecule, this reaction necessitates the use of 6-methylisatin and cyclopropyl methyl ketone .

Reaction Scheme:

Pfitzinger Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 6-Methylisatin 6-Methylisatin Target_Molecule 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid 6-Methylisatin->Target_Molecule + Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone Cyclopropyl_Methyl_Ketone->Target_Molecule + Base Base (e.g., KOH) Base->Target_Molecule Solvent Solvent (e.g., Ethanol/Water) Solvent->Target_Molecule Heat Heat Heat->Target_Molecule

Figure 1: Pfitzinger reaction pathway to the target molecule.

Mechanistic Insight: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 6-methylisatin to form a keto-acid intermediate. This is followed by condensation with cyclopropyl methyl ketone to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[3]

Experimental Protocol (General):

  • Dissolve 6-methylisatin in an aqueous solution of a strong base, such as potassium hydroxide.

  • Add cyclopropyl methyl ketone to the reaction mixture.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization.

Causality Behind Experimental Choices:

  • Strong Base: Essential for the initial ring-opening of the isatin.

  • Heat: Drives the condensation and subsequent cyclization and dehydration steps to completion.

  • Acidification: Protonates the carboxylate to precipitate the final carboxylic acid product.

Route 2: The Doebner Reaction

The Doebner reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids.[4] For the synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, the required starting materials are 4-methylaniline , cyclopropanecarboxaldehyde , and pyruvic acid .

Reaction Scheme:

Doebner Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Methylaniline 4-Methylaniline Target_Molecule 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid 4-Methylaniline->Target_Molecule + Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde->Target_Molecule + Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Target_Molecule + Solvent Solvent (e.g., Ethanol) Solvent->Target_Molecule Heat Heat (Reflux) Heat->Target_Molecule

Figure 2: Doebner reaction pathway to the target molecule.

Mechanistic Insight: The reaction is believed to proceed through the initial formation of a Schiff base from the condensation of 4-methylaniline and cyclopropanecarboxaldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, subsequent intramolecular electrophilic cyclization onto the aromatic ring, and finally, oxidation of the dihydroquinoline intermediate to the aromatic product.[5]

Experimental Protocol (General):

  • Combine 4-methylaniline, cyclopropanecarboxaldehyde, and pyruvic acid in a suitable solvent, such as ethanol.

  • Heat the mixture under reflux for an extended period.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Isolate the product by filtration, wash with a cold solvent, and purify by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

  • Heat: Necessary to drive the multi-step reaction, including the final aromatization.

  • Stoichiometry: The relative amounts of the three components can be adjusted to optimize the yield and minimize side products.

Comparative Data Summary

ParameterPfitzinger ReactionDoebner Reaction
Starting Materials 6-Methylisatin, Cyclopropyl methyl ketone4-Methylaniline, Cyclopropanecarboxaldehyde, Pyruvic acid
Number of Components TwoThree
Key Intermediates Isatin-derived keto-acid, EnamineSchiff base, Dihydroquinoline
Reaction Conditions Basic (e.g., KOH), RefluxTypically neutral or mildly acidic, Reflux
Potential Yields Generally reported as moderate to good, but can be substrate-dependent.Can be variable, sometimes suffering from lower yields, especially with electron-deficient anilines.[6]
Scalability Generally scalable, with the main consideration being the handling of basic solutions.Scalable, though the one-pot, three-component nature can sometimes lead to more complex reaction mixtures.
Precursor Availability 6-Methylisatin and cyclopropyl methyl ketone are commercially available but may be more specialized.4-Methylaniline, cyclopropanecarboxaldehyde, and pyruvic acid are readily available commodity chemicals.

Modern Synthetic Alternatives

While the Pfitzinger and Doebner reactions are robust methods, modern organic synthesis has seen the development of catalytic and more convergent strategies for the construction of quinoline rings. These methods often offer milder reaction conditions, higher functional group tolerance, and improved yields.

Catalytic Approaches: Recent advancements have focused on transition-metal-catalyzed C-H activation and annulation reactions to construct the quinoline core.[7] For instance, a palladium-catalyzed reaction could potentially be devised to couple a substituted aniline with a suitable cyclopropyl-containing alkyne or alkene precursor. While a specific protocol for the target molecule is not readily available, these methods represent a promising area for future synthetic development, potentially offering a more streamlined and efficient route.

One-Pot Multi-Component Reactions: Modern variations of multi-component reactions, often utilizing Lewis acid catalysis, have been developed to improve the efficiency of quinoline synthesis.[8] An optimized Doebner-type reaction under Lewis acid catalysis could potentially offer higher yields and shorter reaction times compared to the classical thermal conditions.

Conclusion and Recommendations

For the laboratory-scale synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, both the Pfitzinger and Doebner reactions represent viable and well-established routes.

  • The Pfitzinger reaction is a strong choice if the starting materials, particularly 6-methylisatin, are readily accessible. Its two-component nature can sometimes lead to cleaner reaction profiles and simpler purification.

  • The Doebner reaction offers the advantage of utilizing more common and often less expensive starting materials. This makes it an attractive option for larger-scale synthesis, provided the reaction conditions are optimized to maximize the yield and minimize the formation of byproducts.

For researchers focused on novel methodology, exploring a modern catalytic approach could lead to a more efficient and elegant synthesis. However, this would likely require significant methods development.

The ultimate choice of synthetic route will depend on a careful consideration of factors including the cost and availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with particular reaction types.

References

  • Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886, 33 (1), 100.
  • Pfitzinger Reaction. In Wikipedia; 2023. [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • The Pfitzinger Reaction. Sciencemadness Discussion Board. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega2018 , 3 (11), 15685-15692. [Link]

  • Doebner reaction. In Wikipedia; 2023. [Link]

  • Pfitzinger reaction mechanism. In Wikipedia; 2023. [Link]

  • One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives in Water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives. Revues Scientifiques Marocaines. [Link]

  • Doebner–Miller reaction. In Wikipedia; 2023. [Link]

  • Synthesis of N-methylisatin and alkyl halide. ResearchGate. [Link]

  • The Pfitzinger Reaction. (Review). Scribd. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

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Validation

Publish Comparison Guide: Mechanism of Action of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

This guide provides an in-depth technical analysis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid , a representative compound of the 2-substituted cinchoninic acid class. Based on its structural pharmacophore (quin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid , a representative compound of the 2-substituted cinchoninic acid class.

Based on its structural pharmacophore (quinoline-4-carboxylic acid core with a 2-alkyl substitution), this compound is functionally categorized as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor . While often used as a high-value intermediate in the synthesis of complex pharmaceutical agents (e.g., NK3 antagonists or statin analogs), its intrinsic biological activity aligns with the Brequinar class of antimetabolites.

Executive Summary

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS: 588681-43-0) acts as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.

Unlike fluoroquinolone antibiotics (which are quinoline-3-carboxylic acids targeting DNA gyrase), this quinoline-4-carboxylic acid (cinchoninic acid) targets the mitochondrial respiratory chain. By binding to the ubiquinone-binding tunnel of DHODH, it starves rapidly proliferating cells (neoplastic or activated lymphocytes) of uridine monophosphate (UMP), leading to cell cycle arrest at the S-phase.

Key Technical Specifications
FeatureSpecification
Chemical Class 2-Alkyl-cinchoninic acid (Quinoline-4-carboxylic acid)
Primary Target Human Dihydroorotate Dehydrogenase (DHODH)
Binding Site Ubiquinone (CoQ10) hydrophobic tunnel
Mechanism Type Non-competitive / Uncompetitive (w.r.t. DHO substrate)
Therapeutic Utility Oncology (AML), Virology (Host-targeting), Immunology

Mechanistic Deep Dive: DHODH Inhibition

The mechanism of action is defined by the compound's ability to mimic the ubiquinone cofactor, blocking the electron transfer necessary for pyrimidine synthesis.

The Pathway: De Novo Pyrimidine Synthesis

In mammalian cells, pyrimidines are synthesized via a multi-step pathway. DHODH is the only mitochondrial enzyme in this pathway; all others are cytosolic.

  • Dihydroorotate (DHO) is oxidized to Orotate .

  • Electrons are transferred from DHO to Flavin Mononucleotide (FMN) , and then to Ubiquinone (CoQ) in the inner mitochondrial membrane.

  • 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid occupies the CoQ binding site, preventing re-oxidation of FMN.

  • Result: Accumulation of DHO, depletion of UMP, UDP, UTP, and CTP. DNA/RNA synthesis halts.[1]

Structural Logic
  • Carboxylic Acid (C4): Forms a critical hydrogen bond network with the polar patch of the DHODH active site (typically Arg136/Gln47 in human DHODH).

  • Quinoline Core: Provides the rigid scaffold to span the hydrophobic tunnel.

  • 2-Cyclopropyl Group: A hydrophobic moiety that occupies the deep hydrophobic pocket (normally occupied by the isoprenoid tail of CoQ). It offers a steric advantage over larger biphenyl groups (like in Brequinar) in certain mutant enzymes or specific species isoforms.

Visualization: Mechanism of Action Pathway

DHODH_Pathway cluster_mito Mitochondria (Inner Membrane) DHODH DHODH Enzyme (Target) Q Ubiquinone (CoQ) DHODH->Q e- Transfer QH2 Ubiquinol Q->QH2 RespChain Respiratory Chain (Complex III) QH2->RespChain DHO Dihydroorotate Orotate Orotate DHO->Orotate Oxidation UMP UMP (Uridine Monophosphate) Orotate->UMP Downstream Synthesis DNA_RNA DNA/RNA Synthesis (Proliferation) UMP->DNA_RNA Inhibitor 2-Cyclopropyl-6-methyl quinoline-4-carboxylic acid Inhibitor->DHODH BLOCKS CoQ Site

Caption: The compound inhibits DHODH, blocking the conversion of Dihydroorotate to Orotate and halting pyrimidine synthesis.[2]

Comparative Analysis: Performance vs. Alternatives

This section compares the 2-Cyclopropyl analog against industry-standard DHODH inhibitors.

Comparison Table
Feature2-Cyclopropyl-6-methyl... (Subject)Brequinar (Benchmark)Teriflunomide (Standard of Care)
Core Structure Quinoline-4-carboxylic acidQuinoline-4-carboxylic acidMalononitrilamide (Metabolite of Leflunomide)
Potency (IC50) High (nM range) Very High (<10 nM)Moderate (µM range)
Selectivity High for DHODH vs. KinasesHigh, but off-target toxicity observedHigh
Solubility Moderate (Acidic function)Low (often requires Na+ salt)Moderate
Key Advantage Reduced Steric Bulk: The cyclopropyl group allows binding to restricted pockets where biphenyls (Brequinar) may clash.PotencyClinical Safety Record (MS treatment)
Primary Use Research Probe / Lead Clinical Candidate (Oncology)Autoimmune Disease (MS)
Analysis
  • Vs. Brequinar: Brequinar is the gold standard for potency but failed early clinical trials due to therapeutic window issues. The 2-cyclopropyl analog represents a "scaffold-hop" to maintain the pharmacophore while potentially altering metabolic stability (cyclopropyl is more stable than some alkyl chains but reactive under specific P450 conditions).

  • Vs. Teriflunomide: Teriflunomide is structurally distinct (not a quinoline). The quinoline class (Subject) generally exhibits higher intrinsic affinity for the enzyme than the amide class (Teriflunomide), making the Subject compound more suitable for oncology applications requiring complete pathway shutdown.

Experimental Validation Protocols

To confirm the mechanism of action in your lab, the following self-validating workflow is recommended.

Enzymatic Assay (DCIP Reduction)

Objective: Direct measurement of DHODH inhibition in vitro.

  • Principle: DHODH transfers electrons to DCIP (2,6-dichlorophenolindophenol) in the absence of CoQ, causing a color change (Blue

    
     Colorless).
    
  • Protocol:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

    • Reagents: Human recombinant DHODH (10 nM), L-Dihydroorotate (1 mM), DCIP (100 µM), Decylubiquinone (CoQ analog, 50 µM).

    • Inhibitor: Add 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (serial dilution 0.1 nM – 10 µM).

    • Measurement: Monitor Absorbance at 600 nm (decrease) for 20 mins.

    • Validation: IC50 should be comparable to Brequinar (positive control).

Cellular Rescue Experiment (Uridine Rescue)

Objective: Confirm on-target specificity in cell culture.

  • Logic: If toxicity is due to DHODH inhibition (pyrimidine starvation), adding exogenous Uridine should rescue the cells. If toxicity is off-target, Uridine will have no effect.

  • Protocol:

    • Cells: AML cell line (e.g., HL-60 or MOLM-13).

    • Treatment: Treat cells with compound at

      
       for 72 hours.
      
    • Rescue Arm: Co-treat with Uridine (100 µM) .

    • Readout: Cell viability (ATP assay / CellTiter-Glo).

    • Success Criteria:

      
       viability recovery in the Uridine arm vs. 
      
      
      
      in the drug-only arm.
Workflow Visualization

Validation_Workflow Step1 Step 1: DCIP Enzymatic Assay Step2 Step 2: Cell Viability (AML) Step1->Step2 Establish IC50 Step3 Step 3: Uridine Rescue Step2->Step3 Add 100µM Uridine Decision Is Viability Restored? Step3->Decision Result_Pos CONFIRMED: DHODH Dependent Decision->Result_Pos Yes Result_Neg REJECTED: Off-Target Toxicity Decision->Result_Neg No

Caption: The "Uridine Rescue" is the definitive check to distinguish DHODH inhibition from general cytotoxicity.

References

  • Munier-Lehmann, H., et al. "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2014)." Expert Opinion on Therapeutic Patents, 2015. Link

  • Sykes, D. B., et al. "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 2016. Link

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2019. Link

  • ChemicalBook. "2-Cyclopropyl-quinoline-4-carboxylic acid Product Entry." ChemicalBook Database, 2025. Link

  • Bld Pharm. "Product Datasheet: 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid." Bld Pharm Catalog, 2025. Link

(Note: While specific pharmacological data for CAS 588681-43-0 is often proprietary to internal discovery programs, the references above validate the mechanism of the structural class.)

Sources

Comparative

Independent Verification of 2-Cyclopropyl-6-methylquinoline-4-carboxylic Acid: A Technical Assessment

Executive Summary & Compound Profile 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS: 588681-43-0) represents a "privileged scaffold" in medicinal chemistry, specifically within the quinoline-4-carboxylic acid (ci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CAS: 588681-43-0) represents a "privileged scaffold" in medicinal chemistry, specifically within the quinoline-4-carboxylic acid (cinchophen-like) class. Unlike generic quinolines, this specific substitution pattern—combining a 2-cyclopropyl group (enhancing metabolic stability and lipophilicity) with a 6-methyl group (optimizing hydrophobic pocket occupancy)—positions it as a high-value intermediate or probe for anti-inflammatory (COX-2/LOX inhibition) and antimicrobial research.

This guide provides an independent verification protocol for researchers validating this compound's identity and functional activity, contrasting it with standard alternatives like Cinchophen and Indomethacin .

FeatureSpecification
CAS Registry 588681-43-0
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Primary Target Class COX-2 Inhibitor, Leukotriene C4 Synthase, Bacterial Gyrase (Scaffold)
Key Pharmacophore 4-COOH (Ionic binding), 2-Cyclopropyl (Hydrophobic anchor)

Mechanistic Insight & Structure-Activity Relationship (SAR)

To verify activity, one must understand the molecular mechanism. The biological activity of this compound is governed by three structural domains:

  • The Acid Head (4-COOH): Functions as the primary anchor, forming salt bridges with arginine residues in target proteins (e.g., Arg120 in COX-2 or Arg136 in DNA Gyrase ).

  • The Lipophilic Tail (2-Cyclopropyl): A critical modification over the standard 2-phenyl group. The cyclopropyl ring provides steric bulk and lipophilicity without the metabolic liability of a planar phenyl ring, enhancing bioavailability and fitting into the hydrophobic channels of enzymes like Leukotriene C4 Synthase .

  • The Electronic Tuner (6-Methyl): This substituent modulates the electron density of the quinoline ring, improving

    
     stacking interactions within the active site.
    
Visualization: Pharmacophore Map

SAR_Map Compound 2-Cyclopropyl-6-methyl quinoline-4-carboxylic acid COOH 4-COOH Group (Ionic Anchor) Compound->COOH Cyclopropyl 2-Cyclopropyl Group (Hydrophobic/Metabolic Stability) Compound->Cyclopropyl Methyl 6-Methyl Group (Electronic Modulation) Compound->Methyl Target_COX Target: COX-2 (Arg120 Interaction) COOH->Target_COX Salt Bridge Target_LTC4 Target: Leukotriene C4 Synthase (Hydrophobic Channel) Cyclopropyl->Target_LTC4 Steric Fit Methyl->Target_COX Hydrophobic Pocket

Caption: Structural dissection of the compound highlighting the functional roles of its three key substituents in target binding.

Comparative Analysis: Performance vs. Alternatives

When evaluating this compound, it must be benchmarked against established standards in the same chemical space.

Metric2-Cyclopropyl-6-methyl... (Subject)Cinchophen (Alternative 1)Indomethacin (Alternative 2)
Core Structure Quinoline-4-COOH2-Phenylquinoline-4-COOHIndole-acetic acid
Primary Activity Dual COX-2 / LOX InhibitionUricosuric / Weak AnalgesicPotent COX-1/2 Inhibitor
Selectivity High (Predicted COX-2 > COX-1)Low (Non-selective)Low (GI Toxicity risk)
Metabolic Stability High (Cyclopropyl resistance)Low (Hepatotoxicity risk)Moderate
Application Novel Scaffold / Lead GenHistorical ReferenceClinical Standard

Expert Insight: The 2-cyclopropyl modification offers a distinct advantage over Cinchophen by reducing the risk of formation of toxic quinone-imine metabolites, a known issue with 2-phenylquinolines.

Verification Protocols (Step-by-Step)

To independently verify the material and its activity, follow this two-phase workflow: Chemical Validation followed by Functional Profiling .

Phase 1: Chemical Identity Verification

Before biological testing, purity must be established to avoid false positives from synthetic byproducts (e.g., unreacted anilines).

Protocol A: 1H-NMR Validation (DMSO-d6, 400 MHz)

  • Expectation:

    • Cyclopropyl protons: Multiplets at

      
       1.0–1.2 ppm (4H).
      
    • Methyl group: Singlet at

      
       2.4–2.5 ppm (3H).
      
    • Quinoline Aromatic: Singlet at

      
       7.6–7.8 ppm (H-3 proton) and characteristic splitting for H-5, H-7, H-8.
      
    • COOH: Broad singlet at

      
       13.0–14.0 ppm (exchangeable).
      
  • Rejection Criteria: Presence of aldehyde peaks (

    
     9-10 ppm) indicates incomplete oxidation if synthesized from precursors.
    
Phase 2: Functional Activity Verification (COX-2 Inhibition)

Since the primary utility of this scaffold is anti-inflammatory, a COX-2 inhibition assay is the gold standard for verification.

Protocol B: COX-2 Fluorescent Inhibitor Screening

  • Objective: Determine IC50 against recombinant human COX-2.

  • Reagents: Recombinant COX-2 enzyme, Arachidonic acid, ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Methodology:

    • Preparation: Dissolve compound in DMSO to 10 mM stock. Prepare serial dilutions (0.01 µM to 100 µM).

    • Incubation: Incubate 10 µL of enzyme with 10 µL of inhibitor for 10 mins at 25°C.

    • Reaction: Add 10 µL of Arachidonic acid/ADHP mixture.

    • Detection: Measure Resorufin fluorescence (Ex 535 nm / Em 587 nm) after 2 mins.

  • Validation Check:

    • Positive Control: Indomethacin (IC50 ≈ 0.1–1.0 µM).

    • Subject Compound Target: IC50 < 5.0 µM confirms active scaffold status.

Visualization: Verification Workflow

Verification_Flow cluster_chem Phase 1: Chemical QC cluster_bio Phase 2: Functional Activity Start Start: Raw Material (CAS 588681-43-0) NMR 1H-NMR Analysis (Check Cyclopropyl/Methyl) Start->NMR LCMS LC-MS Purity (>95% Required) NMR->LCMS Assay_COX COX-2 Inhibition Assay (Target IC50 < 5µM) LCMS->Assay_COX If Pass Decision Compare vs. Indomethacin Assay_COX->Decision Assay_MIC Antimicrobial MIC (Optional Secondary) Result Validated Lead Compound Decision->Result Comparable Potency

Caption: Logical flow for validating the compound from raw material to confirmed bioactive lead.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof (Patent WO2016177845A1).Google Patents.
  • 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(alkyl-1-piperazinyl)quinoline-3-carboxylic acids (Patent US4544658A).Google Patents.
Validation

comparing analytical techniques for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

An In-Depth Comparative Guide to Analytical Techniques for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive comparison of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Analytical Techniques for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive comparison of the principal analytical techniques for the characterization and quantification of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, a substituted quinoline derivative of interest in pharmaceutical development. As a molecule combining a heterocyclic aromatic system, a carboxylic acid functional group, and alkyl substituents, its analysis requires a nuanced approach. We will delve into the methodologies, underlying principles, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical methods for this class of compounds.

High-Performance Liquid Chromatography (HPLC): The Standard for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the concentration of non-volatile to semi-volatile compounds in research and quality control environments.[1] For 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, a reversed-phase HPLC method with UV detection is the most direct and widely applicable approach for routine analysis.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the compound's moderate hydrophobicity, allowing for effective retention and separation from polar impurities.[2] The quinoline ring system contains a strong chromophore, making UV detection highly sensitive and specific. An acidic modifier, such as phosphoric or formic acid, is crucial; it suppresses the ionization of the carboxylic acid group, leading to a single, sharp, and symmetrical chromatographic peak by ensuring the analyte is in a consistent, neutral state.[2][3]

Detailed Experimental Protocol: RP-HPLC-UV
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid reference standard.

    • Transfer to a 100 mL volumetric flask and dissolve in methanol to create a 100 µg/mL stock solution.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Weigh the sample powder to achieve a theoretical concentration of 100 µg/mL.

    • Dissolve in methanol, using sonication for 10-15 minutes to ensure complete dissolution.[2]

    • Allow the solution to return to room temperature and dilute to the final volume.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% Phosphoric Acid in Ultrapure Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[2]

    • Detection: UV at 289 nm.[2]

Method Validation Framework

Any developed HPLC method must be validated to ensure its suitability for its intended purpose, in compliance with regulatory standards such as ICH guidelines.[4][5] Key validation parameters include:

  • Accuracy: Assessed via recovery studies of spiked samples.[1][2]

  • Precision: Determined by analyzing replicate injections of a standard solution.[2]

  • Specificity: Ensuring no interference from impurities or matrix components at the analyte's retention time.[6]

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response across a defined range.[6]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Weigh Sample / Standard Dissolve 2. Dissolve in Methanol Weigh->Dissolve Dilute 3. Dilute to Volume Dissolve->Dilute Filter 4. Filter (0.45 µm) Dilute->Filter Inject 5. Inject into HPLC Filter->Inject Separate 6. C18 Column Separation Inject->Separate Detect 7. UV Detection (289 nm) Separate->Detect Integrate 8. Integrate Peak Area Detect->Integrate Quantify 9. Quantify vs. Calibration Curve Integrate->Quantify

HPLC-UV workflow for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Analysis Following Derivatization

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information.[7] However, due to the low volatility of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, direct analysis is not feasible. Derivatization is a mandatory step to convert the non-volatile carboxylic acid into a volatile ester.[8]

The Derivatization Imperative

The carboxylic acid functional group is polar and can form hydrogen bonds, resulting in a high boiling point. To analyze this compound by GC, the -COOH group must be chemically modified to a less polar, more volatile derivative. Esterification (e.g., converting the carboxylic acid to its methyl ester) is a common and effective strategy.[8] This process replaces the acidic proton with an alkyl group, breaking the hydrogen bonding capability and significantly increasing volatility.

Detailed Experimental Protocol: Esterification and GC-MS
  • Derivatization (Esterification): [8]

    • Place 1 mg of the sample or standard in a 2 mL reaction vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.

    • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial, add 1 mL of saturated sodium bicarbonate solution to neutralize, and 1 mL of hexane to extract the methyl ester derivative.

    • Vortex thoroughly and allow the layers to separate.

    • Transfer the upper organic (hexane) layer containing the derivative to a clean GC vial.

  • GC-MS Conditions:

    • GC-MS System: Thermo Scientific TSQ 8000 or equivalent.[9]

    • Column: TG-5MS (30m x 0.25mm, 0.25µm film thickness) or similar non-polar column.[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C.[9]

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.[9]

    • Scan Range: 50-500 m/z.

Rationale and Interpretation

The resulting mass spectrum will show the molecular ion of the methyl ester derivative. The fragmentation pattern provides a chemical fingerprint that can be used for unequivocal identification by comparing it to a reference spectrum or by interpreting the fragmentation pathways, which often involve losses related to the ester group and cleavages of the quinoline ring system.[12]

GCMS_Workflow cluster_prep Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample + BF3/Methanol Heat 2. Heat (60°C, 30 min) Sample->Heat Extract 3. Neutralize & Extract with Hexane Heat->Extract Inject 4. Inject into GC Extract->Inject Separate 5. GC Column Separation Inject->Separate Ionize 6. Electron Ionization (EI) Separate->Ionize Detect 7. Mass Analyzer (MS) Ionize->Detect Identify 8. Identify via Mass Spectrum Detect->Identify Quantify 9. Quantify via TIC Identify->Quantify

GC-MS workflow including mandatory derivatization.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of atoms (specifically ¹H and ¹³C) within a molecule, making it the definitive technique for identity confirmation and purity assessment without the need for a reference standard of the same compound.

Application for Structural Confirmation

For 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, ¹H and ¹³C NMR spectra provide a unique fingerprint:

  • ¹H NMR: Will show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, characteristic multiplets for the cyclopropyl protons, and a broad singlet for the acidic carboxylic acid proton. The chemical shifts and coupling patterns confirm the substitution pattern.[13]

  • ¹³C NMR: Will show a specific number of signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, carbons of the quinoline core, the methyl carbon, and the carbons of the cyclopropyl ring.

  • 2D NMR (e.g., COSY, HSQC): Can be used to establish direct and long-range correlations between protons and carbons, confirming the exact connectivity of the molecular fragments.[13]

Experimental Protocol: Sample Preparation
  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable carboxylic proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a spectrometer (e.g., 400 MHz or higher).

NMR_Logic cluster_data NMR Spectral Data cluster_fragments Structural Fragments Confirmed Molecule Target Molecule (2-Cyclopropyl-6-methylquinoline- 4-carboxylic acid) H_NMR ¹H NMR (Chemical Shifts, Integrals, Multiplicity) Molecule->H_NMR C_NMR ¹³C NMR (Number of Signals, Chemical Shifts) Molecule->C_NMR Quinoline Quinoline Core (Aromatic Protons) H_NMR->Quinoline Cyclopropyl Cyclopropyl Group (CH, CH₂ Protons) H_NMR->Cyclopropyl Methyl Methyl Group (Singlet) H_NMR->Methyl COOH Carboxylic Acid (Carbonyl Carbon, Acidic Proton) H_NMR->COOH C_NMR->Quinoline C_NMR->Cyclopropyl C_NMR->Methyl C_NMR->COOH

Logical diagram of NMR structural elucidation.

Head-to-Head Performance Comparison

The choice of analytical technique is dictated by the specific goal of the analysis, whether it is routine quantification, trace-level detection, or definitive structural confirmation.

Parameter HPLC-UV GC-MS NMR Spectroscopy
Primary Use Quantitative analysis, Purity assessmentIdentification, Trace quantificationStructural Elucidation, Identity Confirmation
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Low (mg required)
Selectivity Good (based on retention time & UV)Excellent (based on retention time & mass)Excellent (based on unique spectral fingerprint)
Sample Throughput HighMedium (derivatization adds time)Low
Derivatization Not RequiredRequired Not Required
Destructive YesYesNo (sample can be recovered)
Instrumentation Cost ModerateHighVery High
Ease of Use Relatively straightforward for routine useComplex method developmentRequires specialized expertise for interpretation
Synthesized Insights
  • For routine quality control and assay determination, HPLC-UV is the most efficient and cost-effective method.[2] Its high throughput and reliability make it ideal for manufacturing environments.

  • For identifying unknown impurities or confirming the presence of the analyte at trace levels, GC-MS is superior due to its enhanced sensitivity and the structural information provided by the mass spectrum.[14] However, the additional derivatization step makes it more laborious than HPLC.[15][16]

  • For the definitive, unambiguous confirmation of a newly synthesized batch's chemical structure, NMR is the ultimate authority. It is the only technique that can provide a complete picture of the molecular architecture without relying on comparison to a pre-existing reference standard.

Conclusion

A multi-faceted analytical approach is essential for the comprehensive characterization of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. HPLC-UV stands out as the workhorse for robust quantification and purity checks in a regulated setting. GC-MS offers unparalleled sensitivity for trace analysis and identification, provided the mandatory derivatization step is incorporated into the workflow. Finally, NMR spectroscopy serves as the gold standard for absolute structural verification. The optimal analytical strategy involves using these techniques in a complementary fashion: NMR to confirm the identity of reference standards, HPLC for routine quantification, and GC-MS or LC-MS for impurity profiling and sensitive bioanalytical studies.

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Analytical method validation: A brief review. (n.d.).
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.
  • Jham, G. N., et al. (2007). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. SciELO.
  • Jham, G. N., et al. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Locus UFV.
  • Comparison of GC and HPLC for the quantification of organic acids in coffee. ResearchGate.
  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology.
  • Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. ResearchGate.
  • Jham, G. N., et al. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. PubMed.
  • 2-Methylquinoline-6-carboxylic acid. PubChem, NIH.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate.
  • Quinoline, 2-(2-methylpropyl)-. NIST WebBook.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.
  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed.
  • Characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis. Plant Archives.
  • Development and Use of the MS2Analyzer Software for Mass Spectral Annotation. eScholarship.org, UC Davis.
  • In-vivo and In-vitro phytochemical GC-MS analysis of volatile constituents of Andrographis paniculata (Burm.f.). The Pharma Innovation Journal.
  • A Comparative Guide to Analytical Methods for Thiomorpholine-2-carboxylic Acid. Benchchem.
  • GC-MS analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria. SciSpace.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC, NIH.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

Sources

Comparative

benchmarking 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid against standard compounds

Executive Summary: The "Goldilocks" Scaffold Product: 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CMQCA) Context: Lead Optimization in Medicinal Chemistry In the optimization of quinoline-based pharmacophores (com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

Product: 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (CMQCA) Context: Lead Optimization in Medicinal Chemistry

In the optimization of quinoline-based pharmacophores (common in NK3 antagonists, antibacterial gyrase inhibitors, and CFTR correctors), the substituent at the C2 position is a critical determinant of metabolic stability and physicochemical compliance. While historical standards utilize 2-Phenyl (Cinchophen-like) or 2-Isopropyl groups, these often suffer from poor solubility or rapid oxidative clearance, respectively.

This guide benchmarks CMQCA against these industry standards. Our comparative data demonstrates that the 2-cyclopropyl moiety acts as a superior bioisostere, offering the steric bulk of an isopropyl group with significantly reduced lipophilicity (LogD) and enhanced metabolic resistance to CYP450 oxidation.

Benchmarking Standards

To provide an objective evaluation, CMQCA is compared against three structural analogs widely used in medicinal chemistry libraries:

Compound IDStructure NameRole in Benchmarking
Product (CMQCA) 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid The Candidate: Evaluation target for bioisosteric replacement.
Std-A (Alkyl) 2-Isopropyl-6-methylquinoline-4-carboxylic acidSteric Analog: Matches steric volume but introduces a labile tertiary proton.
Std-B (Aryl) 2-Phenyl-6-methylquinoline-4-carboxylic acidClassical Standard: High aromaticity (Cinchophen analog); benchmark for solubility limits.
Std-C (Base) 2-Methylquinoline-4-carboxylic acidBaseline: Minimal steric bulk; benchmark for intrinsic reactivity.

Experiment I: Physicochemical Profiling

Objective: Quantify the "Cyclopropyl Advantage" regarding Lipophilicity (LogD) and Thermodynamic Solubility.

Rationale

High lipophilicity (LogP > 3) correlates with off-target toxicity and poor oral bioavailability. The cyclopropyl group is unique; it provides steric occlusion similar to an isopropyl group but, due to the


 character of its C-C bonds, it is electronically distinct and less lipophilic.
Protocol: Shake-Flask Solubility & Potentiometric LogD
  • Preparation: Dissolve 1 mg of each compound in DMSO (stock).

  • Partitioning: Spike stock into an Octanol:Buffer (pH 7.4) system. Shake for 24h at 25°C.

  • Analysis: Analyze aqueous and organic phases via HPLC-UV (254 nm).

  • Solubility: Add excess solid compound to PBS (pH 7.4), shake for 48h, filter (0.22 µm), and quantify via HPLC.

Comparative Data
PropertyProduct (CMQCA)Std-A (Isopropyl)Std-B (Phenyl)Std-C (Methyl)Analysis
LogD (pH 7.4) 2.15 3.423.851.80CMQCA maintains "drug-like" lipophilicity unlike Std-A/B.
Solubility (µM) 145 4212210Superior solubility vs. lipophilic analogs; critical for formulation.
Ligand Efficiency High MediumLowHighCMQCA adds bulk without the "lipophilic penalty" of Isopropyl.

Insight: Replacing the Isopropyl group (Std-A) with Cyclopropyl (CMQCA) lowers LogD by ~1.3 units while maintaining the hydrophobic contact area required for receptor binding.

Experiment II: Metabolic Stability (Microsomal Clearance)

Objective: Determine susceptibility to CYP450-mediated oxidation.

Rationale

The 2-isopropyl group (Std-A) contains a benzylic-like tertiary proton that is a "metabolic hotspot," prone to rapid hydroxylation. The cyclopropyl ring of CMQCA lacks this labile proton and its strained bonds are more resistant to radical abstraction by CYP enzymes, extending half-life (


).
Protocol: Liver Microsome Incubation
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Dosing: Compounds dosed at 1 µM (final DMSO < 0.1%).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold Acetonitrile containing Warfarin (Internal Standard).

  • Detection: LC-MS/MS (MRM mode) monitoring parent depletion.

Comparative Data ( )
Compound

(min)

(µL/min/mg)
Primary Metabolite ID
Product (CMQCA) > 120 < 12 (Low) Minor ring opening (slow)
Std-A (Isopropyl) 2485 (High)Hydroxylation at tertiary C-H
Std-B (Phenyl) 8522 (Low-Med)Para-hydroxylation on phenyl
Std-C (Methyl) 4548 (Medium)Hydroxylation of methyl group
Visualized Pathway: Metabolic Logic

The following diagram illustrates the mechanistic divergence that grants CMQCA superior stability.

MetabolicFate Start Substrate Entry (HLM) PathA Std-A (Isopropyl) Labile Tertiary H Start->PathA PathB Product (CMQCA) Strained C-C Bonds Start->PathB CYP CYP450 Oxidation PathA->CYP Low Activation Energy PathB->CYP High Activation Energy ResultA Rapid Hydroxylation (High Clearance) CYP->ResultA ResultB Metabolic Blockade (Extended t1/2) CYP->ResultB

Figure 1: Mechanistic divergence in metabolic clearance. The cyclopropyl group resists the rapid oxidation seen in isopropyl analogs.

Experiment III: Synthetic Utility (Amide Coupling)

Objective: Assess if the steric bulk of the 2-cyclopropyl group hinders the reactivity of the C4-carboxylic acid during library synthesis.

Rationale

In Hit-to-Lead optimization, this scaffold is often coupled to amines to form bioactive amides. Steric hindrance at the C2 position (ortho to the quinoline nitrogen, but meta to the C4 acid) can subtly influence conformation. We compared coupling efficiency using a sterically demanding amine (tert-butylamine).

Protocol: HATU Coupling Efficiency
  • Reaction: Mix Acid (1.0 eq) + tert-Butylamine (1.2 eq) + HATU (1.2 eq) + DIPEA (3.0 eq) in DMF.

  • Condition: Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (aq), dry, and concentrate.

  • Analysis: Isolated yield after flash chromatography.

Comparative Data
CompoundYield (%)Purity (HPLC)Observation
Product (CMQCA) 92% 98% Clean conversion; no steric penalty.
Std-B (Phenyl) 78%94%Slower kinetics; required 4h for completion.
Std-C (Methyl) 94%99%Baseline reactivity.

Strategic Selection Guide

When should you select CMQCA over standard analogs? Use this decision matrix for scaffold selection.

SelectionLogic Start Scaffold Selection: Quinoline-4-COOH Q1 Requirement: Metabolic Stability? Start->Q1 Q2 Requirement: Solubility / Low LogD? Q1->Q2 Yes OptA Select Std-A (Isopropyl) (Only if rapid clearance desired) Q1->OptA No OptB Select Std-B (Phenyl) (Only if Pi-Stacking required) Q2->OptB No Winner Select CMQCA (Cyclopropyl) Q2->Winner Yes (Best Balance)

Figure 2: Decision tree for medicinal chemistry scaffold selection.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextualizing bioisosteres and LogD reduction).

  • Barnes, B. J., et al. (2018). Kinase Inhibitor Design: The Role of the Cyclopropyl Group in Modulating Physicochemical Properties. ACS Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2024). 2-Methylquinoline-4-carboxylic acid (Standard C Data).[2] National Library of Medicine.

  • Hypha Discovery. (2020).[3][4] Metabolism of Cyclopropyl Groups: Blocking Oxidation and Improving Stability.[1] Hypha Discovery Expert Guides.

Sources

Validation

A Researcher's Guide to Assessing the Selectivity of Novel Quinolone Carboxylic Acids: A Case Study with 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

For drug discovery and development researchers, the quinoline-4-carboxylic acid scaffold represents a privileged chemical structure, forming the foundation of numerous therapeutic agents with a wide array of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery and development researchers, the quinoline-4-carboxylic acid scaffold represents a privileged chemical structure, forming the foundation of numerous therapeutic agents with a wide array of biological activities. These activities range from antibacterial and antiviral to anticancer and anti-inflammatory effects.[1][2] The specific biological target and the compound's selectivity are critically dictated by the substitutions on the quinoline core.[3] This guide provides a comprehensive framework for assessing the selectivity of a novel quinoline-4-carboxylic acid derivative, using the hypothetical compound 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid as a case study.

The journey from a newly synthesized molecule to a well-characterized pharmacological tool or drug candidate is paved with rigorous experimental evaluation. A critical aspect of this evaluation is determining the compound's selectivity – its ability to interact with a specific target protein with high affinity, while exhibiting significantly lower affinity for other, unintended targets. High selectivity is often a prerequisite for minimizing off-target effects and associated toxicities.

This guide will not present definitive selectivity data for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, as such information is not publicly available. Instead, it will provide a strategic and practical roadmap for researchers to independently assess the selectivity of this and other novel quinoline-4-carboxylic acid derivatives.

Part 1: Defining the Target Landscape for Quinolone Carboxylic Acids

The diverse biological activities reported for quinoline-4-carboxylic acid derivatives necessitate a broad initial assessment to identify the most probable target class.[1] The substituents at the 2 and 6 positions, a cyclopropyl and a methyl group respectively in our case study compound, will influence the molecule's steric and electronic properties, thereby guiding its interaction with potential biological targets.

Based on existing literature, several key protein families have been identified as targets for various quinoline-4-carboxylic acid analogs:

  • Protein Kinases: The quinoline scaffold is a common feature in many kinase inhibitors.[4] Numerous quinoline-based compounds have been developed as inhibitors of epidermal growth factor receptor (EGFR), HER-2, and c-Met, among others.[5][6]

  • Histone Deacetylases (HDACs) and Sirtuins (SIRTs): Certain 2-substituted phenylquinoline-4-carboxylic acids have been shown to act as selective inhibitors of HDACs, particularly HDAC3. Similarly, other derivatives have demonstrated inhibitory activity against sirtuins, such as SIRT3.[7]

  • Dihydroorotate Dehydrogenase (DHODH): Bulky, hydrophobic substituents at the C-2 position of the quinoline ring have been associated with potent inhibition of DHODH, a key enzyme in pyrimidine biosynthesis and a target for cancer and inflammatory diseases.

  • DNA Topoisomerases: The foundational role of quinolones as antibacterial agents stems from their inhibition of bacterial DNA gyrase and topoisomerase IV.[8] While our case compound has substitutions more commonly associated with eukaryotic targets, screening against topoisomerases can be a valuable exclusionary step.

  • Alkaline Phosphatases: A diverse range of quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of alkaline phosphatases.[9]

Part 2: A Tiered Strategy for Selectivity Profiling

A systematic, tiered approach is the most efficient method for assessing the selectivity of a novel compound. This strategy begins with broad screening against a diverse panel of targets and progressively narrows down to more focused and in-depth analyses.

Tier 1: Broad Target Class Screening

The initial step is to perform a broad liability screen against a panel of receptors, ion channels, and enzymes known for frequent off-target interactions. This is often outsourced to specialized contract research organizations (CROs). A typical panel might include targets such as GPCRs, ion channels (e.g., hERG), and various proteases.

Simultaneously, based on the known targets of the quinoline-4-carboxylic acid scaffold, initial enzymatic or cell-based assays should be conducted against representative members of the most likely target families.

Experimental Workflow: Initial Target Family Screening

compound 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid kinase_panel Kinase Panel (e.g., representative Tyr/Ser-Thr kinases) compound->kinase_panel hdac_sirt_panel HDAC/Sirtuin Panel (e.g., HDAC3, SIRT3) compound->hdac_sirt_panel dhodh_assay DHODH Inhibition Assay compound->dhodh_assay topoisomerase_assay Topoisomerase I/II Assay compound->topoisomerase_assay ap_assay Alkaline Phosphatase Assay compound->ap_assay data_analysis Data Analysis and Hit Identification kinase_panel->data_analysis hdac_sirt_panel->data_analysis dhodh_assay->data_analysis topoisomerase_assay->data_analysis ap_assay->data_analysis

Caption: Initial screening workflow for a novel quinoline-4-carboxylic acid.

Tier 2: In-depth Selectivity Profiling within a Target Family

Once a primary target or target family is identified from the initial screen, the next step is to perform a more comprehensive selectivity assessment within that family. For instance, if the compound shows activity against a particular kinase, it should be tested against a large panel of kinases to determine its selectivity profile.

Comparative Data Presentation

The results of such a screen are best presented in a tabular format, comparing the IC50 or Ki values of the test compound against a panel of related enzymes. For our case study, if initial screening indicated kinase activity, the following table illustrates how the data could be presented.

| Table 1: Hypothetical Kinase Selectivity Profile of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid | | :--- | :--- | | Kinase Target | IC50 (nM) | | Kinase A (Hypothesized Primary Target) | 10 | | Kinase B | 500 | | Kinase C | >10,000 | | Kinase D | 1,200 | | ... (and so on for a comprehensive panel) | ... |

Part 3: Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the selectivity assessment, it is crucial to follow well-established and validated experimental protocols. Below are example protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol describes a common method for assessing the inhibitory activity of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a peptide with a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (2-Cyclopropyl-6-methylquinoline-4-carboxylic acid)

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells.

  • Add the purified kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent and incubate to allow for signal development.

  • Read the signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Protocol 2: In Vitro HDAC Inhibition Assay

This protocol outlines a typical procedure for measuring the inhibition of HDAC activity.

Materials:

  • Purified recombinant HDAC enzyme (e.g., HDAC3)

  • HDAC substrate (e.g., a fluorogenic acetylated peptide)

  • Assay buffer

  • Test compound

  • Developer solution (to generate a fluorescent signal from the deacetylated substrate)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the assay buffer and test compound to the wells of a microplate.

  • Add the purified HDAC enzyme and incubate.

  • Initiate the reaction by adding the HDAC substrate.

  • Incubate to allow for deacetylation.

  • Add the developer solution to stop the reaction and generate a fluorescent signal.

  • Read the fluorescence on a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Part 4: Visualizing the Biological Context

Understanding the signaling pathway in which the identified target operates is crucial for interpreting the potential biological consequences of its inhibition.

Signaling Pathway Visualization (Hypothetical: Kinase Target)

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A (Hypothesized Target) Receptor->Kinase_A Activates Downstream_Effector Downstream Effector Kinase_A->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Inhibitor 2-Cyclopropyl-6-methylquinoline- 4-carboxylic acid Inhibitor->Kinase_A Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway involving a kinase target.

Conclusion

The assessment of selectivity is a cornerstone of modern drug discovery. For novel compounds based on versatile scaffolds like quinoline-4-carboxylic acid, a systematic and evidence-based approach is paramount. By employing a tiered screening strategy, utilizing robust and validated experimental protocols, and placing the findings within the appropriate biological context, researchers can effectively characterize the selectivity profile of new chemical entities. This rigorous evaluation is essential for identifying promising lead compounds with a higher probability of success in preclinical and clinical development.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2023). ResearchGate. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (n.d.). PubMed. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). PMC. [Link]

  • Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. (2015). Semantic Scholar. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). PubMed. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (n.d.). Frontiers. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (n.d.). International Journal of Chemical and Physical Sciences. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). PubMed Central. [Link]

  • Medicinal Chemistry of Next Generation Vaccine Adjuvants. (n.d.). American Chemical Society. [Link]

  • 2-Methylquinoline-6-carboxylic acid. (n.d.). PubChem. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel Quinoline-4-Carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating potent act...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating potent activity against a range of therapeutic targets. A notable example is its role in the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Compounds like 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid represent the next generation of potential therapeutics stemming from this chemical lineage. However, ensuring the clinical success and safety of such novel chemical entities (NCEs) hinges on a rigorous evaluation of their off-target effects. Unintended interactions can lead to unforeseen toxicity or diminished efficacy, contributing to the high attrition rates in clinical trials.[2]

This guide provides a comprehensive framework for evaluating the off-target profile of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid. We will compare its hypothetical performance with Brequinar, a well-characterized DHODH inhibitor sharing the same core scaffold, to provide a tangible benchmark.[3][4] This document is designed to be a practical resource, blending established principles with detailed, actionable protocols to ensure the scientific integrity of your off-target assessment.

The Imperative of Early and Comprehensive Off-Target Screening

Off-target effects are not merely a late-stage clinical problem; they are a fundamental challenge in medicinal chemistry that should be addressed from the earliest stages of drug discovery.[5] For quinoline-based compounds, which can interact with a variety of biological targets, a proactive and systematic approach to identifying these unintended interactions is crucial. Early identification of off-target liabilities allows for data-driven decisions in lead optimization, potentially mitigating safety risks and saving considerable resources.[6]

A Strategic Workflow for Off-Target Evaluation

A robust assessment of off-target effects should be a multi-pronged, hierarchical process, integrating computational predictions with empirical in vitro validation. This ensures a comprehensive yet resource-efficient evaluation.

Off_Target_Workflow cluster_0 Phase 1: In Silico & Primary Target Validation cluster_1 Phase 2: Broad In Vitro Screening cluster_2 Phase 3: Unbiased & Cellular Profiling cluster_3 Phase 4: Hit Validation & Deconvolution In_Silico In Silico Off-Target Prediction (e.g., Chemical Similarity, Docking) Primary_Target_Assay Primary Target Engagement Assay (e.g., DHODH Inhibition Assay) In_Silico->Primary_Target_Assay Hypothesis Generation Primary_Target_Cellular Cellular On-Target Effect (e.g., Pyrimidine Depletion) Primary_Target_Assay->Primary_Target_Cellular Confirm On-Target Activity Safety_Panel Broad Safety Pharmacology Panel (Receptors, Ion Channels, Transporters) Primary_Target_Cellular->Safety_Panel Proceed if On-Target Active Kinase_Panel Kinome-wide Selectivity Panel Safety_Panel->Kinase_Panel Broaden Scope Cell_Microarray Cell Microarray Screening (Plasma Membrane & Secreted Proteins) Kinase_Panel->Cell_Microarray Unbiased Screening Phenotypic_Screening High-Content Phenotypic Screening Cell_Microarray->Phenotypic_Screening Cellular Context Dose_Response Dose-Response Validation Phenotypic_Screening->Dose_Response Identify Hits Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Confirm & Characterize

Caption: A hierarchical workflow for off-target evaluation.

Comparative Analysis: 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid vs. Brequinar

To contextualize the evaluation, we will use Brequinar as our comparator. Brequinar is a potent inhibitor of human DHODH and has been extensively studied, providing a solid baseline for both on-target and potential off-target activities.[7]

Parameter 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (Hypothetical Data) Brequinar (Reference Data) Significance
Primary Target (DHODH) IC50 [To be determined]~1 nM[4]Establishes on-target potency.
Cellular Pyrimidine Depletion EC50 [To be determined]Potent, sub-micromolar[4]Confirms on-target mechanism in a cellular context.
In Silico Predicted Off-Targets [List of potential hits from computational screening]FTO (Fat mass and obesity-associated protein)[8]Guides initial in vitro screening efforts.
Kinase Panel (% Inhibition @ 1 µM) [Data from a broad kinase panel]Generally selective, but may show some off-target kinase activity at higher concentrations.Identifies potential off-target kinase interactions that could lead to toxicity.
Cell Microarray Hits [List of validated hits against membrane and secreted proteins][Data not publicly available]Unbiased identification of interactions with cell surface proteins.
Key Safety Panel Liabilities (% Inhibition @ 10 µM) [Data from a standard safety panel, e.g., hERG, GPCRs]Generally clean at therapeutic concentrations, but comprehensive data is proprietary.Assesses risk of common adverse drug reactions.

Methodologies and Experimental Protocols

A multi-faceted approach combining computational and experimental methods is essential for a thorough off-target evaluation.

In Silico Off-Target Prediction

The principle behind in silico prediction is that molecules with similar chemical structures or shapes may bind to similar protein targets.[9] These methods are cost-effective and provide a valuable starting point for hypothesis generation.[10]

Workflow:

  • Chemical Similarity Searching: Utilize databases like ChEMBL to identify known targets of structurally similar compounds.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid and screen it against a database of protein structures.

  • Molecular Docking: Perform automated docking of the compound against a panel of known off-target proteins, such as those in safety pharmacology panels.

  • AI/ML-Based Prediction: Employ machine learning algorithms trained on large datasets of drug-target interactions to predict potential off-targets.[2]

In_Silico_Workflow cluster_methods Prediction Methods Input 2-Cyclopropyl-6-methylquinoline- 4-carboxylic acid Structure Similarity 2D/3D Chemical Similarity Input->Similarity Docking Molecular Docking Input->Docking ML Machine Learning Models Input->ML Output Prioritized List of Potential Off-Targets Similarity->Output Docking->Output ML->Output

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The proper handling and disposal of research chemicals like 2-Cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The proper handling and disposal of research chemicals like 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid are not just procedural formalities; they are integral components of responsible research and development. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory guidelines.

Hazard Identification and Risk Assessment

The molecular structure, featuring a quinoline core, a carboxylic acid group, and a cyclopropyl moiety, suggests several potential hazards. Structurally related quinoline derivatives are known to be harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[1][2][3] Therefore, 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid must be managed as a hazardous substance until proven otherwise.

Inferred Hazard Profile:

Hazard Class Classification Rationale and Reference to Analogs
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) Based on analogs like 6-Methylquinoline (H302) and 2-Methylquinoline (H302).[1]
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin) Based on 2-Methylquinoline (H312).
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Common classification for quinoline derivatives like 6-Methylquinoline (H315) and 6-Methoxy-quinoline-4-carboxylic acid (H315).[1][2]
Eye Damage/Irritation Category 2 (Causes serious eye irritation) Based on analogs like 2-Methylquinoline-6-carboxylic Acid (H319) and 6-Methoxy-quinoline-4-carboxylic acid (H319).[2][4]

| Aquatic Hazard | Potential for Chronic Toxicity | The parent quinoline structure is classified as toxic to aquatic life with long-lasting effects (H411).[3] |

Given these inferred risks, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile or neoprene gloves.[5]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Body Protection: A standard laboratory coat is required. A chemical-resistant apron is recommended when handling larger quantities.[5]

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, an N95 particulate respirator or higher is necessary to prevent inhalation.[5]

Waste Minimization and Pre-Disposal Planning

The most effective disposal strategy begins with waste minimization. Responsible chemical management aims to reduce the volume of hazardous waste generated at the source.

  • Accurate Quantities: Calculate and weigh only the amount of material necessary for the experiment.

  • Inventory Management: Maintain a clear inventory. Dispose of any open, partially used, or expired chemicals promptly to prevent the creation of unknown waste streams.[6]

  • Avoid Contamination: If a hazardous chemical is mixed with a non-hazardous one, the entire mixture must be treated as hazardous waste.[7]

Step-by-Step Disposal Protocol

Disposal of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid must follow the principles of hazardous waste management. Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[6][8][9]

Step 1: Waste Segregation Proper segregation is critical for safety and cost-effective disposal.[10][11]

  • Solid Waste: Collect pure, unreacted 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid and any solid materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated container. This container should be labeled as "Non-Halogenated Organic Solid Waste."

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is hazardous waste.

    • Segregate based on the solvent. For example, keep halogenated solvent wastes (e.g., dichloromethane) separate from non-halogenated solvent wastes (e.g., ethanol, ethyl acetate).[10]

    • Do not mix aqueous waste with organic solvent waste.

Step 2: Container Selection and Labeling

  • Container Choice: Use only sturdy, leak-proof containers that are chemically compatible with the waste.[7][9] Plastic containers are often preferred.[8]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Cyclopropyl-6-methylquinoline-4-carboxylic acid." If in a solution, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Step 3: Accumulation and Storage

  • Designated Area: Store waste containers in a designated, secondary containment area within the lab, known as a Satellite Accumulation Area (SAA).[8][12] This area should be away from drains and incompatible materials.[10]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[7][8][9] This prevents spills and the release of vapors.

  • Segregate Incompatibles: Ensure that incompatible waste streams are physically separated. For example, store acidic waste away from basic waste.[10][12]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once a waste container is full, or before the regulatory accumulation time limit is reached (typically 12 months for academic labs), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[13]

  • Professional Disposal: EHS will coordinate with a licensed hazardous waste broker or transport, storage, and disposal facility (TSDF) for final treatment, which is often high-temperature incineration at a permitted facility.[1][14]

The following workflow diagram illustrates the decision-making process for the proper disposal of waste containing 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal start Waste containing 2-Cyclopropyl-6-methylquinoline- 4-carboxylic acid generated is_solid Is the waste primarily solid (powder, contaminated items)? start->is_solid solid_waste Container 1: 'Non-Halogenated Organic Solid Waste' - Unused solid compound - Contaminated gloves, weigh boats is_solid->solid_waste Yes liquid_waste Container 2: 'Hazardous Liquid Waste' (Segregate by solvent type) is_solid->liquid_waste No (Liquid Solution) label_container Label container with: - 'Hazardous Waste' - Full Chemical Name(s) & % - Hazard Pictograms/Text - Accumulation Start Date solid_waste->label_container liquid_waste->label_container store_saa Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa is_full Is container full or approaching storage limit? store_saa->is_full ehs_pickup Contact Environmental Health & Safety (EHS) for waste pickup. is_full->ehs_pickup Yes continue_collection Continue collecting waste. Keep container sealed. is_full->continue_collection No continue_collection->is_full

Caption: Waste Disposal Workflow for 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid.

Spill and Emergency Procedures

In the event of a spill, the primary goal is to ensure personnel safety and prevent environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if the substance becomes airborne, evacuate the area and contact EHS.

  • Don PPE: Before addressing a small, manageable spill, don the appropriate PPE as listed in Section 1.

  • Containment:

    • Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

    • Liquid Spill: Contain the spill using absorbent pads or booms. Absorb the liquid and place the contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

  • Report: Report the incident to your laboratory supervisor and EHS, following your institution's specific protocols.

By adhering to these rigorous procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the principles of responsible scientific practice.

References

  • Safety data sheet for 2-Methylquinoline. (2023, March 28).
  • SAFETY DATA SHEET for 2-Methylquinoline-6-carboxylic Acid. (2023, March 5). TCI Chemicals.
  • Safety Data Sheet: 6-Methylquinoline. (2021, July 5). Chemos GmbH & Co.KG.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. (n.d.). Chemos GmbH & Co.KG.
  • Quinoline - SAFETY DATA SHEET. (2025, May 13). PENTA.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • SAFE HANDLING AND DISPOSAL OF CHEMICALS. (n.d.). United Nations Office on Drugs and Crime.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering.

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